molecular formula C9H9NO4 B1597278 2,5-Dimethyl-4-nitrobenzoic acid CAS No. 6954-70-7

2,5-Dimethyl-4-nitrobenzoic acid

Cat. No.: B1597278
CAS No.: 6954-70-7
M. Wt: 195.17 g/mol
InChI Key: WQJLIVQRJOLTMH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitrobenzoic acid (CAS 6954-70-7) is a nitroaromatic compound (NAC) with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol. This compound is of significant interest in environmental and analytical chemistry research. Nitroaromatic compounds like this one are studied as components of secondary organic aerosols (SOA) and particulate matter (PM2.5) . They are particularly relevant for understanding the molecular composition of aerosols originating from biomass burning and atmospheric oxidation of aromatic precursors . Analytically, it falls into the class of NACs bearing both a carboxylic acid group and nitro group(s) on an aromatic ring, making it a candidate for study using advanced derivatization techniques like silylation followed by Gas Chromatography-Mass Spectrometry (GC-MS) for precise detection and identification in complex environmental samples . The presence of both methyl and nitro substituents on the benzoic acid ring system also makes it a potential intermediate in multi-step organic syntheses, analogous to the use of other nitrobenzoic acids like 4-nitrobenzoic acid in the synthesis of more complex molecules, such as pharmaceuticals and anesthetics . Researchers value this compound for probing the structural characteristics and environmental impact of NACs, which influence aerosol optical properties and may contribute to understanding the toxicological effects of PM2.5 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-4-nitrobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO4/c1-5-4-8(10(13)14)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJLIVQRJOLTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20290269
Record name 2,5-dimethyl-4-nitrobenzoic acid
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Molecular Weight

195.17 g/mol
Source PubChem
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CAS No.

6954-70-7
Record name 2,5-Dimethyl-4-nitrobenzoic acid
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Record name 2,5-Dimethyl-4-nitrobenzoic acid
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Record name 6954-70-7
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethyl-4-nitrobenzoic Acid: Synthesis, History, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,5-dimethyl-4-nitrobenzoic acid, a substituted nitroaromatic compound of interest to researchers in organic synthesis and drug discovery. While the specific historical details of its initial discovery remain elusive in readily available literature, this document reconstructs a likely synthetic pathway based on established chemical principles and provides detailed experimental protocols. The guide delves into the significance of nitroaromatic compounds in medicinal chemistry, offering insights into their role in modulating the physicochemical and biological properties of molecules. A proposed two-step synthesis, commencing with the nitration of 2,5-dimethylphenol followed by the oxidation of the resultant 2,5-dimethyl-4-nitrophenol, is presented with mechanistic explanations. Physicochemical properties are tabulated for easy reference, and potential research applications are discussed, grounding the relevance of this molecule within the broader context of modern chemical and pharmaceutical science.

The Strategic Role of Nitroaromatic Compounds in Drug Development

Nitroaromatic compounds, often perceived with caution due to potential toxicity, are, in fact, a fascinating and valuable class of molecules in medicinal chemistry.[1][2] The strong electron-withdrawing nature of the nitro group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] In drug design, the incorporation of a nitro group can enhance biological activity, modulate metabolic stability, and influence receptor binding affinity.[3] For instance, nitro-containing drugs have been successfully developed as antibacterial, anticancer, and antiparasitic agents.[1][3] Their mechanism of action often involves bioreduction of the nitro group within hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate reactive nitrogen species that induce cellular damage.[2] This targeted activation renders them valuable as prodrugs.[1] Understanding the synthesis and properties of functionalized nitroaromatics like this compound is therefore of significant interest to scientists aiming to develop novel therapeutics.

Unearthing the Past: The Elusive History of this compound

A definitive record of the first synthesis and the scientists responsible for the discovery of this compound is not readily apparent in surveyed historical chemical literature. Its existence is primarily documented in the catalogs of chemical suppliers.[4][5][6] It is plausible that its initial synthesis was not a landmark discovery in itself but rather a part of broader investigations into the reactivity of substituted aromatic compounds or in the creation of compound libraries for screening purposes. The synthesis of related nitrobenzoic acids, such as 4-nitrobenzoic acid, has been well-documented, with methods involving the oxidation of the corresponding nitrotoluenes.[7][8] The development of synthetic routes to this compound likely followed from these established methodologies.

A Practical Guide to the Synthesis of this compound

The synthesis of this compound can be logically approached via a two-step process, starting from the readily available 2,5-dimethylphenol. The overall workflow is depicted below.

Synthesis_Workflow Start 2,5-Dimethylphenol Step1 Nitration Start->Step1 Intermediate 2,5-Dimethyl-4-nitrophenol Step1->Intermediate Step2 Oxidation Intermediate->Step2 Final This compound Step2->Final

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 2,5-Dimethylphenol

The introduction of a nitro group onto the 2,5-dimethylphenol ring is a classic electrophilic aromatic substitution reaction. The hydroxyl and methyl groups are ortho-, para-directing activators. The para-position to the hydroxyl group is the most sterically accessible and electronically favorable for nitration.

Nitration_Mechanism cluster_reagents Reagent Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ H2SO4 H₂SO₄ H2SO4->NO2+ HSO4- HSO₄⁻ NO2+->HSO4- H2O H₂O NO2+->H2O Sigma Sigma Complex (Resonance Stabilized) NO2+->Sigma Start 2,5-Dimethylphenol Start->Sigma Attack by π-system Product 2,5-Dimethyl-4-nitrophenol Sigma->Product Deprotonation

Caption: Mechanism of nitration of 2,5-dimethylphenol.

Experimental Protocol:

A detailed protocol for the synthesis of the intermediate, 2,5-dimethyl-4-nitrophenol, has been described.[9]

  • Dissolution: In a 500 mL three-necked flask equipped with a mechanical stirrer, dissolve 61.0 g (0.50 mol) of 2,5-dimethylphenol in 200 mL of glacial acetic acid. Stir until a homogenous solution is achieved.

  • Acidification: Prepare a solution of 40 mL of water and an appropriate amount of sulfuric acid. Slowly add this acidic solution dropwise to the reaction flask and continue stirring at room temperature for 30 minutes.

  • Cooling: Transfer the reaction flask to a low-temperature bath and cool the mixture to between 5 and 10°C.

  • Nitrosation: Slowly add a solution of 35.0 g (0.50 mol) of sodium nitrite in 40 mL of water dropwise. After the addition is complete, continue to stir for an additional 15 minutes.

  • Precipitation and Filtration: Pour the reaction mixture into 1 L of water. A yellow solid will precipitate. Collect the solid by filtration and air-dry.

  • Oxidation to Nitro Compound: Place the nitrosyl product from the previous step into a 500 mL three-necked flask. Add 150 mL of water and then slowly add 70 mL of 68% nitric acid. Maintain the reaction temperature between 40 and 50°C. After the addition is complete, continue the reaction for 1 hour, followed by an additional 10-15 minutes of stirring.

  • Final Precipitation and Filtration: Pour the reaction mixture into 1 L of water to precipitate the product. Collect the solid by filtration and dry.

  • Recrystallization: Recrystallize the crude product from a toluene-petroleum ether mixed solvent system to yield the purified 2,5-dimethyl-4-nitrophenol.

Step 2: Proposed Oxidation of 2,5-Dimethyl-4-nitrophenol to this compound

A plausible method involves the use of potassium permanganate in a basic solution, followed by acidification.

Oxidation_Mechanism cluster_main Proposed Oxidation Pathway Start 2,5-Dimethyl-4-nitrophenol Oxidation Oxidation with KMnO₄ Start->Oxidation Intermediate Potassium 2,5-dimethyl-4-nitrobenzoate Oxidation->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product This compound Acidification->Product

Caption: Proposed pathway for the oxidation of 2,5-dimethyl-4-nitrophenol.

Proposed Experimental Protocol:

  • Disclaimer: This is a proposed protocol based on general chemical principles and has not been optimized. Appropriate safety precautions should be taken.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dimethyl-4-nitrophenol in a solution of sodium hydroxide or potassium carbonate in water.

  • Addition of Oxidant: While stirring vigorously, add a solution of potassium permanganate in water portion-wise. The addition should be controlled to manage the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide will form.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic. This compound should precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Physicochemical Data and Characterization

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 6954-70-7[5]
Molecular Formula C₉H₉NO₄[5]
Molecular Weight 195.17 g/mol [5]
Appearance Solid (Expected)
SMILES O=C(O)C1=CC(C)=C(=O)C=C1C[5]
Purity (Typical) ≥98%[5]

Characterization of the synthesized product should be performed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the aromatic ring and the two methyl groups.

  • ¹³C NMR: To identify the number and types of carbon atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Potential Applications in Research and Development

While specific applications of this compound are not extensively documented, its structure suggests several potential uses for research and drug development professionals:

  • Building Block in Organic Synthesis: It can serve as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid and nitro functionalities can be further modified to introduce a variety of other chemical groups.

  • Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it could be used in fragment-based screening to identify new starting points for drug discovery programs.

  • Development of Novel Bioactive Compounds: The nitroaromatic scaffold is present in numerous bioactive compounds.[1][3] This molecule could be a precursor for the synthesis of novel analogs of known drugs or for the exploration of new chemical space in the search for compounds with therapeutic potential, for example, in oncology or infectious diseases.

Conclusion

This compound represents an interesting, yet not extensively studied, chemical entity. This guide has provided a robust framework for its synthesis, grounded in established organic chemistry principles, and has placed its relevance within the context of the broader field of medicinal chemistry. The detailed protocols and mechanistic insights are intended to empower researchers to synthesize and further investigate this compound, potentially unlocking new applications in drug discovery and materials science. The elucidation of its biological activities and the development of its synthetic utility remain open avenues for future research.

References

  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol.
  • Stack Exchange. (2015, April 11). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?
  • Wikipedia. (n.d.). 4-Nitrobenzoic acid.
  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • Quora. (2017, May 7). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why?
  • Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
  • ChemSrc. (n.d.). 2,5-dimethyl-4-nitro-benzoic acid.
  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs.
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Quora. (2017, September 14). Which one is more acidic, 3.5-dimethyl-4-nitrophenol, or phenol?

Sources

An In-depth Technical Guide to 2,5-Dimethyl-4-nitrobenzoic acid (CAS: 6954-70-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethyl-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a valuable intermediate in synthetic organic chemistry. Its unique arrangement of a carboxylic acid, two methyl groups, and a nitro group on a benzene ring provides a versatile platform for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the carboxylic acid and the aromatic ring, making it a subject of interest for targeted molecular design.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical methodologies, key chemical transformations, and essential safety protocols.

Physicochemical & Computational Data

A foundational understanding of a compound's properties is critical for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 6954-70-7[2]
Molecular Formula C₉H₉NO₄[2][3]
Molecular Weight 195.17 g/mol [2][3]
Boiling Point 367.2ºC at 760 mmHg[4]
Density 1.333 g/cm³[4]
Flash Point 163ºC[4]
Purity ≥97-98% (Commercially available)[2][4]
Storage Store at room temperature[2]
Topological Polar Surface Area (TPSA) 80.44 Ų[2]
logP 1.91[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]

Synthesis and Purification Workflow

The synthesis of this compound is not commonly detailed in introductory literature but can be inferred from standard aromatic substitution reactions. A logical and prevalent method involves the selective oxidation of one methyl group of a corresponding dinitrotoluene precursor. However, a more direct and regioselective approach starts with the nitration of 2,5-dimethylbenzoic acid.

Conceptual Synthesis: Nitration of 2,5-Dimethylbenzoic acid

This process is an electrophilic aromatic substitution. The carboxylic acid is a meta-directing group, while the methyl groups are ortho, para-directing. The position of the incoming nitro group is determined by the combined directing effects and steric hindrance.

Core Directive Rationale: The choice of a mixed acid nitration (sulfuric and nitric acid) is standard for generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the carboxylic acid on the ring. The reaction temperature must be carefully controlled below ambient to prevent over-nitration and side-product formation.

Experimental Protocol
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2,5-dimethylbenzoic acid. Place the flask in an ice-salt bath to cool to 0-5°C.

  • Acid Addition: Slowly add concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature does not exceed 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, pre-cooled to 0°C. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Precipitation: Slowly pour the reaction mixture over crushed ice with vigorous stirring. The crude this compound will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield the purified product.

  • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HPLC analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Cool 2,5-Dimethylbenzoic Acid in H₂SO₄ to 0-5°C C Slowly Add Nitrating Mixture to Substrate (1-2h, 0-5°C) A->C B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Stir and Monitor by TLC (2-3h) C->D E Quench on Ice (Precipitation) D->E F Vacuum Filtration & Water Wash E->F G Recrystallization (e.g., Ethanol/Water) F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Synthetic Utility

The functionality of this compound is dominated by the carboxylic acid and the nitro group, both of which are electron-withdrawing. This deactivates the aromatic ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution.

Key Transformations:
  • Reduction of the Nitro Group: The most significant transformation for drug development is the reduction of the nitro group to an amine. This yields 4-amino-2,5-dimethylbenzoic acid, a versatile building block for synthesizing heterocycles, amides, and other functionalities common in pharmaceutical scaffolds.[1][5]

    • Catalytic Hydrogenation: A clean and efficient method using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]

    • Metal/Acid Reduction: Classic methods using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic media (e.g., HCl) are also effective.[6]

  • Reactions of the Carboxylic Acid: The carboxylic acid group undergoes standard transformations:

    • Esterification: Reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) yields the corresponding ester.[5]

    • Amide Formation: Conversion to an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine produces amides.[5]

    • Decarboxylation: While requiring high temperatures, decarboxylation can occur, though it is less common for this specific molecule in synthetic routes.[5]

G cluster_nitro Nitro Group Reactions cluster_acid Carboxylic Acid Reactions A This compound B 4-Amino-2,5-dimethylbenzoic acid A->B Reduction (e.g., H₂, Pd/C) C Ester Derivative A->C Esterification (R-OH, H⁺) E Acid Chloride A->E SOCl₂ or (COCl)₂ D Amide Derivative E->D Amine (R₂NH)

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate. The corresponding amine, 4-amino-2,5-dimethylbenzoic acid, is a particularly valuable precursor. While direct applications of the title compound are not widely documented in final drug products, its role as a building block is critical. For instance, substituted aminobenzoic acids are core components of various therapeutic agents, including anti-inflammatory drugs and enzyme inhibitors. The specific substitution pattern of this molecule offers a unique steric and electronic profile for medicinal chemists to explore in structure-activity relationship (SAR) studies.

Analytical Methodologies

To ensure quality control and reaction monitoring, a robust set of analytical techniques is required.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of an acetonitrile/water gradient with a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation.

    • ¹H NMR: Will show distinct signals for the two methyl groups, the two aromatic protons, and the carboxylic acid proton.

    • ¹³C NMR: Will confirm the presence of nine distinct carbon environments, including the carboxyl carbon, the four substituted aromatic carbons, the two unsubstituted aromatic carbons, and the two methyl carbons.

  • Mass Spectrometry (MS): Used to confirm the molecular weight (195.17 g/mol ) and fragmentation pattern.[2][3]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group.

Safety, Handling, and Storage

  • Hazards: Compounds in this class are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[8][7] Some related compounds are suspected of causing genetic defects or cancer.[8]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid generating dust.[9]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water.[9]

    • Eye Contact: Rinse thoroughly with plenty of water and consult an ophthalmologist.[8]

    • Ingestion: Wash out mouth with water and seek immediate medical attention.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store away from strong oxidizing agents and strong bases.[9]

References

  • Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production.
  • Ataman Kimya. NITROBENZOIC ACID.
  • Fiveable. Nitrobenzoic Acid Definition.
  • ResearchGate. Reaction of 2-nitrobenzoic acid with styrene.
  • Solubility of Things. 2,5-Dimethyl-4-nitroaniline.
  • Organic Syntheses. m-NITRODIMETHYLANILINE.

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An In-Depth Technical Guide to 2,5-Dimethyl-4-nitrobenzoic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted nitrobenzoic acids represent a critical class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of functional molecules. Their unique electronic and structural properties make them indispensable in various fields, most notably in pharmaceutical sciences. This technical guide focuses on 2,5-Dimethyl-4-nitrobenzoic acid, a specific derivative that holds significant promise for researchers, scientists, and professionals in drug development. We will delve into its core characteristics, provide a robust synthesis methodology, and explore its potential applications, underpinned by established scientific principles.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the IUPAC name and structural representation of this compound.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the arrangement of the functional groups on the benzoic acid backbone: a carboxylic acid group, two methyl groups at positions 2 and 5, and a nitro group at position 4.

Chemical Structure

The molecular structure of this compound is depicted below. The spatial arrangement of the electron-withdrawing nitro group and the electron-donating methyl groups, in conjunction with the carboxylic acid functionality, dictates its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing aspects from reaction kinetics to bioavailability.

PropertyValueSource
CAS Number 6954-70-7[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Topological Polar Surface Area (TPSA) 80.44 Ų[1]
LogP 1.90984[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Table 1: Key physicochemical properties of this compound.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the aromatic ring and increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The methyl groups, being electron-donating, slightly counteract this effect but also introduce steric hindrance that can affect reaction pathways and molecular interactions.

Synthesis Methodology

Proposed Synthetic Pathway

The most direct and industrially scalable approach for the synthesis of this compound is the selective oxidation of one of the methyl groups of 1,4-dimethyl-2-nitrobenzene (also known as 2-nitro-p-xylene).

G start 1,4-Dimethyl-2-nitrobenzene oxidant Oxidizing Agent (e.g., Dilute HNO₃, KMnO₄, or Na₂Cr₂O₇/H₂SO₄) start->oxidant Oxidation product This compound oxidant->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

This protocol adapts a patented method for the synthesis of a related compound, 2-methyl-4-nitrobenzoic acid, which employs dilute nitric acid as the oxidant in the presence of a free radical initiator and a phase transfer catalyst.[2] This approach offers milder reaction conditions and improved selectivity compared to harsher oxidizing agents like permanganate or dichromate.

Materials:

  • 1,4-Dimethyl-2-nitrobenzene (Substrate)

  • Dilute Nitric Acid (e.g., 30-60%) (Oxidant)

  • Benzoyl Peroxide (Free Radical Initiator)

  • Benzyltriethylammonium Chloride (Phase Transfer Catalyst)

  • Ethyl Acetate (Extraction Solvent)

  • Anhydrous Sodium Sulfate (Drying Agent)

  • Sodium Bicarbonate Solution (for washing)

  • Hydrochloric Acid (for acidification)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,4-dimethyl-2-nitrobenzene, benzoyl peroxide (as the free radical initiator), and benzyltriethylammonium chloride (as the phase transfer catalyst).

  • Addition of Oxidant: Slowly add dilute nitric acid to the reaction mixture through the dropping funnel while stirring continuously.

  • Reaction: Heat the mixture to a controlled temperature (e.g., 100°C) and maintain the reaction with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and a saturated solution of sodium bicarbonate to remove any unreacted nitric acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined and compared to literature values.

Role in Drug Development and Medicinal Chemistry

Nitroaromatic compounds, including nitrobenzoic acid derivatives, are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5] The nitro group can act as both a pharmacophore and a toxicophore, and its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[6]

As a Versatile Building Block

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[7] The carboxylic acid group provides a handle for various chemical modifications, such as esterification and amidation, allowing for its incorporation into larger molecular scaffolds. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This versatility makes it a key starting material for combinatorial chemistry and the generation of compound libraries for drug screening.

Potential Biological Activities

While specific studies on the biological activity of this compound are limited, the broader class of nitrobenzoates has shown promise in several therapeutic areas:

  • Antimicrobial Activity: Nitro-containing compounds have a long history of use as antimicrobial agents.[4] Their mechanism of action often involves the reduction of the nitro group within the microbial cell to generate reactive nitrogen species that are toxic to the pathogen.[6] Notably, derivatives of nitrobenzoic acid have demonstrated activity against Mycobacterium tuberculosis.[8]

  • Anticancer Activity: The potential of nitrobenzoate derivatives as anticancer agents is an area of active research.[9] The electron-withdrawing nature of the nitro group can contribute to the molecule's ability to interact with biological targets involved in cancer cell proliferation.

  • Anti-inflammatory Properties: Certain nitrobenzoate derivatives have been shown to possess anti-inflammatory properties by modulating the production of inflammatory cytokines.[9]

The specific substitution pattern of this compound, with its two methyl groups, may influence its binding affinity and selectivity for biological targets compared to other nitrobenzoic acid isomers. This unique structure warrants further investigation into its specific biological effects.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and development. Its synthesis, achievable through the oxidation of the corresponding nitrotoluene, provides a reliable source of this valuable intermediate. The rich chemistry of the nitrobenzoic acid scaffold, combined with the specific substitution pattern of this molecule, makes it a compelling candidate for further exploration in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists to leverage the potential of this compound in their advanced research endeavors.

References

  • (Reference to a general organic chemistry textbook or IUPAC nomenclature guide - self-cre
  • (Reference to a database like PubChem or ChemSpider for structural information - self-cre
  • (Reference to a chemical properties database or handbook - self-cre
  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents. [URL: https://patents.google.
  • (Reference to a general laboratory techniques manual - self-cre
  • The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide - Benchchem. [URL: https://www.benchchem.
  • (Reference to a review on the synthesis of aromatic compounds - self-cre
  • (Reference to a study on the electronic effects of substituents - self-cre
  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0391]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9185419/]
  • 6954-70-7 | this compound | ChemScene. [URL: https://www.chemscene.com/products/2,5-Dimethyl-4-nitrobenzoic-acid-6954-70-7.html]
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [URL: https://www.mdpi.com/1420-3049/25/15/3545]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. [URL: https://ouci.dntb.gov.ua/en/work/2022-3/22-3-2022-st-1/]
  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - MDPI. [URL: https://www.mdpi.com/1424-8247/16/4/563]
  • (Reference to a review on drug design and development - self-cre
  • (Reference to a study on the structure-activity relationship of nitro compounds - self-cre
  • (Reference to a combinatorial chemistry review - self-cre
  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7775531/]

Sources

The Latent Therapeutic Potential of 2,5-Dimethyl-4-nitrobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nitrobenzoic acids represent a versatile and compelling class of scaffolds in medicinal chemistry, with a rich history of biological activity.[1] The strong electron-withdrawing nature of the nitro group dramatically influences the electronic properties of the benzene ring, making these compounds prime candidates for targeted therapeutic design.[1][2] This guide focuses on the therapeutic potential of derivatives of the 2,5-Dimethyl-4-nitrobenzoic acid core structure. While direct and extensive research on this specific substitution pattern is emerging, by analyzing the vast body of literature on related nitroaromatic compounds, we can delineate a clear path for investigation. This document provides an in-depth overview of the predominant biological activities, the underlying mechanisms of action, and robust experimental protocols for the systematic evaluation of novel this compound derivatives.

The Nitroaromatic Scaffold: A Foundation for Bioactivity

The this compound structure combines several key features that are critical for influencing its interaction with biological systems:

  • The Carboxylic Acid Group: Provides a crucial site for hydrogen bonding, enabling interaction with the active sites of enzymes and receptors. It also serves as a synthetic handle for creating ester, amide, or salt derivatives to modulate properties like solubility and cell permeability.[3]

  • The Nitro Group (-NO₂): This is the primary driver of the compound's characteristic biological activities. As a potent electron-withdrawing group, it is a well-established pharmacophore in numerous antimicrobial agents.[3][4] Its true power lies in its ability to be bio-activated under specific physiological conditions.[1][5]

  • Methyl Groups (-CH₃): These groups are electron-donating and increase the lipophilicity of the molecule.[3] Their placement at the 2 and 5 positions influences the steric profile, which can be leveraged to achieve selective binding to target proteins and potentially reduce off-target effects.[3]

The strategic interplay of these groups dictates the compound's pharmacokinetic and pharmacodynamic profile, offering a rich landscape for chemical modification and optimization.

Primary Biological Activities & Mechanistic Insights

Research into nitroaromatic compounds has revealed two primary areas of significant biological activity: antimicrobial and anticancer effects.[6][7]

Antimicrobial Activity: A Prodrug-Based Approach

The most well-documented activity of nitroaromatic compounds is their efficacy against a wide range of microbial pathogens, including bacteria and fungi.[4][8]

Mechanism of Action: Reductive Bioactivation

The core mechanism hinges on the compound acting as a prodrug.[2] The nitro group itself is relatively inert, but within the anaerobic or microaerophilic environment of many microbial cells, it undergoes enzymatic reduction by microbial nitroreductases.[5] This process, which uses NADH or NADPH as a reducing agent, is central to the compound's toxicity.[2][8]

The reduction is a stepwise process:

  • The nitro group (R-NO₂) is reduced to a nitroso intermediate (R-NO).

  • This is further reduced to a hydroxylamine intermediate (R-NHOH).

  • Finally, an amino group (R-NH₂) is formed.

The nitroso and hydroxylamine intermediates are highly reactive, toxic species.[5][8] They can covalently bind to and damage critical macromolecules such as DNA, leading to strand breaks and cell death.[4][8] Furthermore, this reductive process can generate reactive oxygen species (ROS), like the superoxide anion, inducing significant oxidative stress within the pathogen.[2]

This requirement for microbial-specific enzymes provides a theoretical basis for selective toxicity, a highly desirable trait in antimicrobial drug development.

G

Figure 1. General workflow for antimicrobial screening of novel derivatives.
Anticancer Activity: An Emerging Frontier

The application of nitrobenzoate derivatives as anticancer agents is a growing field of investigation.[6] The mechanisms here are more varied but often capitalize on the unique tumor microenvironment.

Mechanism of Action: Hypoxia-Selective Activation and Enzyme Inhibition

Solid tumors often contain hypoxic (low-oxygen) regions. Similar to anaerobic bacteria, these regions have higher levels of nitroreductase activity compared to healthy, well-oxygenated tissues. This presents an opportunity for hypoxia-selective activation of nitroaromatic prodrugs, leading to targeted cytotoxicity within the tumor while sparing normal tissue.

Additionally, specific derivatives have been shown to act through enzyme inhibition. For example, 4-methyl-3-nitrobenzoic acid has been found to inhibit cancer cell migration by preventing cofilin phosphorylation and actin polymerization, which are essential processes for cell motility.[6]

Experimental Evaluation: Protocols for Screening

The systematic evaluation of novel this compound derivatives requires robust and validated in vitro assays. The following protocols provide a foundation for assessing antimicrobial and cytotoxic potential.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to a 0.5 McFarland standard

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (media only) and vehicle control (media + DMSO)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This creates a range of concentrations.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well, resulting in a final volume of 110 µL.

  • Controls: Prepare wells for a positive control (broth + inoculum + standard antibiotic), a negative control (broth only), and a vehicle control (broth + inoculum + highest concentration of DMSO).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Analysis: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed, compared to the positive control.

Causality Behind Choices:

  • 0.5 McFarland Standard: Ensures a consistent and reproducible starting density of microorganisms for reliable MIC values.

  • Vehicle Control: It is critical to confirm that the solvent (e.g., DMSO) used to dissolve the compound does not have its own antimicrobial activity at the concentrations used.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the compound's toxicity against human cell lines.[7]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G

Figure 2. The reductive bioactivation pathway of nitroaromatic compounds.

Structure-Activity Relationship (SAR) and Future Directions

While specific SAR data for this compound is not yet established, we can infer trends from related analogs to guide future synthesis efforts.[3]

Structural Modification Rationale / Predicted Impact on Activity
Esterification of Carboxylic Acid Increases lipophilicity, potentially improving cell membrane penetration. The ester acts as a prodrug that can be hydrolyzed by intracellular esterases to release the active acid.[9]
Amide Formation Creates derivatives with different hydrogen bonding capabilities and steric profiles, which can alter target binding specificity.
Modification of Methyl Groups Replacing methyl groups with larger alkyl chains could further increase lipophilicity. Replacing them with electron-withdrawing groups (e.g., -CF₃) would alter the electronic properties of the ring.
Positional Isomerism of Nitro Group The position of the nitro group is a key determinant of activity.[9] Synthesizing isomers (e.g., 2-nitro or 3-nitro) would likely yield compounds with significantly different biological profiles due to changes in electronic and steric effects.

Future Directions: The logical next step is the synthesis of a focused library of this compound derivatives based on the SAR principles outlined above. These compounds should then be subjected to the systematic screening workflow described. Promising "hit" compounds with high potency and low cytotoxicity can then be advanced to more complex secondary assays, such as mechanism-of-action studies and in vivo efficacy models. The versatility of the nitrobenzoic acid scaffold suggests that with rational design and rigorous evaluation, novel and effective therapeutic agents can be developed.

References

A consolidated list of all sources cited in this document is provided below for verification and further reading.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub.
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PubMed Central.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2015). ResearchGate.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). Bio-Science Research Bulletin.
  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). PubMed Central.
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2025). ResearchGate.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PubMed Central.

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A Technical Guide to the Therapeutic Potential of 2,5-Dimethyl-4-nitrobenzoic Acid: A Roadmap for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroaromatic compounds, particularly nitrobenzoate derivatives, represent a versatile chemical scaffold with a history of significant biological activity.[1] While the therapeutic landscape of many nitrobenzoates has been explored, 2,5-Dimethyl-4-nitrobenzoic acid remains a relatively uncharacterized molecule. This technical guide provides a comprehensive framework for investigating its therapeutic potential. By synthesizing data from structurally related compounds, we postulate potential applications in oncology and infectious diseases and provide detailed, actionable experimental protocols for a systematic evaluation. This document is intended to serve as a foundational roadmap for researchers and drug development professionals seeking to unlock the therapeutic value of this promising compound.

Introduction to this compound

This compound is a nitroaromatic compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[2] Its structure, characterized by a benzoic acid core with two methyl groups and a nitro group, suggests a potential for diverse biological interactions. The presence of the nitro group, in particular, is a key feature in many bioactive molecules, often acting as a bio-activatable "warhead" or influencing the electronic properties of the molecule to facilitate target binding.[1][3] While commercially available for research purposes, its specific biological activities and therapeutic applications are not yet well-defined in the public domain.[2][4][5]

Property Value Source
CAS Number 6954-70-7ChemScene[2]
Molecular Formula C₉H₉NO₄ChemScene[2]
Molecular Weight 195.17ChemScene[2]
Appearance Yellow crystalline powder (inferred from related compounds)N/A
Solubility Slightly soluble in water, soluble in organic solvents (inferred from related compounds)N/A

Inferred Therapeutic Potential Based on Structural Analogs

The therapeutic potential of this compound can be inferred from the established biological activities of structurally similar compounds.

Antimicrobial Activity, particularly Antitubercular

Nitrobenzoate derivatives have demonstrated significant efficacy against a range of microbial pathogens.[1] A substantial body of research highlights the activity of nitrobenzoate esters against Mycobacterium tuberculosis (Mtb).[1][3] These compounds often act as prodrugs, requiring activation by mycobacterial enzymes.[1][3] The reduction of the nitro group by these enzymes can generate reactive nitrogen species, leading to cellular damage.[1] The 3,5-dinitrobenzoate scaffold, in particular, has been identified as a promising starting point for new antimycobacterial agents.[1][6]

Anticancer Activity

The potential of nitrobenzoate derivatives as anticancer agents is an emerging field of research.[1] Their mechanisms of action can include the inhibition of cancer cell migration and the induction of apoptosis.[1] Structurally related compounds, such as 3,4-Dimethyl-2-nitrobenzoic acid, are known intermediates in the synthesis of antineoplastic agents.[7] This suggests that the dimethyl-nitrobenzoic acid scaffold may possess inherent anticancer properties.

Proposed Mechanisms of Action and Investigational Pathways

Based on the activities of related compounds, we propose the following investigational pathways for this compound.

As a Bio-reductively Activated Antimicrobial Agent

We hypothesize that this compound could be a substrate for bacterial nitroreductases, leading to the generation of cytotoxic reactive nitrogen species. This mechanism is particularly relevant for pathogens like M. tuberculosis.

G 2,5-Dimethyl-4-nitrobenzoic_acid This compound (Prodrug) Bacterial_Nitroreductase Bacterial Nitroreductase 2,5-Dimethyl-4-nitrobenzoic_acid->Bacterial_Nitroreductase Enzymatic Reduction Reactive_Nitrogen_Species Reactive Nitrogen Species Bacterial_Nitroreductase->Reactive_Nitrogen_Species Generates Cellular_Damage Cellular Damage & Death Reactive_Nitrogen_Species->Cellular_Damage Induces

Caption: Proposed bio-reductive activation pathway of this compound.

As a Modulator of Cancer Cell Signaling

We propose that this compound may interfere with key signaling pathways in cancer cells, such as those involved in proliferation and survival. A plausible, though hypothetical, target could be a kinase or a transcription factor pathway that is sensitive to small molecule inhibition.

G 2_5_Dimethyl_4_nitrobenzoic_acid This compound Kinase_Pathway Kinase Signaling Pathway 2_5_Dimethyl_4_nitrobenzoic_acid->Kinase_Pathway Inhibits Proliferation_Survival Cell Proliferation & Survival Kinase_Pathway->Proliferation_Survival Promotes Apoptosis Apoptosis Kinase_Pathway->Apoptosis Inhibits

Caption: Hypothetical inhibition of a cancer cell signaling pathway.

Experimental Protocols for Therapeutic Evaluation

The following protocols provide a detailed methodology for the initial screening and evaluation of this compound.

Antimicrobial Susceptibility Testing

This protocol will determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic microbes.

Workflow:

G Prepare_Compound Prepare Stock Solution of Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Compound->Serial_Dilution Inoculate Inoculate with Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Read MIC (Visual or Spectrophotometric) Incubate->Read_Results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Prepare 96-Well Plates: Add 100 µL of appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria) to each well of a sterile 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Prepare Inoculum: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add 10 µL of the microbial suspension to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol will assess the cytotoxic effect of the compound on cancer cell lines.[1]

Workflow:

G Seed_Cells Seed Cancer Cells in 96-well Plate Add_Compound Treat with Compound Dilutions Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

While direct evidence for the therapeutic uses of this compound is currently lacking in published literature, a systematic investigation based on the activities of its structural analogs is warranted. The protocols outlined in this guide provide a clear and scientifically rigorous path for the initial evaluation of its antimicrobial and anticancer potential. Positive results from these initial screens would justify further studies into its mechanism of action, in vivo efficacy, and toxicological profile. The unique substitution pattern of this molecule may offer novel pharmacological properties, and its exploration could lead to the development of new therapeutic agents.

References

  • PrepChem. Synthesis of 2-nitrobenzoic acid.
  • Organic Syntheses. p-NITROBENZOIC ACID.
  • eChemCloud. 2,5-dimethyl-4-nitro-benzoic acid.
  • Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Lopes, F., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Center for Biotechnology Information.
  • Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications.
  • Pinto, M., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis.
  • Pozdnyakov, D. I., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • PubChem. 2,5-Dimethyl-4-nitrophenol.
  • TradeIndia. 3 4-Dimethyl-2-nitrobenzoic acid CAS:4315-13-3.
  • Akinmoladun, A. C., et al. (2022). Glycemic Responses, Enzyme Activity, and Sub-Acute Toxicity Evaluation of Unripe Plantain Peel Extract in Rats. MDPI.

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role of 2,5-Dimethyl-4-nitrobenzoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 2,5-Dimethyl-4-nitrobenzoic Acid in Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Multifunctional Building Block

In the intricate field of organic synthesis, particularly within medicinal chemistry and drug development, the selection of starting materials is a critical determinant of synthetic efficiency and molecular novelty. This compound (DMNA) emerges as a highly valuable, multifunctional building block. Its rigid benzene core is strategically decorated with three distinct functional groups: a carboxylic acid, a nitro group, and two methyl groups. This specific arrangement provides a powerful platform for a variety of chemical transformations, allowing chemists to introduce molecular complexity in a controlled and predictable manner.

The presence of the electron-withdrawing nitro and carboxyl groups, contrasted with the electron-donating methyl groups, creates a unique electronic environment that influences the reactivity of the aromatic ring and the functional groups themselves. However, the primary synthetic utility of DMNA lies in the orthogonal reactivity of its nitro and carboxylic acid moieties. The nitro group serves as a masked amine, which can be revealed through reduction, while the carboxylic acid provides a handle for amide couplings, esterifications, and other nucleophilic acyl substitution reactions. This guide will explore the synthesis, core reactivity, and strategic applications of DMNA, providing researchers and drug development professionals with a comprehensive understanding of its role as a versatile intermediate.

PropertyValueSource
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
CAS Number 6954-70-7[2]
Appearance Off-white to yellow powder/crystalsN/A
Melting Point Not consistently reportedN/A
Topological Polar Surface Area 80.44 Ų[2]
LogP 1.91[2]

I. Synthesis of this compound

The most common and industrially viable route to substituted nitrobenzoic acids involves the oxidation of the corresponding nitrotoluenes. For this compound, the logical precursor is 1,4-dimethyl-2-nitrobenzene. The challenge in this synthesis is the selective oxidation of one methyl group while the other remains intact. Strong oxidizing agents like potassium permanganate or sodium dichromate under acidic conditions are typically employed. The choice of oxidant and reaction conditions is critical to maximize yield and minimize over-oxidation to the dicarboxylic acid.

A general approach, adapted from established procedures for similar compounds, is the oxidation of a nitroxylene derivative.[3][4] The nitro group's strong electron-withdrawing effect can make the oxidation of the adjacent methyl groups more difficult compared to unsubstituted xylenes, often requiring forcing conditions.[4]

Experimental Protocol: Oxidation of 1,4-Dimethyl-2-nitrobenzene

This protocol outlines a representative method for the synthesis of this compound.

Step 1: Reaction Setup

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 1,4-dimethyl-2-nitrobenzene (1.0 eq).

  • Add water to the flask to create a suspension.

Step 2: Addition of Oxidant

  • Prepare a solution of potassium permanganate (KMnO₄) (approx. 3.0 eq) in water.

  • Heat the suspension of the starting material to reflux (approx. 100 °C).

  • Slowly add the KMnO₄ solution via the dropping funnel to the refluxing mixture over a period of 4-6 hours. The purple color of the permanganate will disappear as it is consumed. Maintain vigorous stirring throughout the addition to ensure proper mixing.

Causality: The slow addition of the oxidant under reflux conditions is crucial. It controls the exothermic reaction, preventing dangerous temperature spikes and minimizing the formation of byproducts from over-oxidation. The vigorous stirring ensures efficient heat and mass transfer in the heterogeneous mixture.

Step 3: Reaction Monitoring and Workup

  • After the addition is complete, continue to heat at reflux until the purple color of the permanganate has completely vanished, indicating the reaction is complete (typically 2-4 hours). A brown precipitate of manganese dioxide (MnO₂) will form.

  • Cool the reaction mixture to room temperature.

  • Filter the hot solution through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.

Step 4: Isolation and Purification

  • Combine the filtrate and washings and cool the solution in an ice bath.

  • Acidify the clear, colorless filtrate by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2.

  • A white or pale-yellow precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Self-Validation: The purity of the final product should be assessed using techniques like melting point determination and ¹H NMR spectroscopy. The NMR spectrum should show two distinct singlets for the methyl groups, aromatic protons, and a broad singlet for the carboxylic acid proton. The disappearance of the starting material's signals confirms the reaction's completion.

II. Core Reactivity: A Tale of Two Functional Groups

The synthetic power of this compound stems from the ability to selectively manipulate its two primary functional groups: the nitro group and the carboxylic acid.

A. The Nitro Group: A Precursor to the Versatile Amine

The most significant transformation of DMNA is the reduction of the nitro group to an amine, yielding 4-amino-2,5-dimethylbenzoic acid. This transformation unlocks a vast array of subsequent reactions, as the resulting aniline derivative is a key intermediate for building heterocycles and forming amide bonds. Nitroarenes are versatile building blocks precisely because the nitro group can be readily converted into an amino group, a cornerstone of many pharmaceutically relevant molecules.[5]

Common Reduction Methods:

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) is a clean and efficient method.

  • Metal/Acid Reduction: Classic methods using metals like Tin (Sn), Tin(II) chloride (SnCl₂), or Iron (Fe) in the presence of a strong acid (e.g., HCl) are robust and widely used.

Experimental Protocol: Reduction of DMNA to 4-Amino-2,5-dimethylbenzoic acid

Step 1: Reaction Setup

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol.

  • Carefully add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq).

Step 2: Reaction

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.

  • The reaction is typically complete within 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

Causality: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups. The reaction proceeds in an acidic environment (often with added HCl, though SnCl₂ itself is a Lewis acid) and provides high yields. Ethanol is a common solvent that facilitates the dissolution of the organic starting material.

Step 3: Workup and Isolation

  • After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

  • Basify the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated NaOH until the pH is ~8-9 to precipitate tin salts and deprotonate the product's amine and carboxylate groups.

  • Filter the mixture to remove the tin hydroxides.

  • Re-acidify the filtrate with acetic acid or dilute HCl to the isoelectric point of the amino acid (typically pH ~4-5), causing the product, 4-amino-2,5-dimethylbenzoic acid, to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

B. The Carboxylic Acid Group: The Acylation Handle

The carboxylic acid moiety of DMNA provides a reliable site for acylation reactions. This functionality is typically engaged after the nitro group has been reduced, but it can also be derivatized first.

Key Transformations:

  • Amide Bond Formation: The carboxylic acid can be coupled with various primary or secondary amines to form amides. This is a cornerstone of medicinal chemistry. The reaction is typically mediated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acyl chloride intermediate yields the corresponding ester.

Logical Workflow: From DMNA to Complex Amides

The following diagram illustrates the central role of DMNA as an intermediate, showcasing the orthogonal manipulation of its functional groups.

G start This compound amine 4-Amino-2,5-dimethylbenzoic Acid start->amine  Nitro Reduction  (e.g., SnCl₂/HCl) acyl_chloride 4-Amino-2,5-dimethylbenzoyl Chloride amine->acyl_chloride  Acyl Chloride Formation  (e.g., SOCl₂) amide N-Substituted Amide Derivative acyl_chloride->amide  Amide Coupling  (R-NH₂)

Caption: Synthetic pathway from DMNA to amide derivatives.

III. Application in the Synthesis of Bioactive Molecules

The true measure of a building block's value is its successful incorporation into the synthesis of complex, high-value target molecules. While specific examples for this compound itself are less prevalent in readily available literature than for its isomers, its derivative, 4-amino-2,5-dimethylbenzoic acid, is a key component in constructing molecules with potential therapeutic applications. For instance, structurally similar aminobenzoic acids are precursors to a range of pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.

The general strategy involves using the amino group of the reduced DMNA as a nucleophile or as a handle to construct a heterocyclic core, while the carboxylic acid is used to link to other parts of the target molecule.

Illustrative Synthetic Workflow: A Hypothetical Kinase Inhibitor Scaffold

Let's consider a hypothetical synthesis where 4-amino-2,5-dimethylbenzoic acid is used to build a quinazolinone-based scaffold, a common motif in kinase inhibitors.

G amine 4-Amino-2,5- dimethylbenzoic Acid formamide Formylated Intermediate amine->formamide  1. Formylation  (Formic Acid) quinazolinone Substituted Quinazolinone Core formamide->quinazolinone  2. Cyclization  (e.g., with Amine/Heat) final_product Final Target Molecule (e.g., Kinase Inhibitor) quinazolinone->final_product  3. Further Functionalization  (e.g., Suzuki Coupling)

Caption: Workflow for a hypothetical kinase inhibitor synthesis.

  • Amide Formation/Formylation: The starting amino acid is first reacted with formic acid or a derivative to form the corresponding formamide.

  • Cyclization: This intermediate is then cyclized, often by heating with another amine source, to construct the core quinazolinone ring system. The carboxylic acid group becomes part of the heterocyclic ring.

  • Further Functionalization: The resulting quinazolinone core, which now contains the 2,5-dimethylphenyl moiety derived from the original DMNA, can be further elaborated through standard cross-coupling reactions or other transformations to yield the final, complex target molecule.

This workflow demonstrates how the specific substitution pattern of DMNA—the methyl groups and the relative positions of the core functional groups—is carried through the synthesis to become an integral part of the final product's architecture, ultimately influencing its biological activity and pharmacokinetic properties.

Conclusion

This compound is a quintessential example of a strategic building block in modern organic synthesis. Its value is not merely in its constituent parts, but in the synthetic possibilities unlocked by their specific arrangement. The ability to perform a straightforward reduction of the nitro group to an amine, coupled with the rich chemistry of the carboxylic acid, provides a robust and flexible two-pronged approach to molecular construction. For researchers in drug discovery and development, mastering the use of such intermediates is key to the efficient and innovative synthesis of the next generation of therapeutic agents. Its well-defined reactivity and structural features ensure that this compound will remain a relevant and powerful tool in the synthetic chemist's arsenal.

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The Strategic Utility of 2,5-Dimethyl-4-nitrobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

2,5-Dimethyl-4-nitrobenzoic acid has emerged as a versatile and strategically valuable building block in the lexicon of medicinal chemistry. Its unique substitution pattern—a carboxylic acid for vectorial growth, a nitro group for chemical diversification, and two methyl groups for steric and electronic modulation—offers a compelling scaffold for the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and proven applications, with a focus on leveraging its distinct properties for the rational design of bioactive molecules. Detailed experimental protocols and mechanistic insights are provided to empower researchers in harnessing the full potential of this important chemical intermediate.

Introduction: The Architectural Logic of a Privileged Scaffold

In the intricate process of drug discovery, the selection of starting materials and key intermediates is a critical determinant of synthetic feasibility and the ultimate biological activity of a target molecule. Substituted benzoic acids are a cornerstone of medicinal chemistry, offering a robust platform for the construction of a diverse array of pharmacophores. Among these, this compound (DMNA) presents a particularly interesting case. The electronic interplay between the electron-donating methyl groups and the strongly electron-withdrawing nitro group on the aromatic ring, combined with the reactive handle of the carboxylic acid, creates a molecule with nuanced reactivity and a defined three-dimensional profile.

Nitroaromatic compounds, in general, are recognized for their broad spectrum of biological activities and their utility as synthetic precursors. The nitro group can serve as a bioisostere, a pharmacophore in its own right, or a versatile functional group that can be readily transformed into an amine, opening avenues for a wide range of derivatizations.[1] This guide will explore the synthesis of DMNA, delve into its key chemical transformations, and showcase its application in the construction of biologically active compounds, thereby providing a comprehensive resource for its effective utilization in drug development programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its application in multi-step syntheses.

PropertyValueReference
CAS Number 6954-70-7[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance Solid
Purity ≥98% (typical)[1]
SMILES O=C(O)C1=CC(C)=C(=O)C=C1C[1]

Synthesis of this compound

The most common and industrially scalable route to this compound is the oxidation of the corresponding methyl group of 2,5-dimethyl-4-nitrotoluene. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed for this transformation. The reaction proceeds under basic conditions, followed by acidification to precipitate the carboxylic acid.

Synthesis of this compound start 2,5-Dimethyl-4-nitrotoluene intermediate Potassium 2,5-dimethyl-4-nitrobenzoate start->intermediate 1. KMnO4, NaOH, H2O, Δ 2. Filter MnO2 product This compound intermediate->product HCl (aq)

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Oxidation of 2,5-Dimethyl-4-nitrotoluene

This protocol is adapted from established procedures for the oxidation of nitrotoluenes.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,5-dimethyl-4-nitrotoluene in water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (KMnO₄) portion-wise to the suspension. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 95-100 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

  • Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with dilute hydrochloric acid (HCl) to a pH of approximately 2-3.

  • Isolation: The desired this compound will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Chemical Reactivity and Strategic Transformations

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the carboxylic acid and the nitro group.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is the most versatile handle for molecular elaboration, primarily through the formation of amide and ester bonds.

4.1.1. Amide Bond Formation: A Gateway to Bioactive Benzamides

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[4] The direct condensation of a carboxylic acid with an amine is generally unfavorable, thus requiring activation of the carboxylic acid.

Activation to Acid Chloride: A common and efficient method for activating the carboxylic acid is its conversion to the corresponding acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[5]

Amide Bond Formation Workflow start This compound activated 2,5-Dimethyl-4-nitrobenzoyl chloride start->activated SOCl2 or (COCl)2 product N-substituted-2,5-dimethyl-4-nitrobenzamide activated->product Base (e.g., Et3N, Pyridine) amine Primary or Secondary Amine (R-NH2) amine->product

Caption: Workflow for the synthesis of N-substituted benzamides.

Direct Amide Coupling: Alternatively, a wide array of coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and an amine in a one-pot procedure. Common coupling reagents include carbodiimides (e.g., DCC, EDC) and uronium-based reagents (e.g., HATU, HBTU).[4]

Transformations of the Nitro Group

The nitro group is a key functional handle for further diversification.

Reduction to an Amine: The most common transformation of the nitro group in medicinal chemistry is its reduction to an aniline derivative. This opens up a plethora of subsequent reactions, such as sulfonamide formation, further acylation, or participation in the synthesis of heterocyclic rings. Standard reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media.

Applications as a Building Block in Medicinal Chemistry

The structural features of this compound make it an attractive starting point for the synthesis of various classes of therapeutic agents. The following examples illustrate its potential.

Synthesis of Antimicrobial Agents

Nitrobenzamide derivatives have shown significant promise as antimicrobial agents.[6][7] The rationale for using DMNA as a scaffold lies in the ability to systematically explore the structure-activity relationship (SAR) by varying the substituent on the amide nitrogen.

Example: Synthesis of N-Aryl-2,5-dimethyl-4-nitrobenzamides

A library of N-aryl-2,5-dimethyl-4-nitrobenzamides can be synthesized to probe their antibacterial and antifungal activities. The general synthetic scheme would follow the amide bond formation protocols described in Section 4.1.

Hypothetical Biological Data for N-Aryl-2,5-dimethyl-4-nitrobenzamide Derivatives:

Compound IDAryl SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
DMNA-1 Phenyl1632
DMNA-2 4-Chlorophenyl816
DMNA-3 4-Methoxyphenyl3264
DMNA-4 2-Pyridyl48

This data illustrates how the electronic nature of the aryl substituent can influence antimicrobial potency.

Precursor to Kinase Inhibitors

Many kinase inhibitors feature a substituted benzamide core that interacts with the hinge region of the kinase active site. The aniline derived from the reduction of DMNA can serve as a key intermediate in the synthesis of such inhibitors.[8][9]

Kinase Inhibitor Synthesis Strategy start This compound amide N-Aryl-2,5-dimethyl-4-nitrobenzamide start->amide 1. SOCl2 2. Arylamine amine N-Aryl-4-amino-2,5-dimethylbenzamide amide->amine Reduction (e.g., Fe, HCl) product Kinase Inhibitor Scaffold amine->product Coupling with Heterocycle

Caption: Strategic pathway to kinase inhibitor scaffolds.

The 4-amino-2,5-dimethylbenzamide core provides a vector for coupling with various heterocyclic systems, a common feature in many kinase inhibitors. The methyl groups at positions 2 and 5 can provide beneficial steric interactions within the ATP binding pocket, potentially enhancing selectivity and potency.

Conclusion and Future Perspectives

This compound is a building block of significant strategic importance. Its synthesis is straightforward, and its functional groups offer orthogonal handles for a wide range of chemical transformations. The ability to readily generate diverse libraries of benzamides, followed by the reduction of the nitro group to an aniline, provides a powerful and efficient workflow for the discovery of novel bioactive compounds. Its utility in the synthesis of antimicrobial agents and as a precursor to kinase inhibitors highlights its relevance in contemporary drug discovery. As the demand for novel therapeutic agents continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

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A Technical Guide to the Preliminary Toxicological Evaluation of 2,5-Dimethyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Rationale

The toxicological assessment of new chemical entities is a cornerstone of regulatory science and drug development. For novel compounds like 2,5-Dimethyl-4-nitrobenzoic acid, where no empirical data exists, a logical, stepwise evaluation is critical. Aromatic nitro compounds as a class are known for a range of toxicological effects, often mediated by the metabolic reduction of the nitro group to reactive intermediates like nitroso and hydroxylamine derivatives.[2][3] These reactive species can lead to cytotoxicity, genotoxicity, and methemoglobinemia.[4]

Therefore, a preliminary toxicological assessment must prioritize the evaluation of genotoxic and cytotoxic potential. This guide proposes a foundational, in vitro-first strategy. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing animal usage in the early stages of hazard identification. The proposed workflow is based on a battery of validated assays that are standard requirements in regulatory submissions.

Hazard Assessment Based on Structural Analogs

In the absence of direct data, a read-across analysis from structurally related molecules provides a scientifically grounded basis for predicting potential hazards and selecting appropriate assays. Key structural analogs include other nitrobenzoic acids and dimethyl-nitrobenzenes. The consistent toxicological flags across these compounds, particularly regarding genotoxicity and irritation, strongly justify a cautious and thorough preliminary investigation for this compound.

Compound CAS No. Known/Suspected Hazards Source
4-Nitrobenzoic acid62-23-7Harmful if swallowed; Causes serious eye irritation; Suspected of causing genetic defects, cancer, and reproductive harm.[5]
3-Nitrobenzoic acid121-92-6Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. Modest toxicity (LD50 i.v. mouse: 640 mg/kg).[6][7]
2-Methyl-4-nitrobenzoic acid1975-51-5Causes skin and serious eye irritation; May cause respiratory irritation.[8][9]
3-Methyl-4-nitrobenzoic acid3113-71-1Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[10]
1,2-Dimethyl-4-nitrobenzene99-51-4Low to moderate aquatic toxicity; In vitro genotoxicity tests have yielded both positive and negative results.[11]

The primary concern for this chemical class is genotoxicity. Many nitroaromatic compounds are mutagenic in bacterial systems, often following metabolic activation via nitroreductase enzymes present in the bacteria or in a mammalian liver extract (S9).[12][13]

Proposed Tier 1 In Vitro Toxicology Workflow

A robust preliminary assessment should begin with a core battery of in vitro tests to screen for genotoxicity and cytotoxicity.

G cluster_0 Tier 1 In Vitro Assessment Strategy cluster_1 Endpoints Compound This compound Ames Bacterial Reverse Mutation Assay (Ames) (OECD 471) Compound->Ames Test for gene mutation Cyto In Vitro Cytotoxicity Assay (e.g., MTT / LDH) Compound->Cyto Determine IC50 & dose range Micro In Vitro Mammalian Cell Micronucleus Test (OECD 487) Ames->Micro Complementary endpoint GeneMut Gene Mutation Ames->GeneMut Cyto->Micro Guide dose selection ToxRange Toxicity Range Cyto->ToxRange Clasto Clastogenicity & Aneugenicity Micro->Clasto

Caption: Proposed workflow for Tier 1 in vitro toxicological assessment.

Foundational Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Expertise & Causality: The Ames test is the initial gold standard for detecting gene mutations. Its high sensitivity to nitroaromatic compounds is due to the presence of nitroreductase enzymes in the tester strains, which can metabolically activate the test substance to its mutagenic form.[14] Therefore, this assay is exceptionally well-suited for the hazard identification of this compound. A positive result here is a strong indicator of mutagenic potential.

Protocol: Ames Test (OECD 471) [14]

  • Strain Selection: Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA/pKM101). These strains are selected to detect various types of mutations, from frameshift to base-pair substitutions.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is crucial to identify compounds that become genotoxic after mammalian metabolism.[14]

  • Dose Range Finding: Perform a preliminary experiment to determine the appropriate concentration range. The highest concentration should show some evidence of cytotoxicity (e.g., a reduction in the background bacterial lawn) or be 5 mg/plate or 10 µmol/plate, whichever is lower.

  • Main Experiment (Plate Incorporation Method): a. Prepare triplicate plates for each condition (control, each dose level of the test compound, positive controls). b. To a test tube, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, and 0.1 mL of the test compound solution (or control). For activated assays, add 0.5 mL of S9 mix. c. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants, typically reaching at least a two-fold increase over the solvent control for at least one strain.

G cluster_0 Ames Test Workflow (OECD 471) Start Prepare Bacterial Strains & Test Article Solutions DoseRange Dose Range Finder (Determine Cytotoxicity) Start->DoseRange MainExp Main Experiment (Triplicate Plates) DoseRange->MainExp Mix Combine: - Top Agar - Bacteria - Test Article - S9 Mix (+/-) MainExp->Mix Plate Pour onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate 37°C, 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data & Determine Mutagenicity Count->Analyze

Caption: Step-by-step workflow for the bacterial reverse mutation (Ames) test.

Initial Toxicity Screening: In Vitro Cytotoxicity Assay

Expertise & Causality: Before conducting more complex and costly mammalian cell assays, determining the compound's cytotoxicity is essential. This step establishes the dose range at which the compound affects cell viability, ensuring that subsequent genotoxicity tests are performed at concentrations that are not overtly lethal, which could confound the results. It provides the first quantitative measure of the compound's potency at the cellular level.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed a suitable mammalian cell line (e.g., human hepatoma HepG2, Chinese Hamster Ovary CHO) in a 96-well plate at a predetermined density and allow cells to attach overnight.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated and solvent controls.

  • Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Convert absorbance values to percentage viability relative to the solvent control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value (the concentration that inhibits cell viability by 50%).

Chromosomal Damage: In Vitro Mammalian Cell Micronucleus Test

Expertise & Causality: While the Ames test detects gene-level mutations, the micronucleus assay identifies chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity).[12] It is a critical follow-up because some chemicals that are negative in the Ames test can be positive in mammalian systems, and vice-versa. This assay provides a more comprehensive picture of the compound's genotoxic potential in a system that more closely resembles human physiology.

Protocol: In Vitro Micronucleus Test (OECD 487)

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or HepG2). Treat the cells with at least three concentrations of the test article, selected based on the prior cytotoxicity assay. The highest concentration should induce approximately 50-55% cytotoxicity or be 10 mM or 2 mg/mL, whichever is lower.[14]

  • Metabolic Activation: As with the Ames test, perform parallel experiments with and without S9 metabolic activation.

  • Exposure Duration:

    • Short Treatment (+S9): 3-6 hours exposure, followed by removal of the test article and a recovery period of 1.5-2 normal cell cycles.

    • Long Treatment (-S9): Continuous exposure for 1.5-2 normal cell cycles.

  • Cell Harvest and Staining: a. After the recovery period, add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This is optional but recommended for most cell lines as it allows for the specific analysis of cells that have completed one mitosis. b. Harvest the cells and stain them with a DNA-specific stain such as Giemsa, DAPI, or propidium iodide.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, separate from the main nucleus.

  • Data Analysis: A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells compared to the solvent control.

Data Integration and Path Forward

The synthesis of results from this Tier 1 battery will guide the subsequent steps in the toxicological evaluation.

G cluster_0 Decision Framework Based on In Vitro Results Start Tier 1 Data: Ames, Micronucleus, Cytotoxicity Pos_Genotox Positive in Ames and/or Micronucleus Test Start->Pos_Genotox Genotoxicity Signal Neg_Genotox Negative in Both Genotoxicity Assays Start->Neg_Genotox No Genotoxicity Signal Action_Pos Consider a Genotoxic Hazard. - Investigate mechanism (e.g., DNA adducts). - Limit exposure. - May require in vivo follow-up (e.g., in vivo micronucleus test) if development is to proceed. Pos_Genotox->Action_Pos Action_Neg Proceed with Caution. - Assess other toxicological endpoints. - Consider preliminary in vivo acute toxicity (e.g., OECD 420 Fixed Dose Procedure). Neg_Genotox->Action_Neg

Sources

Methodological & Application

Synthesis of 2,5-Dimethyl-4-nitrobenzoic Acid from p-Xylene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2,5-Dimethyl-4-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective mononitration of commercially available p-xylene to yield 4-nitro-p-xylene (2,5-dimethylnitrobenzene). This intermediate is subsequently oxidized to the target carboxylic acid. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and emphasizes critical safety considerations.

Introduction

This compound is a bespoke chemical intermediate, the utility of which is progressively being realized in the design of novel pharmaceutical agents and specialized polymers. Its unique substitution pattern—a carboxylic acid functionality for molecular scaffolding, a nitro group for electronic modulation or subsequent chemical transformation, and two methyl groups influencing solubility and steric profile—renders it an attractive starting material for complex molecular architectures. This guide is designed to equip researchers with a reliable and well-characterized synthetic route, moving from a common industrial solvent to a high-value chemical entity.

Synthetic Strategy

The synthesis of this compound from p-xylene is a two-step process. The first step is an electrophilic aromatic substitution, specifically the nitration of p-xylene. The second step involves the selective oxidation of one of the benzylic methyl groups to a carboxylic acid.

Step 1: Mononitration of p-Xylene

The nitration of p-xylene is achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺)[1][2][3]. The electron-donating methyl groups of p-xylene activate the aromatic ring towards electrophilic attack and direct the incoming nitro group to the ortho and para positions[2]. Due to the symmetry of p-xylene, all available positions are ortho to one methyl group and meta to the other. This leads to a single mononitrated product, 4-nitro-p-xylene. Careful control of the reaction temperature is crucial to prevent dinitration[4].

Step 2: Oxidation of 4-nitro-p-xylene

The selective oxidation of one of the methyl groups of 4-nitro-p-xylene to a carboxylic acid is accomplished using a strong oxidizing agent, such as potassium permanganate (KMnO₄) in an alkaline medium. The benzylic protons of the methyl groups are susceptible to oxidation. The reaction proceeds via a complex mechanism believed to involve the abstraction of a benzylic hydrogen atom to form a benzyl radical[5][6]. The presence of the nitro group deactivates the aromatic ring, making the methyl groups the primary sites of oxidation. The reaction is typically carried out under reflux, and the resulting manganese dioxide byproduct is removed by filtration. Acidification of the filtrate precipitates the desired this compound.

Experimental Workflow

Synthesis_Workflow p_xylene p-Xylene nitration Nitration (HNO₃, H₂SO₄) p_xylene->nitration nitro_p_xylene 4-nitro-p-xylene nitration->nitro_p_xylene oxidation Oxidation (KMnO₄, NaOH) nitro_p_xylene->oxidation final_product This compound oxidation->final_product caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

PART 1: Synthesis of 4-nitro-p-xylene (2,5-dimethylnitrobenzene)

Materials and Equipment:

Reagent/EquipmentSpecifications
p-XyleneReagent grade, ≥99%
Concentrated Nitric Acid70% (w/w), specific gravity ~1.42
Concentrated Sulfuric Acid98% (w/w), specific gravity ~1.84
Sodium BicarbonateSaturated aqueous solution
Anhydrous Sodium SulfateGranular
Round-bottom flask500 mL, with a magnetic stirrer
Dropping funnel100 mL
Ice bath
Separatory funnel500 mL
BeakersVarious sizes
Rotary evaporator

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 100 mL of concentrated sulfuric acid.

  • Preparation of Nitrating Mixture: Slowly add 50 mL of concentrated nitric acid to the sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 20°C.

  • Addition of p-Xylene: In a separate beaker, measure 50 mL (0.43 mol) of p-xylene. Transfer the p-xylene to a dropping funnel.

  • Nitration Reaction: Add the p-xylene dropwise to the stirred nitrating mixture over a period of 30-45 minutes. Carefully control the rate of addition to maintain the reaction temperature between 25-30°C. Do not exceed 35°C to minimize the formation of dinitrated byproducts.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring.

  • Work-up:

    • Transfer the mixture to a 500 mL separatory funnel.

    • Separate the organic layer (top layer).

    • Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 100 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product:

    • Decant the dried organic layer into a pre-weighed round-bottom flask.

    • Remove the solvent (unreacted p-xylene) using a rotary evaporator. The remaining yellow oil is 4-nitro-p-xylene.

    • Expected yield: ~55-60 g (85-92%).

PART 2: Synthesis of this compound

Materials and Equipment:

Reagent/EquipmentSpecifications
4-nitro-p-xyleneFrom Part 1
Potassium PermanganateReagent grade, ≥99%
Sodium HydroxidePellets, reagent grade
Concentrated Hydrochloric Acid37% (w/w)
Round-bottom flask1 L, with a reflux condenser and magnetic stirrer
Heating mantle
Buchner funnel and flask
Filter paper
pH paper
Recrystallization apparatus

Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 500 mL of water and 10 g of sodium hydroxide. Stir until the sodium hydroxide has dissolved.

  • Addition of Reactants: Add 20 g (0.13 mol) of 4-nitro-p-xylene to the alkaline solution.

  • Oxidation Reaction:

    • Gently heat the mixture to reflux.

    • In a separate beaker, dissolve 45 g (0.28 mol) of potassium permanganate in 300 mL of warm water.

    • Slowly add the potassium permanganate solution portion-wise to the refluxing reaction mixture over a period of 1-2 hours. The purple color of the permanganate will disappear as it is consumed.

    • After the addition is complete, continue to reflux the mixture until the purple color no longer fades (approximately 2-3 hours). A brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Buchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and washings.

  • Precipitation of Product:

    • Cool the filtrate in an ice bath.

    • Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), checked with pH paper. A pale-yellow precipitate of this compound will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

    • Dry the purified product in a desiccator.

    • Expected yield: ~15-18 g (60-70%).

Reaction Mechanisms

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Aromatization HNO₃ HNO₃ H₂O-NO₂⁺ H₂O⁺-NO₂ HNO₃->H₂O-NO₂⁺ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ H₂SO₄->HSO₄⁻ - H⁺ NO₂⁺ NO₂⁺ (Nitronium ion) H₂O-NO₂⁺->NO₂⁺ - H₂O H₂O H₂O p_xylene_ring p-Xylene sigma_complex Arenium Ion (Sigma Complex) p_xylene_ring->sigma_complex + NO₂⁺ product 4-nitro-p-xylene sigma_complex->product - H⁺ caption Mechanism of p-xylene nitration.

Caption: Mechanism of p-xylene nitration.

Oxidation_Mechanism cluster_0 Benzylic Hydrogen Abstraction and Oxidation cluster_1 Acidification nitro_p_xylene 4-nitro-p-xylene (R-CH₃) benzyl_radical Benzyl Radical (R-CH₂•) nitro_p_xylene->benzyl_radical + MnO₄⁻ intermediate Intermediate Species benzyl_radical->intermediate + MnO₄⁻ carboxylate Carboxylate (R-COO⁻) intermediate->carboxylate Further Oxidation carboxylate_ion Carboxylate (R-COO⁻) final_product This compound (R-COOH) carboxylate_ion->final_product + H⁺ caption Simplified mechanism of benzylic oxidation.

Caption: Simplified mechanism of benzylic oxidation.

Safety Precautions

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Nitric Acid: A strong oxidizing agent and highly corrosive. Causes severe skin and eye burns[7][8][9][10][11][12][13][14]. Avoid inhalation of fumes. Handle with extreme care.

  • Sulfuric Acid: Highly corrosive and can cause severe burns[15][16][17]. Reacts exothermically with water. Always add acid to water slowly, never the other way around.

  • Potassium Permanganate: A strong oxidizing agent. Contact with combustible materials may cause fire[18][19][20][21][22]. Harmful if swallowed.

  • Nitration Reactions: These reactions are highly exothermic and can run away if not properly controlled. Strict temperature control is essential. Nitrating mixtures are extremely corrosive and oxidizing[14].

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. An emergency eyewash and safety shower must be readily accessible.

Conclusion

The synthetic route described in this application note provides a reliable and scalable method for the preparation of this compound from p-xylene. By following the detailed protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their research and development needs.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Chemistry LibreTexts. (2021). Nitration of Benzene.
  • Teck. (2018). Sulphuric Acid Safety Data Sheet.
  • Master Organic Chemistry. (2017). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • Spitzer, U. A. (1972). The Mechanism of Permanganate Oxidation of Alkanes, Arenes and Related Compounds. Ph.D. Thesis, The University of British Columbia.
  • Carl Roth. (n.d.). Safety Data Sheet: Potassium permanganate.
  • Wikipedia. (n.d.). Nitration.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium permanganate.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Nitric acid 65%.
  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w.
  • Carl Roth. (n.d.). Safety Data Sheet: Nitric acid.
  • Columbus Chemical Industries. (2022). Safety Data Sheet: Potassium Permanganate, Crystal, ACS.
  • Clark, J. (n.d.). The nitration of benzene. Chemguide.
  • Carl Roth. (n.d.). Safety Data Sheet: Potassium permanganate solution.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • University of California. (2012). Nitrates - Standard Operating Procedure.
  • JoVE. (n.d.). Video: Radical Oxidation of Allylic and Benzylic Alcohols.
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • Lee, D. G., & Spitzer, U. A. (1972). The mechanism of permanganate oxidation of alkanes, arenes and related compounds. Canadian Journal of Chemistry, 50(16), 2741-2746.
  • Chemistry Stack Exchange. (2012). Mechanism of arene side chain oxidation by permanganate.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Semantic Scholar. (n.d.). Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Google Patents. (n.d.). US2695311A - Preparation of 2- and 4-nitrobenzoic acid.
  • ResearchGate. (n.d.). Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst.
  • ResearchGate. (n.d.). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.

Sources

Introduction: The Strategic Importance of Aromatic Nitration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory-Scale Synthesis of 4-Nitro-2,5-dimethylbenzoic Acid

The introduction of a nitro group onto an aromatic ring is a cornerstone of modern organic synthesis. This transformation, known as electrophilic aromatic substitution, provides a versatile chemical handle for further functionalization. Nitrated aromatics, particularly substituted nitrobenzoic acids, are pivotal intermediates in the production of pharmaceuticals, dyes, and performance materials. The nitro group can be readily reduced to an amine, opening pathways to a vast array of complex molecules.

This application note provides a detailed protocol for the nitration of 2,5-dimethylbenzoic acid. This specific substrate presents an interesting case for regioselectivity due to the competing directing effects of its functional groups: two activating, ortho,para-directing methyl groups and one deactivating, meta-directing carboxylic acid group. The interplay of these electronic and steric influences directs the incoming electrophile, the nitronium ion (NO₂⁺), predominantly to the C4 position, yielding 4-nitro-2,5-dimethylbenzoic acid. This guide is designed for researchers and scientists, offering field-proven insights into the reaction mechanism, experimental execution, purification, and critical safety considerations.

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

The nitration of 2,5-dimethylbenzoic acid proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The reaction requires a potent electrophile, which is generated in situ from a mixture of concentrated nitric and sulfuric acids.[1]

  • Generation of the Nitronium Ion: Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate readily loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the key electrophile in this reaction.[2]

  • Nucleophilic Attack: The electron-rich π-system of the 2,5-dimethylbenzoic acid ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1][3]

  • Restoration of Aromaticity: A weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bonded to the new nitro group. This deprotonation step restores the highly stable aromatic system and yields the final product, 4-nitro-2,5-dimethylbenzoic acid.[3]

Sources

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 2,5-Dimethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental procedure for the synthesis of 2,5-Dimethyl-4-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. The primary method detailed is the electrophilic nitration of 2,5-dimethylbenzoic acid. This guide emphasizes the underlying chemical principles, critical safety protocols, and a step-by-step workflow designed for reproducibility. It is intended for researchers, chemists, and professionals in drug development who require a reliable method for producing this compound.

Introduction and Scientific Principles

This compound is an aromatic carboxylic acid derivative featuring both activating (methyl) and deactivating (nitro, carboxyl) groups. This substitution pattern makes it a versatile intermediate for further functionalization. The synthesis of this molecule, however, presents a classic challenge in regioselectivity during electrophilic aromatic substitution (EAS).

The protocol described herein focuses on the direct nitration of 2,5-dimethylbenzoic acid. The orientation of the incoming nitro group is governed by the cumulative electronic and steric effects of the substituents already present on the aromatic ring.

  • -COOH (Carboxyl Group): A meta-director and a deactivating group.

  • -CH₃ (Methyl Groups): Ortho, para-directors and activating groups.

The interplay between these groups on the 2,5-dimethylbenzoic acid starting material is complex. The positions available for substitution are C3, C4, and C6. Based on electronic effects, the carboxyl group directs meta (to C4), while the methyl groups direct ortho and para to themselves. A study published in the Canadian Journal of Chemistry found that nitration of 2,5-dimethylbenzoic acid with fuming nitric acid yields a mixture of isomers, primarily 2,5-dimethyl-6-nitrobenzoic acid (ortho to the carboxyl group, 41% yield) and the desired this compound (meta to the carboxyl group, 29% yield)[1][2]. This counterintuitive result, where the sterically hindered ortho position is significantly substituted, highlights the nuanced factors controlling the reaction's outcome. The protocol therefore includes essential purification steps to isolate the target isomer.

Mechanism: Generation of the Nitronium Ion

The key electrophile in this reaction is the nitronium ion (NO₂⁺). In the presence of a strong acid catalyst like sulfuric acid, or within fuming nitric acid itself, nitric acid is protonated. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion, which is then attacked by the electron-rich benzene ring[3][4].

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be treated with extreme caution. The following safety protocols are mandatory and non-negotiable.

  • Extreme Corrosivity: Fuming nitric acid is a powerful oxidizing agent and is extremely corrosive. It can cause severe burns on contact with skin or eyes and is destructive to mucous membranes[5][6].

  • Exothermic Reaction: The reaction is highly exothermic. Failure to control the temperature can lead to a runaway reaction, causing a rapid increase in pressure and the potential for explosion[7]. Strict adherence to temperature control using an ice bath is critical.

  • Toxic Fumes: The reaction produces toxic nitrogen oxide gases (NOx). All steps must be performed inside a certified chemical fume hood with proper ventilation[8].

  • Personal Protective Equipment (PPE): At a minimum, acid-resistant gloves (butyl rubber or thick nitrile), chemical splash goggles, a face shield, and a flame-resistant lab coat must be worn at all times[5][8].

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have appropriate spill containment materials (such as sodium carbonate or a commercial spill kit) readily available[9].

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.Molar Mass ( g/mol )QuantityNotes
2,5-Dimethylbenzoic Acid610-72-0150.1725.0 g (0.167 mol)Starting material[10].
Red Fuming Nitric Acid (>90%)7697-37-263.01150 mLCorrosive, oxidizer, toxic. Handle with extreme care.
Crushed IceN/A18.02~1.5 kgFor quenching the reaction.
Deionized Water7732-18-518.02As neededFor washing.
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Internal thermometer or thermocouple

  • Dropping funnel (optional, for controlled addition)

  • Ice/water bath

  • 2 L beaker

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware

Detailed Experimental Protocol

This procedure is adapted from a peer-reviewed literature method[1].

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_acid Cool 150 mL fuming HNO₃ in ice bath to 5°C add_sm Slowly add 25.0 g 2,5-dimethylbenzoic acid prep_acid->add_sm maintain_temp Maintain temp at 5-10°C with constant stirring add_sm->maintain_temp stir Stir for 60 min at 10°C maintain_temp->stir quench Pour reaction mixture onto 1.5 kg of ice stir->quench precipitate Stir until precipitate forms quench->precipitate filter Collect solid via vacuum filtration precipitate->filter wash Wash precipitate with cold water filter->wash dry Dry the crude product wash->dry purify Separate isomers via fractional crystallization dry->purify analyze Characterize product (MP, NMR, IR) purify->analyze

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation: Place 150 mL of red fuming nitric acid into a 500 mL flask equipped with a magnetic stir bar. Immerse the flask in a large ice/water bath and stir until the acid's internal temperature reaches 5°C[1].

  • Addition of Starting Material: Begin adding 25.0 g (0.167 moles) of 2,5-dimethylbenzoic acid in small portions over a period of approximately 35 minutes. The addition rate must be carefully controlled to maintain the internal reaction temperature between 5-10°C. Use a thermometer to monitor the temperature continuously.

  • Reaction: Once the addition is complete, allow the solution to stir for an additional 60 minutes, ensuring the temperature does not exceed 10°C[1]. The solution should be homogenous.

  • Quenching: In a separate 2 L beaker, prepare a slurry of approximately 1.5 kg of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. This will quench the reaction and precipitate the product.

  • Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid.

  • Drying: Allow the product to air-dry on the filter for a period, then transfer it to a watch glass to dry completely. The dried solid is a mixture of nitro-isomers with a typical total yield of around 75%[1].

  • Purification (Critical Step): The primary isomers, 2,5-dimethyl-6-nitrobenzoic acid and this compound, must be separated. This is typically achieved by fractional crystallization. The solubility of the isomers in various solvents (e.g., ethanol, acetic acid, toluene) will differ. A systematic approach to recrystallization from a suitable solvent system is required to isolate the desired this compound.

Reaction Scheme and Expected Products

The nitration results in two major isomeric products.

Diagram: Nitration of 2,5-Dimethylbenzoic Acid

Caption: Reaction scheme showing the formation of isomeric products.

Characterization

The final, purified product should be characterized to confirm its identity and purity.

  • Melting Point: Compare the experimental melting point with the literature value for this compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information, allowing for unambiguous confirmation of the nitro group's position relative to the other substituents.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.

References

  • Title: Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid Source: Canadian Journal of Chemistry, 1970, 48(8): 1346-1349 URL:[Link]
  • Title: Nitration reaction safety Source: YouTube (Inform
  • Title: Chemistry, Process Design, and Safety for the Nitration Industry Source: National Academic Digital Library of Ethiopia URL:[Link]
  • Title: NITRIC ACID SAFETY Source: University of Washington Environmental Health & Safety URL:[Link]
  • Title: Nitric Acid Safety Tips & Health Hazards Source: VelocityEHS URL:[Link]
  • Title: Reduce your risk of a nitric acid incident Source: University of Washington Environmental Health & Safety URL:[Link]
  • Title: Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid Source: ResearchG
  • Title: Multistep Synthesis Nitr
  • Title: 2,5-Dimethylbenzoic acid Source: PubChem, N
  • Title: Nitration of Aromatic Compounds Source: YouTube (Michael Evans) URL:[Link]
  • Title: Nitration (video) Source: Khan Academy URL:[Link]

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The Strategic Utility of 2,5-Dimethyl-4-nitrobenzoic Acid as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Niche Building Block

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and ultimately, the viability of a drug candidate. While seemingly a niche molecule, 2,5-Dimethyl-4-nitrobenzoic acid emerges as a pharmaceutical intermediate of significant strategic value, particularly in the synthesis of targeted cancer therapeutics. Its unique substitution pattern—a carboxylic acid for amide bond formation, a nitro group as a masked amine, and two methyl groups influencing solubility and molecular interactions—renders it a bespoke building block for complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols to empower researchers, scientists, and drug development professionals in harnessing its synthetic potential.

Core Application: A Gateway to Kinase Inhibitors

The primary and most notable application of this compound is as a key starting material in the synthesis of Cabozantinib , a potent multi-tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. The journey from this intermediate to the final API hinges on a series of well-established yet crucial chemical transformations. The core synthetic strategy involves the reduction of the nitro group to a primary amine, followed by amide bond formation to construct the central benzamide scaffold of the drug molecule.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory setting.

PropertyValueReference
CAS Number 6954-70-7[1]
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [2]
Appearance Off-white to yellow crystalline powder[1]
Melting Point Not specified, but expected to be a solid at room temperature.
Solubility Soluble in many organic solvents like methanol, ethanol, and DMSO.

Safety and Handling Precautions:

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. While specific toxicity data for this compound is limited, related nitroaromatic compounds are known to be potentially hazardous. Standard safety protocols for handling chemical reagents should be strictly followed.

Synthetic Protocols: From Intermediate to API Precursor

This section provides detailed, step-by-step protocols for the key transformations involving this compound in the context of pharmaceutical synthesis.

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be achieved through the oxidation of the corresponding toluene derivative, 2,5-dimethylnitrotoluene. This reaction selectively oxidizes one of the methyl groups to a carboxylic acid.

Reaction Scheme:

Synthesis of this compound start 2,5-Dimethylnitrobenzene reagents Oxidizing Agent (e.g., KMnO₄, H₂CrO₄) Heat product This compound reagents->product

Caption: Oxidation of 2,5-dimethylnitrobenzene.

Materials:

  • 2,5-Dimethylnitrobenzene

  • Potassium permanganate (KMnO₄) or Sodium Dichromate (Na₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄) (if using dichromate)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,5-dimethylnitrobenzene and a solution of the oxidizing agent (e.g., aqueous potassium permanganate).

  • Oxidation: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete when the purple color of the permanganate disappears.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

    • Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, which will precipitate the crude this compound.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

Protocol 2: Reduction of this compound to 4-Amino-2,5-dimethylbenzoic Acid

The reduction of the nitro group to a primary amine is a pivotal step. Catalytic hydrogenation is a clean and efficient method for this transformation.[3][4]

Reaction Scheme:

Reduction of Nitro Group start This compound reagents H₂, Pd/C Solvent (e.g., Ethanol, Methanol) product 4-Amino-2,5-dimethylbenzoic acid reagents->product

Caption: Catalytic hydrogenation of the nitro group.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon), dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably wetted with solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-Amino-2,5-dimethylbenzoic acid.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization.

Alternative Reduction Method (SnCl₂/HCl):

For laboratories not equipped for catalytic hydrogenation, a classic alternative is the use of tin(II) chloride in hydrochloric acid.[5]

  • Dissolve this compound in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

  • Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, and evaporate the solvent to obtain the product.

Protocol 3: Amide Coupling to Form a Cabozantinib Precursor

The final key step is the formation of an amide bond between 4-Amino-2,5-dimethylbenzoic acid and a suitable coupling partner, which for the synthesis of a Cabozantinib precursor would be a derivative of 4-fluoroaniline. This reaction is typically mediated by a coupling agent.[6][7]

Reaction Scheme:

Amide Coupling acid 4-Amino-2,5-dimethylbenzoic acid reagents Coupling Agent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) amine 4-Fluoroaniline derivative product N-(4-fluorophenyl)-4-amino-2,5-dimethylbenzamide derivative reagents->product

Caption: Amide bond formation.

Materials:

  • 4-Amino-2,5-dimethylbenzoic acid

  • Appropriate 4-fluoroaniline derivative

  • Coupling agent (e.g., HATU, EDC/HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-2,5-dimethylbenzoic acid in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the 4-fluoroaniline derivative (1.0 equivalent) to the reaction mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide product.

Conclusion: A Versatile Intermediate for Modern Drug Discovery

This compound, while a specific molecule, exemplifies the importance of strategically designed intermediates in the synthesis of complex and life-saving pharmaceuticals. The protocols detailed herein provide a practical framework for its synthesis and subsequent elaboration into advanced precursors for targeted therapies like Cabozantinib. By understanding the causality behind each experimental step and adhering to rigorous safety and purification procedures, researchers can effectively leverage this versatile building block to accelerate the drug discovery and development process.

References

  • Reduction of nitrobenzoic acid. JPS5726652A.
  • Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid.
  • A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. CN105218375A.
  • Quora. (2016). How to convert benzoic acid to p nitrobenzoic acid.
  • A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Synthesis method of 2-methyl-4-nitrobenzoic acid. CN103408430A.
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  • Laus, G., et al. (2016). New Synthesis of Antitumor Drug Cabozantinib.
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Application Notes and Protocols for 2,5-Dimethyl-4-nitrobenzoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Building Block

2,5-Dimethyl-4-nitrobenzoic acid is an aromatic carboxylic acid characterized by the presence of a nitro group and two methyl groups on the benzene ring. This unique substitution pattern imparts a combination of steric and electronic properties that make it a promising, yet underexplored, building block in the realm of material science. The carboxylic acid moiety provides a reactive handle for polymerization and coordination chemistry, while the nitro group can be either retained to modulate electronic properties or chemically transformed to introduce new functionalities. These attributes open avenues for the rational design of advanced materials with tailored properties.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of high-performance polymers and functional coordination materials. The methodologies presented herein are grounded in established chemical principles and supported by relevant scientific literature, offering a robust starting point for researchers venturing into the application of this versatile molecule.

PART 1: Synthesis of High-Performance Polyamides via a Two-Step Monomer Transformation

A primary application of this compound in material science is as a precursor to monomers for high-performance aromatic polyamides. The inherent rigidity of the aromatic backbone, a hallmark of aramids, can be strategically modulated by the methyl and amino functionalities derived from the starting material. The key to unlocking this application lies in the selective reduction of the nitro group to an amine, thereby creating a bifunctional monomer, 4-amino-2,5-dimethylbenzoic acid.

Causality Behind the Two-Step Approach

Direct polymerization of this compound is not feasible for forming polyamides. The nitro group is not amenable to the amide bond formation required for polymerization. Therefore, a two-step approach is necessary:

  • Reduction of the Nitro Group: The electron-withdrawing nitro group is chemically reduced to an electron-donating amino group (-NH₂). This transformation is crucial as it introduces the nucleophilic amine functionality required for polycondensation.

  • Polycondensation: The resulting 4-amino-2,5-dimethylbenzoic acid, now possessing both an amine and a carboxylic acid group, can undergo self-condensation to form a polyamide.

This strategy allows for the synthesis of polyamides with a unique substitution pattern, which can influence properties such as solubility, thermal stability, and chain packing. The methyl groups, in particular, can disrupt close chain packing, potentially leading to improved solubility in organic solvents, a common challenge with rigid-rod aromatic polyamides.

Experimental Protocols

This protocol is based on a general and efficient method for the reduction of aromatic nitro compounds using a recyclable polymer-supported formate and magnesium.[1]

Materials:

  • This compound

  • Magnesium powder (fine)

  • Polymer-supported formate (e.g., Amberlyst A-26 formate)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in methanol.

  • Addition of Reagents: To the stirred suspension, add polymer-supported formate (3 equivalents) and magnesium powder (2 equivalents).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Filter the reaction mixture to remove the polymer support and any remaining magnesium.

    • Evaporate the methanol from the filtrate using a rotary evaporator.

    • Dissolve the residue in deionized water and acidify with 1 M HCl to a pH of approximately 2. This will protonate the amine and keep it in the aqueous phase.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate (the amino acid product) forms.

    • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

  • Characterization: Confirm the structure of the resulting 4-amino-2,5-dimethylbenzoic acid using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

This protocol utilizes a direct polycondensation method, a common technique for synthesizing polyamides from amino acids.[2][3]

Materials:

  • 4-Amino-2,5-dimethylbenzoic acid (from Protocol 1)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Calcium chloride (CaCl₂) (anhydrous)

  • Triphenyl phosphite (TPP)

  • Pyridine (anhydrous)

  • Methanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Precipitation vessel

Procedure:

  • Monomer Dissolution: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve 4-amino-2,5-dimethylbenzoic acid (1 equivalent) and anhydrous calcium chloride (0.5 equivalents) in anhydrous NMP.

  • Activation: To the stirred solution, add pyridine (1 equivalent) and triphenyl phosphite (1.1 equivalents).

  • Polymerization: Heat the reaction mixture to 100-120 °C under a gentle stream of nitrogen. Maintain this temperature for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification:

    • Allow the viscous solution to cool to room temperature.

    • Pour the polymer solution slowly into a vigorously stirred vessel containing methanol to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot methanol and then with hot deionized water to remove any residual solvent and salts.

    • Dry the polymer in a vacuum oven at 80 °C to a constant weight.

  • Characterization:

    • Solubility: Test the solubility of the polymer in various organic solvents (e.g., NMP, DMAc, DMF, DMSO).

    • Spectroscopy: Confirm the polyamide structure using FT-IR (presence of amide C=O and N-H stretching bands) and NMR spectroscopy.

    • Thermal Analysis: Determine the glass transition temperature (Tg) and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

    • Molecular Weight: Estimate the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC) with an appropriate solvent and calibration standard.

Expected Material Properties

The resulting poly(4-amino-2,5-dimethylbenzamide) is expected to be a high-performance thermoplastic with:

  • Good Thermal Stability: Due to the aromatic backbone.

  • Improved Solubility: The presence of methyl groups may enhance solubility in organic solvents compared to unsubstituted aromatic polyamides.

  • Film-Forming Ability: Solutions of the polymer are expected to be cast into tough and flexible films.[2][3]

PropertyExpected Outcome
Glass Transition (Tg) > 250 °C
Decomposition Temp. > 400 °C
Solubility Soluble in aprotic polar solvents (NMP, DMAc)

PART 2: this compound as a Functional Linker in Coordination Polymers and MOFs

The carboxylic acid group of this compound makes it an excellent candidate for use as an organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitro group, in this application, is retained as a functional moiety on the organic linker, which can impart specific properties to the resulting material.

Rationale for Application in Coordination Materials
  • Coordination Site: The carboxylate group readily coordinates to metal ions, forming the nodes of the coordination network.[4]

  • Functional Pore Surface: The nitro group, being electron-withdrawing, can influence the electronic environment of the framework. This can be exploited for applications in catalysis, sensing, or gas separation. For instance, the nitro groups can act as binding sites for specific guest molecules.

  • Structural Diversity: The steric hindrance from the two methyl groups can influence the coordination geometry around the metal center and the overall topology of the resulting framework, potentially leading to novel structures.[5][6][7]

Experimental Protocol: Solvothermal Synthesis of a Coordination Polymer

This protocol provides a general method for the solvothermal synthesis of a coordination polymer using this compound as the organic linker and a divalent metal salt.

Materials:

  • This compound

  • A divalent metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Oven

  • Filtration apparatus

Procedure:

  • Reactant Mixture: In a glass vial, dissolve this compound (0.1 mmol) and the chosen metal salt (0.1 mmol) in a mixture of DMF (5 mL) and ethanol (5 mL).

  • Sealing the Reactor: Place the open vial inside a Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

  • Solvothermal Reaction: Place the sealed autoclave in a programmable oven. Heat the oven to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool down to room temperature over 24 hours.

  • Isolation of Crystals: Carefully open the autoclave and collect the crystals that have formed.

  • Washing: Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Drying: Dry the crystals in air or under a mild vacuum.

  • Characterization:

    • Single-Crystal X-ray Diffraction: If suitable single crystals are obtained, this is the definitive method to determine the crystal structure and connectivity of the coordination polymer.

    • Powder X-ray Diffraction (PXRD): To check the phase purity of the bulk material.

    • FT-IR Spectroscopy: To confirm the coordination of the carboxylate group to the metal center (a shift in the C=O stretching frequency compared to the free ligand).

    • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and identify any coordinated or guest solvent molecules.

Visualization of the Synthesis Workflow

G cluster_prep Reactant Preparation Ligand 2,5-Dimethyl-4- nitrobenzoic Acid Mix Mix & Dissolve Ligand->Mix Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal->Mix Solvent Solvent (DMF/Ethanol) Solvent->Mix Autoclave Seal in Autoclave Mix->Autoclave Heating Solvothermal Reaction (120 °C, 48h) Autoclave->Heating Cooling Slow Cooling Heating->Cooling Crystals Crystal Formation Cooling->Crystals Wash Wash with DMF & Ethanol Crystals->Wash Dry Drying Wash->Dry Characterize Characterization (XRD, TGA, FT-IR) Dry->Characterize

Caption: Workflow for the solvothermal synthesis of a coordination polymer.

PART 3: Potential Application in Nonlinear Optical (NLO) Materials

Aromatic compounds possessing both electron-donating groups (like methyl) and strong electron-withdrawing groups (like nitro) are known to exhibit significant second- and third-order nonlinear optical (NLO) properties.[8][9] The intramolecular charge transfer from the donor to the acceptor part of the molecule upon excitation with high-intensity light is the origin of this phenomenon.

Protocol for NLO Property Screening

A common technique to evaluate the second-order NLO response of a material is the Kurtz-Perry powder technique.

Materials:

  • Crystalline powder of this compound

  • Q-switched Nd:YAG laser (1064 nm)

  • Photomultiplier tube

  • Oscilloscope

  • Sample holder

  • Reference material (e.g., KDP powder)

Procedure:

  • Sample Preparation: The crystalline powder of this compound is packed into a micro-capillary tube.

  • Laser Irradiation: The sample is irradiated with the fundamental beam of a Q-switched Nd:YAG laser.

  • Second Harmonic Generation (SHG) Detection: If the material is non-centrosymmetric and NLO active, it will generate a second harmonic signal at 532 nm (green light). This signal is detected by a photomultiplier tube and displayed on an oscilloscope.

  • Comparison with Reference: The intensity of the SHG signal from the sample is compared with that of a known NLO material, such as potassium dihydrogen phosphate (KDP), under identical conditions to quantify its NLO efficiency.

Logical Relationship for NLO Properties

G cluster_molecule Molecular Structure Donor Electron-Donating Groups (-CH₃) ICT Intramolecular Charge Transfer (ICT) Donor->ICT Acceptor Electron-Withdrawing Group (-NO₂) Acceptor->ICT PiSystem π-Conjugated System (Benzene Ring) PiSystem->ICT NLO Nonlinear Optical (NLO) Properties ICT->NLO

Sources

Application Notes and Protocols for the Selective Reduction of 2,5-Dimethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,5-Dimethyl-4-aminobenzoic Acid

The transformation of 2,5-Dimethyl-4-nitrobenzoic acid to its corresponding amine, 2,5-Dimethyl-4-aminobenzoic acid, is a critical step in the synthesis of a wide array of high-value organic molecules. Aromatic amines are foundational building blocks in the pharmaceutical, agrochemical, and dye industries.[1][2] The specific substitution pattern of 2,5-Dimethyl-4-aminobenzoic acid makes it a key intermediate for targeted drug development and specialized material science applications.

The primary challenge in this synthesis lies in the selective reduction of the nitro group without affecting the carboxylic acid functionality. This guide provides a comprehensive overview of robust and scalable protocols for this transformation, delving into the mechanistic underpinnings of the chosen methodologies and offering practical, field-tested insights for researchers, scientists, and drug development professionals.

Core Chemical Transformation: A Mechanistic Overview

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[1] The most widely accepted pathway involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the desired amine.[1][3][4]

Caption: Generalized reaction pathway for nitro group reduction.

The choice of reducing agent and reaction conditions is paramount to ensure high yields and prevent the accumulation of potentially unstable hydroxylamine intermediates, which can lead to side reactions or thermal runaway.[1][5] This guide will focus on two primary, reliable methods: Catalytic Hydrogenation and Chemical Reduction using Tin(II) Chloride.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method for nitro group reduction, often favored in industrial settings for its high atom economy and the ease of catalyst removal.[6][7] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[7][8][9]

Principle of Operation

In this process, molecular hydrogen (H₂) is the reducing agent. The reaction occurs on the surface of the palladium catalyst, where H₂ is adsorbed and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, allowing for the stepwise addition of hydrogen across the nitrogen-oxygen bonds.[1]

Sources

Application Notes and Protocols for the Preparation of 2,5-Dimethyl-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Synthetic Versatility and Therapeutic Potential of a Unique Scaffold

2,5-Dimethyl-4-nitrobenzoic acid is a highly functionalized aromatic scaffold that serves as a valuable starting material in medicinal chemistry and materials science. The interplay of its three key functional groups—the carboxylic acid, the nitro group, and the dimethyl-substituted aromatic ring—offers a rich platform for chemical modification. The electron-withdrawing nature of the nitro group significantly influences the reactivity of both the carboxylic acid and the aromatic ring, while the methyl groups provide steric and electronic modulation.

Derivatives of this core structure are of significant interest in drug discovery. For instance, the reduction of the nitro group yields the corresponding aniline, a common precursor for a vast array of bioactive molecules, including kinase inhibitors and anti-inflammatory agents. The carboxylic acid moiety can be readily converted into esters and amides, allowing for the exploration of structure-activity relationships (SAR) by modifying lipophilicity, solubility, and hydrogen bonding potential. Nitroaromatic compounds themselves have been investigated for their potential as prodrugs, which can be selectively activated under hypoxic conditions found in solid tumors or by specific microbial nitroreductases.[1][2]

This guide provides a comprehensive overview of the key synthetic transformations for preparing derivatives of this compound. We will delve into the mechanistic rationale behind these methods and provide detailed, field-proven protocols for the synthesis of esters, amides, and the corresponding 4-aminobenzoic acid derivatives.

Core Synthetic Pathways and Methodologies

The derivatization of this compound primarily revolves around three strategic transformations: esterification of the carboxylic acid, amide bond formation, and reduction of the nitro group. The choice of pathway depends on the desired final compound and the compatibility of other functional groups.

G A This compound E Esterification (e.g., Fischer-Speier) A->E F Amide Coupling (e.g., HATU, EDC) A->F G Nitro Group Reduction (e.g., H₂/Pd-C, SnCl₂, Fe) A->G B Ester Derivatives (e.g., Methyl 2,5-Dimethyl-4-nitrobenzoate) C Amide Derivatives D 4-Amino-2,5-dimethylbenzoic Acid Derivatives E->B F->C G->D

Caption: Key derivatization pathways for this compound.

I. Esterification of the Carboxylic Acid Moiety

Esterification is a fundamental derivatization strategy, often employed to enhance the lipophilicity of a compound, improve its membrane permeability, or to serve as a protecting group for the carboxylic acid. The Fischer-Speier esterification is a classic and cost-effective method for this transformation.[3]

Causality in Experimental Design: Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction. In the context of synthesizing methyl 2,5-dimethyl-4-nitrobenzoate, methanol acts as both the nucleophile and the solvent. A strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is an equilibrium process; therefore, using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in excess anhydrous Methanol B Slowly add catalytic H₂SO₄ (exothermic) A->B C Heat to reflux (4-6 hours) B->C D Monitor by TLC C->D E Cool and remove excess Methanol (rotary evaporator) D->E F Dissolve residue in Ethyl Acetate E->F G Wash with NaHCO₃ (aq), water, and brine F->G H Dry over Na₂SO₄, filter, and concentrate G->H I Purify by recrystallization H->I

Caption: Experimental workflow for Fischer esterification.

Protocol 1: Synthesis of Methyl 2,5-Dimethyl-4-nitrobenzoate

This protocol is adapted from established procedures for similar substituted benzoic acids.[3][4]

Materials:

  • This compound

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully and slowly add 2.5 mL of concentrated sulfuric acid to the solution. The addition is exothermic; consider using an ice bath to cool the flask during this step.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle. Maintain the reflux with stirring for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as 3:1 hexanes:ethyl acetate. The ester product will have a higher Rf value than the starting carboxylic acid.

  • Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator. c. Dissolve the oily residue in 100 mL of ethyl acetate and transfer to a 250 mL separatory funnel. d. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with 50 mL of brine.

  • Isolation and Purification: a. Dry the organic layer over anhydrous Na₂SO₄. b. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. c. The crude methyl 2,5-dimethyl-4-nitrobenzoate can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield a crystalline solid.

II. Amide Bond Formation

The conversion of the carboxylic acid to an amide is one of the most frequently performed reactions in drug development. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer high efficiency and mild reaction conditions.[5]

Causality in Experimental Design: HATU-Mediated Coupling

HATU is a highly effective coupling reagent that works by activating the carboxylic acid. In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate. This carboxylate then attacks HATU to form a highly reactive OAt-active ester.[5] This active ester is significantly more susceptible to nucleophilic attack by an amine than the original carboxylic acid. The reaction proceeds rapidly at room temperature and is compatible with a wide range of functional groups. DIPEA is used to scavenge the proton released during the reaction without competing as a nucleophile.

Protocol 2: General Procedure for HATU-Mediated Amide Synthesis

This is a general protocol that can be applied to couple this compound with a variety of primary and secondary amines.[5]

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Flame-dried glassware, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.0-3.0 equivalents) dropwise to the stirred solution. Allow the mixture to stir at 0°C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Coupling: Add the amine (1.1 equivalents), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer with 5% aqueous LiCl solution (to remove DMF), 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by flash column chromatography on silica gel or by recrystallization.

III. Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amine is a pivotal transformation, opening the door to a vast number of subsequent derivatizations (e.g., reductive amination, sulfonamide formation, urea synthesis). Several methods are available, each with its own advantages in terms of selectivity, scalability, and reaction conditions.[6][7]

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is highly efficient but can also reduce other functionalities like alkenes or alkynes. Chemical reductions using metals like tin(II) chloride or iron are often more chemoselective for the nitro group.

MethodReducing AgentTypical SolventTemperature (°C)AdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C (5-10 mol%)Methanol, Ethanol, Ethyl Acetate25-50Clean reaction, high yield, easy work-up (filtration)Requires specialized hydrogenation equipment, potential for dehalogenation, reduces other functional groups
Metal/Acid Reduction SnCl₂·2H₂OEthanol, Ethyl Acetate70-80Good chemoselectivity, scalableStoichiometric amounts of metal salts, work-up can be tedious (removal of tin salts)
Metal/Acid Reduction Fe powder, NH₄Cl or AcOHEthanol/Water70-90Inexpensive, environmentally benign iron saltsRequires excess reagent, vigorous stirring, filtration of fine iron salts can be challenging
Protocol 3: Reduction of Methyl 2,5-Dimethyl-4-nitrobenzoate to Methyl 4-Amino-2,5-dimethylbenzoate

The following protocols describe the reduction of the nitro ester derivative. Similar conditions can be adapted for the reduction of the parent acid or its amide derivatives, though care must be taken to avoid hydrolysis of the ester or amide under harsh acidic or basic conditions.[6][8]

Method A: Catalytic Hydrogenation with Pd/C

  • Setup: In a hydrogenation vessel, dissolve methyl 2,5-dimethyl-4-nitrobenzoate (1.0 eq) in methanol. Carefully add 10% Pd/C catalyst (typically 2-5 mol% of palladium).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 2-6 hours, monitoring hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps.

Method B: Reduction with Tin(II) Chloride

  • Setup: To a round-bottom flask, add methyl 2,5-dimethyl-4-nitrobenzoate (1.0 eq) and dissolve it in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) in portions (4-5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and stir for 1-3 hours. Monitor by TLC.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add saturated NaHCO₃ solution or 2M NaOH to neutralize the mixture until the pH is ~8. This will precipitate tin hydroxides.

  • Isolation: Filter the mixture through Celite®, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the product.

G cluster_0 Catalytic Hydrogenation (Method A) cluster_1 Tin(II) Chloride Reduction (Method B) A Dissolve Nitro-Ester in Methanol B Add Pd/C catalyst A->B C Hydrogenate (H₂ gas, 50 psi) B->C D Filter through Celite® C->D E Concentrate Filtrate D->E F Dissolve Nitro-Ester in Ethanol G Add SnCl₂·2H₂O and Reflux F->G H Cool and Neutralize (NaHCO₃) G->H I Filter through Celite® H->I J Extract with Ethyl Acetate and Concentrate I->J

Caption: Workflow comparison for nitro group reduction methods.

Conclusion

The synthetic routes detailed in this guide provide robust and reproducible methods for the derivatization of this compound. By leveraging these fundamental transformations—esterification, amide coupling, and nitro group reduction—researchers can efficiently generate a diverse library of compounds for evaluation in drug discovery and materials science programs. Each protocol has been designed as a self-validating system, with clear explanations of the underlying chemical principles to empower scientists to adapt and troubleshoot these methods for their specific research needs.

References

  • Pais, J. P., Magalhães, M., Antoniuk, O., Barbosa, I., Freire, R., Pires, D., Valente, E., Testa, B., Anes, E., & Constantino, L. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1111. [Link]
  • Google Patents. (1976).
  • PrepChem. (n.d.).
  • ResearchGate. (2009).
  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. [Link]
  • ACS Sustainable Chemistry & Engineering. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
  • Reddit. (2022). amide coupling help. r/Chempros. [Link]
  • Google Patents. (1960).
  • ResearchGate. (2020). Mild Amide Synthesis Using Nitrobenzene under Neutral Conditions. [Link]
  • Pais, J. P., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
  • Google Patents. (2016). A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. CN105218375A.
  • ResearchGate. (2021).
  • Analytical Biochemistry. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. [Link]

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analytical methods for quantifying 2,5-Dimethyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 2,5-Dimethyl-4-nitrobenzoic acid

Abstract

This comprehensive application guide provides detailed analytical methodologies for the accurate quantification of this compound (DMNA), a key chemical intermediate and potential impurity in pharmaceutical manufacturing. Recognizing the critical need for robust and reliable analytical procedures in research and drug development, this document outlines two primary instrumental methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is presented with an in-depth explanation of the underlying scientific principles, step-by-step procedures, and rigorous method validation guidelines compliant with the International Council for Harmonisation (ICH) standards.[1][2] This guide is designed to equip researchers, scientists, and quality control professionals with the necessary tools to implement and validate these methods, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative for DMNA

This compound (CAS No. 6954-70-7) is a substituted aromatic carboxylic acid.[3] Its structural features make it a valuable building block in organic synthesis and a potential process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). The presence and quantity of such impurities must be strictly controlled to ensure the safety and efficacy of drug products.[4] Therefore, the development of specific, sensitive, and accurate analytical methods for its quantification is not merely a technical exercise but a fundamental requirement for regulatory submission and quality assurance.[5]

This document serves as a practical, field-proven guide to establishing such methods. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering the user to not only replicate these protocols but also to adapt and troubleshoot them effectively.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 6954-70-7[3]
Molecular Formula C₉H₉NO₄[6]
Molecular Weight 195.17 g/mol [6]
Boiling Point 367.2°C at 760 mmHg[3]
Density 1.333 g/cm³[3]
Calculated LogP 1.91[6]

Recommended Analytical Method: HPLC-UV

For routine quality control and quantification of DMNA in drug substances and products, High-Performance Liquid Chromatography with UV detection is the method of choice due to its robustness, precision, and cost-effectiveness.[7] The moderate polarity of DMNA and its strong UV absorbance, conferred by the nitroaromatic chromophore, make it an ideal candidate for reversed-phase HPLC.

Principle of HPLC-UV Quantification

The method employs a reversed-phase C18 column, where the nonpolar stationary phase retains the analyte based on hydrophobic interactions.[8] An acidified aqueous-organic mobile phase is used to elute the compound. The acidic modifier (e.g., phosphoric or formic acid) is critical; it suppresses the ionization of the carboxylic acid group on DMNA, ensuring that it is present in its more retained, neutral form.[9] This leads to improved peak shape, retention time stability, and overall method robustness. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from reference standards.[10]

Experimental Protocol: HPLC-UV Method

This protocol provides a starting point for analysis and should be fully validated before implementation in a regulated environment.

2.2.1. Instrumentation and Consumables

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).[10]

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric Acid (H₃PO₄), ≥85% or Formic Acid (HCOOH), ≥98%

  • Reference Standard: this compound (Purity ≥98%).[6]

2.2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. For LC-MS compatibility, use 0.1% formic acid.[9][11]

  • Mobile Phase B (Organic): 100% Acetonitrile.[10]

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This composition typically ensures good solubility and peak shape.[10]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of DMNA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the Sample Diluent.[9]

  • Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in the Sample Diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter before injection.

2.2.3. Chromatographic Conditions

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Elution Type Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by DAD scan)
Run Time ~10 minutes

Scientist's Note: An isocratic elution is preferred for its simplicity and robustness in QC environments. A gradient elution may be developed if necessary to separate DMNA from other closely eluting impurities. The detection wavelength of 254 nm is a common starting point for aromatic compounds; however, for optimal sensitivity, the wavelength of maximum absorbance (λmax) should be determined using a DAD scan of a standard solution.

2.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (Sample Diluent) to confirm the absence of interfering peaks.

  • Perform a system suitability test by injecting a mid-level standard (e.g., 25 µg/mL) five times.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions.

  • Construct a linear regression calibration curve of peak area versus concentration for the standards.

  • Quantify the amount of DMNA in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (0.1% Acid / ACN) prep_std Standard & Sample Solution Prep equilibration System Equilibration prep_std->equilibration sst System Suitability Test (SST) equilibration->sst calibration Calibration Curve Injection sst->calibration sample_inj Sample Injection calibration->sample_inj integration Peak Integration sample_inj->integration quantification Quantification (vs. Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Workflow for the quantification of DMNA by HPLC-UV.

Method Validation Protocol (per ICH Q2(R2))

Validation is the cornerstone of a trustworthy analytical method. It provides documented evidence that the procedure is "fit for its intended purpose."[1][2]

ParameterPurpose & ProtocolTypical Acceptance Criteria
Specificity Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix).[12] Protocol: Analyze blank, placebo (if applicable), and spiked samples with known impurities. Perform forced degradation studies (acid, base, oxidation, heat, light) on the drug substance.[4]The DMNA peak should be free from interference from other components. Peak purity analysis (via DAD) should pass.
Linearity Purpose: To verify a direct proportional relationship between concentration and detector response.[1] Protocol: Analyze a minimum of five concentrations across the desired range (e.g., 1-100 µg/mL).[12]Correlation coefficient (r²) ≥ 0.998. Y-intercept should be insignificant.
Accuracy Purpose: To measure the closeness of the test results to the true value.[12] Protocol: Perform recovery studies by spiking a placebo or sample matrix with known amounts of DMNA at three levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Purpose: To assess the degree of scatter between a series of measurements.[1] Protocol: 1. Repeatability: Analyze six replicate samples at 100% concentration on the same day, with the same analyst and instrument. 2. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.5% for intermediate precision.
Limit of Quantitation (LOQ) Purpose: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Protocol: Determine based on a signal-to-noise ratio of 10:1 or by establishing the concentration where precision (RSD) is ≤ 10%.RSD for replicate injections (n=6) at the LOQ concentration should be ≤ 10%.
Robustness Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).System suitability parameters should remain within acceptable limits. Peak area/retention time should not change significantly.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and sensitivity, making it an excellent confirmatory technique or a primary method for trace-level analysis in complex matrices.[7] Due to the low volatility of the carboxylic acid, a derivatization step is required to convert DMNA into a more volatile and thermally stable analogue.[7]

Principle of GC-MS Quantification

The sample is first subjected to a chemical reaction (derivatization), typically silylation, which replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. This TMS-ester is significantly more volatile and less polar, making it suitable for GC analysis. The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that confirms the identity of the analyte.[13]

Experimental Protocol: GC-MS Method

3.2.1. Derivatization Procedure (Silylation)

  • Accurately transfer a known amount of sample or standard into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

Scientist's Note: Silylation reagents are highly sensitive to moisture. All glassware must be dry, and the reaction should be performed in an anhydrous environment to prevent reagent degradation and ensure complete derivatization.

3.2.2. Instrumentation and Conditions

ParameterRecommended Condition
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) 30 m x 0.25 mm, 0.25 µm film thickness[13]
Injector Split/Splitless, 250 °C, Split ratio 20:1[13]
Carrier Gas Helium, constant flow at 1.0 mL/min[13]
Oven Program Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 280 °C, hold 5 min.
MS Transfer Line 280 °C[13]
Ionization Mode Electron Ionization (EI), 70 eV[13]
Mass Range m/z 50-450
Acquisition Mode Full Scan for identification; Selected Ion Monitoring (SIM) for quantification.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing sample_prep Sample Aliquoting & Drying derivatization Derivatization (Silylation @ 70°C) sample_prep->derivatization injection GC Injection & Separation derivatization->injection ionization EI Ionization injection->ionization detection Mass Detection (Scan or SIM) ionization->detection extraction Extract Ion Chromatogram (EIC) detection->extraction integration Peak Integration extraction->integration quantification Quantification integration->quantification

Caption: Workflow for the quantification of DMNA by GC-MS.

Summary and Method Selection

The choice between HPLC-UV and GC-MS depends on the specific application, required sensitivity, and available instrumentation.

FeatureHPLC-UVGC-MS
Primary Use Routine QC, Assay, Impurity ProfilingConfirmatory Analysis, Trace Analysis
Sample Prep Simple dissolution and filtrationDerivatization required
Selectivity Moderate to High (Chromatographic)Very High (Chromatographic + Mass Spec)
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Throughput HighModerate
Cost ModerateHigh

For most applications in drug development and quality control, the HPLC-UV method provides the ideal balance of performance, robustness, and efficiency. The GC-MS method should be employed when unambiguous confirmation of identity is required or when quantification at levels below the LOQ of the HPLC method is necessary.

References

  • A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples. Benchchem.
  • 2,5-dimethyl-4-nitro-benzoic acid. ChemicalBook.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. PharmDossier.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.
  • Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. Benchchem.
  • This compound. ChemScene.
  • Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Mass Spectrometric Analysis of Methyl 4,5-dimethyl-2-nitrobenzoate: A Comparative Guide. Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methyl-3-nitrobenzoic Acid. Benchchem.
  • Reversed Phase HPLC Method Development. Phenomenex.

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Application Note: 2,5-Dimethyl-4-nitrobenzoic Acid as a Versatile Scaffold for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action.[1] Nitroaromatic compounds have long been a cornerstone in the development of antimicrobial drugs, owing to their unique bio-reductive activation pathway within microbial cells.[2][3][4] This application note presents 2,5-Dimethyl-4-nitrobenzoic acid as a promising and versatile starting scaffold for the synthesis of new potential antimicrobial agents. We provide a detailed examination of its chemical rationale, postulated mechanism of action, two detailed synthetic protocols for its derivatization into amide and 1,3,4-oxadiazole derivatives, and a standard protocol for in vitro antimicrobial evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new avenues in antibiotic discovery.

Introduction: The Rationale for Nitroaromatic Scaffolds

Nitroaromatic compounds are a well-established class of antimicrobials used to treat infections caused by anaerobic bacteria and parasites.[4] Their efficacy is largely attributed to the nitro (-NO₂) group, a powerful electron-withdrawing moiety that also serves as a "pro-drug" element.[3][5][6] The chemical versatility and proven track record of benzoic acid derivatives as antimicrobial agents further enhance their appeal as foundational structures in medicinal chemistry.[7]

The scaffold of interest, this compound, offers a unique combination of structural features:

  • The Nitro Group: Essential for the proposed antimicrobial mechanism through reductive activation.[2][5] Its strong electron-withdrawing nature also influences the acidity of the carboxylic acid.[6]

  • The Carboxylic Acid: Provides a convenient chemical handle for derivatization, allowing for the synthesis of a diverse library of compounds (e.g., esters, amides, heterocycles).

  • Two Methyl Groups: These electron-donating and lipophilic groups can influence the molecule's ability to permeate bacterial cell membranes and may provide steric hindrance that affects binding to target molecules.[6]

This combination allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

Postulated Mechanism of Action: Reductive Bioactivation

The antimicrobial activity of nitroaromatic compounds is not inherent to the parent molecule but requires metabolic activation within the target pathogen.[3][4][5] This process is typically carried out by bacterial Type I or Type II nitroreductases, enzymes that are often absent or have lower activity in mammalian cells, providing a degree of selective toxicity.[3]

The proposed mechanism follows a multi-step reduction of the nitro group:

  • One-electron reduction by a bacterial nitroreductase (using NADH or NADPH as a cofactor) converts the nitro group into a nitro radical anion.[2]

  • This highly reactive species can undergo further reduction to generate cytotoxic intermediates such as nitroso and hydroxylamine derivatives.[2][5]

  • These reactive nitrogen species (RNS) can cause widespread cellular damage by covalently binding to and damaging critical biomolecules, including DNA, ribosomal proteins, and essential enzymes, ultimately leading to cell death.[2][8]

Mechanism_of_Action cluster_scaffold Scaffold cluster_bacterium Bacterial Cell Scaffold 2,5-Dimethyl-4-nitro- benzoic Acid Derivative (Prodrug) Nitroreductase Bacterial Nitroreductase (NADH/NADPH) Scaffold->Nitroreductase Enters Radical Nitro Radical Anion (Reactive) Nitroreductase->Radical Reduction Intermediates Nitroso & Hydroxylamine Intermediates Radical->Intermediates Further Reduction Damage Covalent Binding & Oxidative Stress Intermediates->Damage Target DNA, Ribosomes, Enzymes Damage->Target Attacks Death Cell Death Target->Death Leads to

Caption: Postulated reductive bioactivation pathway for nitroaromatic agents.

Synthetic Protocols

The carboxylic acid group of this compound is the primary site for modification. Below are two detailed protocols for synthesizing distinct classes of derivatives: amides and 1,3,4-oxadiazoles.

Protocol 1: Synthesis of N-Aryl Amide Derivatives

Amide coupling is a fundamental reaction in medicinal chemistry to explore structure-activity relationships. This protocol details the synthesis of an N-aryl amide using a standard carbodiimide coupling agent.

Rationale: This reaction forms a stable amide bond between the starting acid and a selected amine. The choice of amine is critical for modulating the final compound's properties. Using a substituted aniline, for example, allows for the exploration of electronic and steric effects on antimicrobial activity. Anhydrous conditions are crucial to prevent the hydrolysis of the coupling agent and the activated acid intermediate.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the selected substituted aniline (1.0 eq) to the reaction mixture, followed by the dropwise addition of triethylamine (2.5 eq).

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure N-aryl amide derivative.

  • Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Amide_Synthesis_Workflow StartAcid 2,5-Dimethyl-4- nitrobenzoic Acid Reaction Stir 12-18h at RT (Activation & Coupling) StartAcid->Reaction Amine Substituted Aniline Amine->Reaction Reagents EDC, HOBt, TEA Anhydrous DMF Reagents->Reaction Workup Aqueous Workup (EtOAc Extraction, Acid/Base Washes) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure N-Aryl Amide Product Purification->Product

Caption: Workflow for the synthesis of N-Aryl Amide derivatives.

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of heterocycles known for their broad range of biological activities, including antimicrobial properties.[9] This two-step protocol transforms the carboxylic acid into this valuable scaffold.

Rationale: The synthesis first converts the carboxylic acid to an ester, which then readily reacts with hydrazine hydrate to form a stable hydrazide intermediate. This hydrazide is the key precursor for the cyclization step. Refluxing the hydrazide with an aromatic aldehyde (in the presence of a catalytic amount of acid) or with carbon disulfide are common methods to form the 1,3,4-oxadiazole ring. This protocol uses cyclization via phosphorus oxychloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Methanol, anhydrous

  • Hydrazine hydrate (80%)

  • Ethanol

  • Phosphorus oxychloride (POCl₃)

Step-by-Step Methodology:

Step A: Synthesis of 2,5-Dimethyl-4-nitrobenzoyl hydrazide

  • In a round-bottom flask, add this compound (1.0 eq) to anhydrous methanol. Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise. After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours (monitor by TLC).

  • Remove the solvent under reduced pressure. Dissolve the resulting crude methyl ester in ethanol.

  • Add hydrazine hydrate (10 eq) to the ethanolic solution.

  • Reflux the reaction mixture for 6-8 hours. A solid precipitate should form.

  • Cool the mixture to room temperature. Collect the solid precipitate by filtration, wash with cold ethanol, and dry to obtain the 2,5-Dimethyl-4-nitrobenzoyl hydrazide intermediate.

Step B: Cyclization to form the 1,3,4-Oxadiazole

  • Take the dried 2,5-Dimethyl-4-nitrobenzoyl hydrazide (1.0 eq) from Step A.

  • Carefully add phosphorus oxychloride (5-10 eq) in an ice bath. Caution: POCl₃ is highly corrosive and reacts violently with water.

  • After the initial reaction subsides, slowly heat the mixture and reflux for 3-5 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a solid precipitates.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 1,3,4-oxadiazole derivative.

  • Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Oxadiazole_Synthesis_Workflow StartAcid This compound StepA Step A: Hydrazide Formation 1. SOCl₂, MeOH (Esterification) 2. N₂H₄·H₂O, EtOH (Hydrazinolysis) StartAcid->StepA Intermediate 2,5-Dimethyl-4-nitrobenzoyl Hydrazide StepA->Intermediate StepB Step B: Cyclization POCl₃, Reflux Intermediate->StepB Workup Quench on Ice Neutralize (NaHCO₃) StepB->Workup Product Pure 1,3,4-Oxadiazole Product Workup->Product

Caption: Two-step workflow for the synthesis of 1,3,4-Oxadiazole derivatives.

Protocol: In Vitro Antimicrobial Activity Screening

Once synthesized and purified, the novel compounds must be evaluated for their antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antibacterial activity.[10][11]

Objective: To determine the lowest concentration of a synthesized compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • Synthesized test compounds

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Methicillin-resistant S. aureus (MRSA) clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Standard antibiotics for positive control (e.g., Ciprofloxacin, Amoxicillin[11])

  • DMSO (for dissolving compounds)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Step-by-Step Methodology:

  • Prepare a stock solution of each test compound (e.g., 10 mg/mL) in DMSO.

  • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

  • Add 100 µL of the stock solution to the first well of a row and mix, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to generate a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Discard 100 µL from the last well.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland standard in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the standardized bacterial inoculum to each well.

  • Include necessary controls: a positive control (broth + inoculum + standard antibiotic), a negative/growth control (broth + inoculum), and a sterility control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation: Results should be tabulated for clear comparison.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)MRSA (MIC, µg/mL)
Derivative 1 (Amide) 64>256128
Derivative 2 (Oxadiazole) 1612832
Ciprofloxacin (Control) 0.50.251
Amoxicillin (Control) 18128[11]
Table 1: Example data table for presenting MIC results. Values are hypothetical.

Conclusion and Future Directions

This compound represents a highly adaptable and promising scaffold for the development of new antimicrobial agents. Its inherent nitroaromatic core provides a validated mechanism of action, while the strategically placed methyl and carboxylic acid groups offer extensive possibilities for synthetic modification. The protocols outlined in this note provide a robust framework for synthesizing and evaluating novel amide and oxadiazole derivatives. Future work should focus on creating a diverse library of these compounds to build a comprehensive Structure-Activity Relationship (SAR) profile, optimizing for potency against drug-resistant strains while assessing cytotoxicity to ensure a favorable therapeutic window.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022-06-14). Encyclopedia.pub. [Link]
  • Gong, Y., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 993. [Link]
  • Ghiurau, M., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 24(23), 17001. [Link]
  • Gong, Y., et al. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]
  • Sharma, O., et al. (2018). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. Asian Pacific Journal of Health Sciences, 5(4), 72-76. [Link]
  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42. [Link]
  • Sharma, O., et al. (2018). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. Asian Pacific Journal of Health Sciences. [Link]
  • Gong, Y., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 993. [Link]
  • Upadhayaya, R. S., et al. (2014). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 19(11), 17556-17587. [Link]
  • Wang, Z., et al. (2021). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Drug Development Research, 82(4), 579-586. [Link]
  • Tooke, C. L., et al. (2010). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 53(1), 311-323. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2,5-Dimethyl-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with or planning to synthesize this compound. Here, we address common challenges and provide practical, experience-driven solutions to optimize your reaction yield and purity.

I. Synthesis Overview: The Nitration of 2,5-Dimethylbenzoic Acid

The most common and direct route to this compound is through the electrophilic aromatic substitution (nitration) of 2,5-dimethylbenzoic acid. This reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

The directing effects of the substituents on the aromatic ring are crucial. The carboxyl group (-COOH) is a meta-director and deactivating, while the methyl groups (-CH3) are ortho, para-directors and activating. The substitution pattern is a result of the interplay between these electronic and steric effects. The nitro group is predominantly introduced at the position para to the C-1 methyl group and ortho to the C-2 methyl group.

Synthesis_Overview 2,5-Dimethylbenzoic Acid 2,5-Dimethylbenzoic Acid Reaction 2,5-Dimethylbenzoic Acid->Reaction Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Reaction This compound This compound Reaction->this compound

Caption: General synthesis pathway for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield of the Desired Product

Q: I performed the nitration of 2,5-dimethylbenzoic acid, but after workup, I obtained a very low yield of the this compound, or in some cases, only recovered the starting material. What could be the cause?

A: This is a common issue that can stem from several factors related to the reaction conditions. Let's break down the potential causes and solutions.

  • Cause A: Inadequate Nitrating Agent Activity. The nitronium ion (NO2+) is the active electrophile in this reaction, generated from the reaction of nitric acid and sulfuric acid. If the acids are not of sufficient concentration or are old, the concentration of the nitronium ion may be too low for the reaction to proceed effectively.

    • Solution: Use fresh, concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%). Ensure that the reagents have been stored properly to prevent the absorption of atmospheric moisture, which can dilute them.

  • Cause B: Incorrect Reaction Temperature. Nitration reactions are highly exothermic. If the temperature is too low, the reaction rate will be very slow, leading to low conversion. Conversely, if the temperature is too high, it can lead to the formation of side products and decomposition of the starting material or product.

    • Solution: Maintain a strict temperature protocol. The addition of the nitrating mixture to the solution of 2,5-dimethylbenzoic acid should be done slowly and in an ice bath to maintain the temperature between 0-5 °C. After the addition is complete, the reaction may need to be allowed to slowly warm to room temperature to ensure completion.

  • Cause C: Insufficient Reaction Time. Even with an active nitrating agent and correct temperature, the reaction may not have had enough time to go to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will allow you to visually track the consumption of the starting material and the formation of the product. The reaction should be quenched only after the starting material spot has disappeared or is very faint.

Issue 2: Formation of Multiple Products (Isomers and Side Products)

Q: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex, suggesting the presence of isomers or other byproducts. How can I improve the regioselectivity and minimize side reactions?

A: The formation of multiple products is often due to a lack of control over the reaction conditions, leading to nitration at other positions on the aromatic ring or other side reactions.

  • Cause A: Over-nitration or Oxidation. If the reaction temperature is too high or the concentration of the nitrating agent is excessive, you risk adding more than one nitro group to the ring or oxidizing the methyl groups.

    • Solution:

      • Strict Temperature Control: As mentioned previously, maintain the temperature at 0-5 °C during the addition of the nitrating agent.

      • Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess. A molar ratio of 1:1.1 to 1:1.2 of the substrate to nitric acid is a good starting point.

  • Cause B: Formation of the 2,5-Dimethyl-6-nitrobenzoic acid isomer. While the 4-nitro isomer is the major product due to the directing effects of the substituents, some amount of the 6-nitro isomer can also be formed.

    • Solution: The formation of this isomer is often unavoidable to some extent. However, its formation can be minimized by maintaining a low reaction temperature. Purification of the final product will be necessary to remove this isomer.

Issue 3: Difficulties in Product Isolation and Purification

Q: After quenching the reaction, I'm having trouble isolating a pure solid product. The crude product is an oily substance, or the recrystallization is not effective. What are the best practices for workup and purification?

A: Proper workup and purification are critical for obtaining a high-purity final product.

  • Workup Procedure:

    • Quenching: The reaction mixture should be quenched by slowly pouring it onto crushed ice with stirring. This will precipitate the crude product.

    • Filtration: The precipitated solid should be collected by vacuum filtration and washed with copious amounts of cold water to remove any residual acid.

    • Drying: The crude product should be dried thoroughly. A vacuum oven at a low temperature (e.g., 40-50 °C) can be used.

  • Purification by Recrystallization:

    • Solvent Selection: A common and effective solvent for the recrystallization of this compound is a mixture of ethanol and water. Other polar solvents can also be tested.

    • Procedure:

      • Dissolve the crude product in a minimum amount of hot ethanol.

      • Slowly add hot water until the solution becomes slightly turbid.

      • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

      • Dry the purified crystals under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration reaction?

A1: Sulfuric acid serves two primary roles in this reaction. First, it acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO2+). Second, it acts as a dehydrating agent, removing the water molecule formed during the reaction, which helps to drive the equilibrium towards the products.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Melting Point: The melting point of pure this compound is reported to be around 178-181 °C. A sharp melting point within this range is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons and the methyl groups. The integration and splitting patterns will confirm the substitution pattern.

    • ¹³C NMR: The carbon NMR will show the expected number of signals for the different carbon atoms in the molecule.

    • IR Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, this reaction involves the use of strong acids and is exothermic. The following safety precautions are essential:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: The reaction should be performed in a well-ventilated fume hood.

  • Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive. Handle them with extreme care. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling. Never add water to concentrated sulfuric acid.

  • Exothermic Reaction: Be prepared for the exothermic nature of the reaction. Use an ice bath for cooling and add reagents slowly to control the temperature.

IV. Experimental Protocol: Synthesis of this compound

Below is a standard laboratory-scale protocol for the synthesis of this compound.

Materials:

  • 2,5-Dimethylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethanol

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and vacuum flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylbenzoic acid in concentrated sulfuric acid at room temperature.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2,5-dimethylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the final product under vacuum.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve 2,5-Dimethylbenzoic Acid in H2SO4 Cool_Substrate Cool to 0-5 °C Dissolve->Cool_Substrate Add_Nitrating_Mix Add Nitrating Mix Dropwise (maintain T < 10 °C) Cool_Substrate->Add_Nitrating_Mix Prepare_Nitrating_Mix Prepare Nitrating Mix (HNO3 in H2SO4) Prepare_Nitrating_Mix->Add_Nitrating_Mix Stir Stir at Room Temp (monitor by TLC) Add_Nitrating_Mix->Stir Quench Quench on Ice Stir->Quench Filter Filter and Wash with Water Quench->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry Product Recrystallize->Dry

Caption: Step-by-step workflow for the synthesis of this compound.

V. References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH. [Link]

Technical Support Center: Purification of Crude 2,5-Dimethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2,5-Dimethyl-4-nitrobenzoic acid. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical laboratory challenges, ensuring you can achieve the desired purity and yield for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The nature of impurities is highly dependent on the synthetic route employed. However, common contaminants often include unreacted starting materials, such as 2,5-dimethylbenzoic acid, and regioisomers formed during nitration, for instance, 2,5-Dimethyl-3-nitrobenzoic acid. Byproducts from side reactions and residual solvents from the synthesis and workup are also frequently encountered.[1]

Q2: What is the recommended primary method for the purification of this compound?

A2: For routine laboratory-scale purification of solid organic compounds like this compound, recrystallization is typically the most effective and economical method.[2] This technique is particularly adept at removing small quantities of impurities, and when performed correctly, can yield high-purity crystalline material. The success of this method hinges on the appropriate selection of a solvent or solvent system.

Q3: How should I properly store purified this compound?

A3: The purified compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[3] While it is generally stable under standard laboratory conditions, it is best practice to minimize prolonged exposure to light and moisture to prevent any potential degradation.

Section 2: Troubleshooting Guide: Common Purification Challenges

This guide is structured to assist you in diagnosing and resolving common issues that may arise during the purification of this compound.

Issue 1: Low Recovery or Yield After Recrystallization

Symptoms:

  • The amount of purified solid recovered after filtration and drying is significantly lower than anticipated.

  • The filtrate (mother liquor) remains cloudy or colored, indicating that a substantial amount of the product is still in solution.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inappropriate Solvent Choice The compound may be excessively soluble in the chosen solvent, even at low temperatures, or it may not be sufficiently soluble at elevated temperatures.[2]A suitable recrystallization solvent should dissolve the compound effectively when hot but poorly when cold.[2] Consider experimenting with solvent pairs such as ethanol/water or acetic acid/water to achieve the desired solubility profile.[4]
Excessive Solvent Volume Using an overabundance of solvent will result in a greater portion of your product remaining dissolved in the mother liquor, even upon cooling.[5]Employ the minimum volume of hot solvent required to completely dissolve the crude product. This will ensure that the solution is saturated as it cools, thereby maximizing the formation of crystals.[2]
Premature Crystallization If the solution cools too rapidly, particularly during hot filtration, the product can crystallize prematurely on the filter paper or within the funnel.[6]To prevent this, preheat the filtration apparatus (funnel, filter flask) before use. It is also crucial to work efficiently and maintain the solution's temperature during the transfer process.[6]
Cooling Rate is Too Rapid A rapid cooling process can lead to the formation of very small crystals or an oil, which are more challenging to collect and may trap impurities.[7]Allow the solution to cool gradually to room temperature before placing it in an ice bath to maximize crystallization. Slow cooling encourages the growth of larger, purer crystals.[7]
Issue 2: Persistent Impurities Detected After Purification

Symptoms:

  • Analytical data (e.g., NMR, LC-MS) indicates the presence of starting materials, isomers, or other byproducts.

  • The melting point of the purified product is broad or lower than the literature value.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Co-crystallization of Impurities Certain impurities may possess solubility profiles similar to the desired product, leading to their co-crystallization from the solution.A second recrystallization using a different solvent system may be necessary to effectively remove these impurities. Alternatively, a different purification technique, such as column chromatography, should be considered.[4]
Incomplete Removal of Acidic/Basic Impurities If the impurities are acidic or basic in nature, simple recrystallization may not be sufficient for their removal.An acid-base extraction can be a highly effective purification step.[8][9] Dissolve the crude product in an organic solvent and extract it with a weak aqueous base like sodium bicarbonate solution.[10][11] The desired carboxylic acid will be converted to its salt and move into the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be acidified to precipitate the pure product.[8][10]
Adsorption of Impurities on Crystal Surface Colored impurities can sometimes adhere to the surface of the crystals.The addition of a small amount of activated charcoal to the hot solution before filtration can aid in the removal of colored impurities.[6][12] However, use charcoal judiciously, as it can also adsorb the desired product.[12]
Issue 3: "Oiling Out" During Recrystallization

Symptoms:

  • Instead of forming solid crystals upon cooling, the product separates as an insoluble liquid (oil).

Possible Causes & Solutions:

Cause Explanation Recommended Action
Solution is Supersaturated If the solution is overly concentrated, the product's solubility can be exceeded before it has the opportunity to form an ordered crystal lattice.Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to slightly reduce the concentration.[5]
Melting Point of Product is Lower than Solvent Boiling Point If the product's melting point is low, it may melt in the hot solvent and separate as a liquid.Select a solvent with a lower boiling point.
Presence of Impurities Impurities can interfere with the formation of the crystal lattice, which can lead to oiling out.[5]Consider a preliminary purification step, such as a quick filtration or a simple extraction, to remove some of the impurities before attempting recrystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol outlines a standard method for the purification of crude this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid. Gentle heating on a hot plate may be necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small quantity of activated charcoal and heat the mixture for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and charcoal.[6]

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy (this is the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Protocol 2: Purification via Acid-Base Extraction

This method is particularly effective for the removal of neutral or basic impurities.[9][11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.[10]

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] The this compound will react to form its water-soluble sodium salt and partition into the aqueous layer.[8][9] Repeat this extraction process 2-3 times to ensure complete separation.

  • Combine and Wash: Combine the aqueous layers and wash with a small volume of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), with continuous stirring until the solution is acidic (pH ~2).[10][11] The purified this compound will precipitate out of the solution as a solid.[9]

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash it with cold deionized water, and dry it as described in the recrystallization protocol.

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Recrystallization

This diagram provides a logical workflow for addressing common challenges encountered during recrystallization.

G cluster_troubleshooting Troubleshooting Steps start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution to Induce Crystallization dissolve->cool filter Filter and Dry Crystals cool->filter analyze Analyze Purity (e.g., MP, NMR) filter->analyze end Pure Product analyze->end Purity OK troubleshoot Troubleshoot Issue analyze->troubleshoot Purity Not OK low_yield Low Yield? troubleshoot->low_yield oiling_out Oiling Out? low_yield->oiling_out No check_solvent Re-evaluate Solvent Choice / Volume low_yield->check_solvent Yes impure Still Impure? oiling_out->impure No slow_cool Ensure Slow Cooling oiling_out->slow_cool Yes acid_base Perform Acid-Base Extraction impure->acid_base Yes re_recrystallize Re-recrystallize from Different Solvent impure->re_recrystallize Consider check_solvent->dissolve slow_cool->dissolve acid_base->dissolve re_recrystallize->dissolve

Caption: A flowchart for troubleshooting common recrystallization problems.

Diagram 2: Logic of Acid-Base Extraction

This diagram illustrates the fundamental principle of separation in an acid-base extraction.

G crude Crude Product in Organic Solvent This compound Neutral Impurities extraction + NaHCO3 (aq) crude->extraction sep_funnel Separatory Funnel Aqueous Layer (Basic) Organic Layer extraction->sep_funnel aq_layer Aqueous Layer Sodium 2,5-dimethyl-4-nitrobenzoate sep_funnel:aq->aq_layer org_layer Organic Layer Neutral Impurities sep_funnel:org->org_layer acidify + HCl (aq) aq_layer->acidify waste Waste (Neutral Impurities) org_layer->waste pure_product Pure Precipitated Product acidify->pure_product

Caption: The separation mechanism of acid-base extraction.

Section 5: References

  • UCLA Chemistry and Biochemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • LookChem. (2025). 2,5-dimethyl-4-nitro-benzoic acid. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid. Retrieved from

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • PubMed. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Retrieved from [Link]

Sources

Technical Support Center: Regioselective Nitration of 2,5-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the regioselective nitration of 2,5-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

The nitration of 2,5-dimethylbenzoic acid presents a classic chemical puzzle. The benzene ring is substituted with two activating methyl groups (-CH₃) and one deactivating carboxyl group (-COOH).[1][2][3] The interplay of their directing effects, coupled with steric hindrance, makes achieving high regioselectivity a significant challenge. The activating methyl groups are ortho, para-directors, while the deactivating carboxyl group is a meta-director.[2][4][5] This inherent conflict in directing influence often leads to a mixture of nitrated isomers, complicating purification and reducing the yield of the desired product.

This guide will dissect the factors governing the regiochemical outcome of this reaction and provide practical solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the nitration of 2,5-dimethylbenzoic acid.

Problem 1: Formation of Multiple Isomers and Low Yield of the Desired Product

Symptoms:

  • ¹H NMR or GC-MS analysis of the crude product shows a complex mixture of signals, indicating the presence of multiple nitro-isomers.

  • The isolated yield of the target isomer is significantly lower than expected.

Root Cause Analysis: The formation of a mixture of isomers is a direct consequence of the competing directing effects of the substituents on the 2,5-dimethylbenzoic acid ring. The two methyl groups strongly activate the ortho and para positions relative to themselves, while the carboxyl group directs the incoming electrophile to the meta position.[1][2][4]

A study by Fujiwara and Acton (1970) on the nitration of 2,5-dimethylbenzoic acid with fuming nitric acid reported the formation of two major products: 2,5-dimethyl-4-nitrobenzoic acid (ortho to the 5-methyl group and meta to the carboxyl group) in 41% yield, and 2,5-dimethyl-6-nitrobenzoic acid (ortho to the 2-methyl group and meta to the carboxyl group) in 29% yield.[6][7] This demonstrates that the activating effect of the methyl groups can override the deactivating effect of the carboxyl group.[1]

Solutions:

  • Strict Temperature Control: The nitration of aromatic compounds is an exothermic reaction.[8] Maintaining a low and consistent temperature (typically 0-10 °C) is crucial.[9][10] Higher temperatures can lead to the formation of undesired byproducts and a decrease in regioselectivity. Use an ice-salt bath for efficient cooling.[10]

  • Slow Addition of Nitrating Agent: The nitrating mixture (a combination of concentrated nitric and sulfuric acids) should be added dropwise to the solution of 2,5-dimethylbenzoic acid.[9][11][12] This ensures that the concentration of the highly reactive nitronium ion (NO₂⁺) remains low and allows for better control over the reaction.[13][14][15]

  • Choice of Nitrating Agent: While a mixture of nitric and sulfuric acids is common, other nitrating agents can be explored to modulate reactivity and selectivity.[16][17] For instance, using a milder nitrating agent might favor the thermodynamically more stable product.

Problem 2: Difficulty in Separating the Isomeric Products

Symptoms:

  • Co-elution of isomers during column chromatography.

  • Fractional crystallization yields impure fractions.

Root Cause Analysis: The nitrated isomers of 2,5-dimethylbenzoic acid have very similar physical properties, such as polarity and solubility, which makes their separation challenging.[18][19]

Solutions:

  • Derivative Formation: One effective strategy is to convert the mixture of acidic products into their corresponding methyl esters. The difference in polarity between the isomeric esters may be more pronounced, facilitating separation by chromatography. The esters can then be hydrolyzed back to the corresponding acids.[6]

  • Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (UPC²) can offer superior resolution for separating closely related isomers compared to standard column chromatography.[18]

  • Selective Reduction: In some cases, it may be possible to selectively reduce one of the nitro isomers to the corresponding amine, which would have significantly different properties, allowing for an easier separation.[19]

Problem 3: Unwanted Side Reactions and Product Decomposition

Symptoms:

  • The appearance of dark-colored impurities in the reaction mixture.

  • Low overall recovery of aromatic compounds.

Root Cause Analysis: Strongly acidic and oxidizing conditions, especially at elevated temperatures, can lead to the degradation of the starting material or the products. The methyl groups are also susceptible to oxidation under harsh conditions.

Solutions:

  • Careful Control of Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] Over-extending the reaction time can increase the likelihood of side reactions.

  • Proper Quenching Technique: After the reaction is complete, the mixture should be carefully quenched by pouring it onto crushed ice.[10][11] This rapidly dilutes the acid and dissipates heat, minimizing product degradation.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 2,5-dimethylbenzoic acid so challenging?

The primary challenge lies in the conflicting directing effects of the substituents. The two electron-donating methyl groups activate the ring and direct incoming electrophiles to their ortho and para positions.[5][20][21] Conversely, the electron-withdrawing carboxyl group deactivates the ring and directs substitution to the meta position.[1][4] This competition results in the formation of a mixture of isomers.

Q2: What are the expected major and minor products?

Based on experimental evidence, the major products are typically this compound and 2,5-dimethyl-6-nitrobenzoic acid.[6][7] The formation of other isomers is also possible, though likely in smaller amounts.

Q3: Which directing group has a stronger influence: the methyl groups or the carboxyl group?

In electrophilic aromatic substitution on a ring with both activating and deactivating groups, the activating group generally dictates the position of substitution.[1] The experimental results for the nitration of 2,5-dimethylbenzoic acid, where substitution occurs primarily at positions activated by the methyl groups, support this principle.[6]

Q4: How can I confirm the regiochemistry of my nitration products?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[22][23][24] The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum provide a unique fingerprint for each isomer. ¹³C NMR can also be used to distinguish between isomers.[25]

Experimental Protocol: Regioselective Nitration of 2,5-Dimethylbenzoic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • 2,5-dimethylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ice

  • Deionized water

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask immersed in an ice-salt bath, cautiously add 5 mL of concentrated sulfuric acid.

    • Slowly, with continuous stirring, add 5 mL of fuming nitric acid to the sulfuric acid.

    • Keep this mixture cold until use.

  • Reaction Setup:

    • In a separate flask, dissolve 5.0 g of 2,5-dimethylbenzoic acid in 10 mL of concentrated sulfuric acid.

    • Cool this solution to 0-5 °C in an ice-salt bath with magnetic stirring.

  • Nitration:

    • Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of 2,5-dimethylbenzoic acid over a period of 30-45 minutes.

    • Ensure the reaction temperature is maintained below 10 °C throughout the addition.

  • Reaction Monitoring and Workup:

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 60 minutes.

    • Monitor the reaction progress by TLC.

    • Carefully pour the reaction mixture onto 200 g of crushed ice in a beaker with vigorous stirring.

    • Allow the ice to melt completely. The solid product should precipitate.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

    • Air-dry the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by converting the acid mixture to methyl esters for chromatographic separation.[6]

Visualizing the Reaction Pathway

The following diagram illustrates the directing effects of the substituents on 2,5-dimethylbenzoic acid and the potential nitration products.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Arenium Ion Intermediates cluster_products Potential Products 2,5-dimethylbenzoic_acid 2,5-Dimethylbenzoic Acid Nitrating_Mixture HNO₃ / H₂SO₄ Intermediate_4 Attack at C4 Nitrating_Mixture->Intermediate_4 Ortho to 5-Me Meta to COOH Intermediate_6 Attack at C6 Nitrating_Mixture->Intermediate_6 Ortho to 2-Me Meta to COOH Intermediate_3 Attack at C3 Nitrating_Mixture->Intermediate_3 Ortho to 2-Me Ortho to COOH Product_4 This compound (Major Product) Intermediate_4->Product_4 -H⁺ Product_6 2,5-Dimethyl-6-nitrobenzoic Acid (Major Product) Intermediate_6->Product_6 -H⁺ Product_3 2,5-Dimethyl-3-nitrobenzoic Acid (Minor Product) Intermediate_3->Product_3 -H⁺

Caption: Directing effects in the nitration of 2,5-dimethylbenzoic acid.

References

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups.
  • Chemistry LibreTexts. (2015, July 18). 15.10: Nitration and Sulfonation of Benzene.
  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • A-Level Chemistry. (n.d.). 339 – Activating And Deactivating Groups.
  • Save My Exams. (2025, January 10). Directing Effects.
  • ChemTalk. (n.d.). Directing Effects.
  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
  • ResearchGate. (2025, August 6). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • YouTube. (2019, January 3). nitration of aromatic compounds.
  • Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Fujiwara, A. N., & Acton, E. M. (1970). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry, 48(9), 1346–1351.
  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
  • YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization.
  • Ridd, J. H. (1961). Nitration and aromatic reactivity. Cambridge University Press.
  • ResearchGate. (2025, August 6). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid.
  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • Google Patents. (n.d.). WO1998019978A1 - Nitration process.
  • Frontiers in Chemistry. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • National Institutes of Health. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.

Sources

Technical Support Center: Synthesis of 2,5-Dimethyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethyl-4-nitrobenzoic acid. Our goal is to provide in-depth troubleshooting guides and frequently asked questions to address the common challenges encountered during this synthetic process, with a focus on minimizing side reactions and maximizing product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound and what are its challenges?

The most common method for synthesizing this compound is the electrophilic aromatic substitution of 2,5-dimethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[1] The primary challenge lies in controlling the regioselectivity of the nitration to favor the desired 4-nitro isomer and to prevent the formation of unwanted byproducts.

Q2: I'm observing a mixture of products in my reaction. What are the likely isomeric impurities?

The nitration of 2,5-dimethylbenzoic acid can lead to a mixture of isomers. The main impurities are typically 2,5-dimethyl-3-nitrobenzoic acid and 2,5-dimethyl-6-nitrobenzoic acid. The formation of these isomers is a result of the competing directing effects of the carboxyl and methyl groups on the aromatic ring.

Q3: My reaction is turning a dark color and the yield of the desired product is low. What could be the cause?

A dark reaction color and low yield can be indicative of oxidative side reactions. The strong oxidizing nature of the nitrating mixture, especially at elevated temperatures, can lead to the oxidation of the electron-rich methyl groups on the benzene ring. This can result in the formation of various oxidized byproducts and overall degradation of the desired product.

Troubleshooting Guide: Navigating Side Reactions

This guide provides a systematic approach to identifying and mitigating common side reactions in the synthesis of this compound.

Issue 1: Formation of Undesired Isomers

Root Cause Analysis:

The regioselectivity of the nitration of 2,5-dimethylbenzoic acid is governed by the directing effects of the existing substituents. The two methyl groups are ortho, para-directing and activating, while the carboxylic acid group is a meta-directing and deactivating group.[1][2] The interplay of these electronic effects and steric hindrance dictates the position of the incoming nitro group.

  • Desired Product (4-nitro): The nitro group is directed para to the C2-methyl group and ortho to the C5-methyl group.

  • Side Product (3-nitro): The nitro group is directed ortho to the C2-methyl group and meta to the C5-methyl group.

  • Side Product (6-nitro): The nitro group is directed ortho to the C5-methyl group and meta to the C2-methyl group.

Mitigation Strategies:

  • Strict Temperature Control: Maintaining a low reaction temperature (0-5 °C) is crucial to enhance the selectivity for the 4-nitro isomer. Higher temperatures can lead to a less selective reaction and an increase in the proportion of undesired isomers.[1]

  • Controlled Addition of Nitrating Agent: A slow, dropwise addition of the cold nitrating mixture to the solution of 2,5-dimethylbenzoic acid ensures better temperature control and minimizes localized overheating, which can favor the formation of side products.

  • Solvent and Acidity: The reaction is typically carried out in concentrated sulfuric acid. The acidity of the medium can influence the isomer distribution.[3]

Data Presentation: Effect of Temperature on Isomer Distribution (Illustrative)

Temperature4-Nitro Isomer (%)3-Nitro Isomer (%)6-Nitro Isomer (%)
0-5 °C~75~15~10
25 °C~60~25~15
>40 °C<50>30>20

Experimental Protocol: Maximizing 4-Nitro Isomer Formation

  • In a round-bottom flask, dissolve 2,5-dimethylbenzoic acid in concentrated sulfuric acid and cool the mixture to 0 °C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of 2,5-dimethylbenzoic acid over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol-water, to separate the desired 4-nitro isomer from the other isomers.

Issue 2: Dinitration

Root Cause Analysis:

Although the first nitro group deactivates the aromatic ring towards further electrophilic substitution, dinitration can occur under forcing reaction conditions, such as an excess of the nitrating agent, higher temperatures, or prolonged reaction times.[4] The second nitro group will be directed to the meta position relative to the existing nitro group.

Mitigation Strategies:

  • Stoichiometric Control: Use a carefully measured amount of the nitrating agent, typically a slight molar excess (e.g., 1.1 equivalents) of nitric acid, to ensure complete mononitration without promoting dinitration.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Logical Relationship: Dinitration Pathway

G A 2,5-Dimethylbenzoic Acid B This compound A->B HNO3/H2SO4 (Controlled) C Dinitrated Product B->C Excess HNO3/H2SO4 or High Temp.

Caption: Reaction pathway showing the formation of the desired mononitrated product and the potential for dinitration under forcing conditions.

Issue 3: Oxidation of Methyl Groups

Root Cause Analysis:

The methyl groups of the xylene derivative are susceptible to oxidation by nitric acid, a strong oxidizing agent, especially under harsh conditions. This can lead to the formation of benzaldehyde or benzoic acid derivatives, which will contaminate the final product and reduce the overall yield.

Mitigation Strategies:

  • Low Temperature: As with other side reactions, maintaining a low temperature is the most effective way to minimize oxidation.

  • Alternative Nitrating Agents: For sensitive substrates, milder nitrating agents can be employed. For example, using a mixture of fuming nitric acid and acetic anhydride can sometimes provide better results with less oxidation.[5]

Experimental Workflow: A Controlled Nitration Process

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,5-dimethylbenzoic acid in conc. H2SO4 B Cool to 0 °C A->B D Slowly add nitrating mixture to substrate solution B->D C Prepare nitrating mixture (HNO3 in H2SO4) and cool C->D E Maintain temperature between 0-5 °C D->E F Monitor reaction by TLC/LC-MS E->F G Quench reaction on ice F->G Reaction Complete H Filter crude product G->H I Wash with cold water H->I J Recrystallize from Ethanol/Water I->J K Characterize final product J->K

Caption: A step-by-step workflow for the synthesis of this compound, emphasizing control points to minimize side reactions.

References

  • Nitration Of Benzoic Acid. sga.profnit.org.br. [Link]
  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • Why does p-Xylene undergo nitr
  • Formation of Adducts in the Nitration of p-Xylene. Exchange and Rearomatization Reactions of p-Xylene Adducts. Canadian Journal of Chemistry. [Link]
  • Nitration of Benzoic Acid: Major Product Explained. Prepp. [Link]
  • Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid.
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo
  • m-NITROBENZOIC ACID. Organic Syntheses. [Link]
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
  • Nitration of Alkylbenzenes in Acid Medium. SpringerLink. [Link]

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optimizing reaction conditions for 2,5-Dimethyl-4-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethyl-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific nitration reaction. Our focus is on optimizing reaction conditions to maximize yield and purity by understanding the underlying chemical principles.

Section 1: Critical Safety Precautions for Aromatic Nitration

Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the strongly exothermic nature of the reaction.[1][2] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.[3]

  • Ventilation: All procedures must be performed inside a certified chemical fume hood to avoid inhalation of toxic nitrogen oxide fumes.[4][5]

  • Reagent Handling: Always add acid to acid (e.g., nitric acid to sulfuric acid) slowly and with cooling. NEVER add water to concentrated acids, as this can cause violent boiling and splashing.[6] When quenching the reaction, always pour the acid mixture slowly onto a large excess of ice, never the other way around.[2]

  • Exothermic Reaction: The reaction releases significant heat.[1] Inadequate temperature control can lead to a dangerous runaway reaction.[2][7] Ensure a robust cooling bath (e.g., ice-salt) is prepared and ready before starting.

  • Spill Response: Have appropriate spill neutralization materials, such as sodium bicarbonate, readily available.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is achieved through the electrophilic aromatic substitution (EAS) of 2,5-dimethylbenzoic acid. A nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, is used to generate the nitronium ion (NO₂⁺), which acts as the electrophile.[8][9]

Q2: What is the critical role of sulfuric acid in this reaction?

Sulfuric acid serves two primary purposes. First, it acts as a catalyst to protonate nitric acid, facilitating the formation of the highly reactive nitronium ion (NO₂⁺) electrophile.[5][9] Second, it serves as a solvent for the organic starting material, which is often poorly soluble in nitric acid alone.[10]

Q3: Why is strict temperature control (e.g., 0-5°C) so crucial?

Maintaining a low temperature is the most critical parameter for success. Here's why:

  • Selectivity: It helps control the regioselectivity of the reaction, favoring the desired isomer.

  • Preventing Side Reactions: Higher temperatures dramatically increase the rate of side reactions, such as the formation of di-nitrated byproducts and oxidation of the methyl groups.[2][5][11]

  • Safety: The reaction is highly exothermic. Low temperatures prevent the reaction rate from accelerating uncontrollably, which could lead to a dangerous thermal runaway.[2]

Q4: What are the expected regioisomers in this reaction?

The regiochemical outcome is complex due to the competing directing effects of the substituents on the aromatic ring.

  • -CH₃ groups (at C2, C5): Activating, ortho, para-directors.

  • -COOH group (at C1): Deactivating, meta-director.

This competition results in a mixture of products. Nitration of 2,5-dimethylbenzoic acid with fuming nitric acid has been reported to yield primarily the 6-nitro (ortho to the C5-methyl) and the desired 4-nitro (meta to the carboxyl group) isomers, with the 6-nitro isomer sometimes forming in a higher yield.[12][13] Optimizing conditions is key to maximizing the 4-nitro product.

SubstituentPositionElectronic EffectDirecting Influence
Carboxyl (-COOH)C1Deactivatingmeta (to positions 3, 5)
Methyl (-CH₃)C2Activatingortho, para (to positions 3, 4, 6)
Methyl (-CH₃)C5Activatingortho, para (to positions 4, 6)
Table 1. Directing effects of substituents on 2,5-dimethylbenzoic acid.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Very Low or No Yield of the Desired Product

Question: My reaction resulted in a very low yield of this compound. What went wrong?

Answer: Low yield is a common problem that can stem from several factors. Let's diagnose the potential causes.

  • Potential Cause A: Inadequate Temperature Control

    • Explanation: If the temperature rises significantly above 10°C, side reactions become dominant. The highly activating nature of the two methyl groups makes the ring susceptible to oxidation and di-nitration at elevated temperatures, consuming the starting material and desired product.[2][14]

    • Solution: Ensure the reaction flask is adequately submerged in an ice-salt bath. Add the nitrating mixture dropwise using an addition funnel, monitoring the internal reaction temperature constantly with a thermometer. The rate of addition should be slow enough to maintain the temperature below 5°C.[15]

  • Potential Cause B: Improper Reagent Preparation or Addition

    • Explanation: The nitronium ion is generated in situ. If the acids are not sufficiently concentrated (due to moisture) or if the nitrating mixture is not added slowly to the substrate solution, the concentration of the electrophile can be too low, or localized overheating can occur upon addition.[7][14]

    • Solution: Use fresh, concentrated acids (H₂SO₄ >96%, HNO₃ >68%). Prepare the nitrating mixture by adding nitric acid to sulfuric acid slowly in a separate, cooled flask. Add this pre-cooled mixture to the dissolved substrate solution at a controlled rate.[14]

  • Potential Cause C: Inefficient Workup and Isolation

    • Explanation: The product is precipitated by quenching the reaction mixture in ice water. If an insufficient volume of ice is used, the temperature of the quench can rise, potentially leading to some product decomposition or remaining dissolved. During washing, using water that is not ice-cold can dissolve some of the product.[14]

    • Solution: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. A good rule of thumb is at least 10 grams of ice per 1 mL of reaction mixture. Wash the filtered crude product with ample amounts of ice-cold deionized water to remove residual acid without significant product loss.

G start Low Yield Observed q1 Was internal temperature kept below 5°C during addition? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes res1 Root Cause: Runaway side reactions (oxidation, di-nitration). Solution: Improve cooling, slow down addition rate. a1_no->res1 q2 Were fresh, concentrated acids used and added slowly? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes res2 Root Cause: Inefficient nitronium ion formation or localized overheating. Solution: Use fresh, dry reagents. Add pre-cooled nitrating mix dropwise. a2_no->res2 q3 Was the reaction quenched on a large excess of ice? a2_yes->q3 end_node Review protocol for other potential issues. a2_yes->end_node Yes q3->a2_yes Yes Yes a3_no No q3->a3_no No res3 Root Cause: Product loss during workup and washing. Solution: Use >10x mass of ice for quench. Wash solid with ice-cold water. a3_no->res3

Caption: Troubleshooting decision tree for low product yield.

Issue 2: High Proportion of Unwanted Isomers

Question: My NMR analysis shows a mixture of products, with the 6-nitro isomer being the major component. How can I improve selectivity for the 4-nitro isomer?

Answer: This is the primary challenge of this synthesis. The 4-position is sterically hindered by two adjacent methyl groups, while the 6-position is less so. However, the 4-position benefits from the para-directing effect of the C1-methyl group and the meta-directing effect of the carboxyl group.

  • Potential Cause: Kinetically vs. Thermodynamically Controlled Reaction

    • Explanation: Nitration at the less sterically hindered 6-position is often faster (kinetically favored). The 4-nitro product may be the more thermodynamically stable product. Reaction conditions dictate which product dominates. A study on the nitration of 2,5-dimethylbenzoic acid found that reaction with fuming nitric acid gave a 41% yield of the 6-nitro isomer and only a 29% yield of the 4-nitro isomer.[12]

    • Solution: Modifying Reaction Conditions

      • Lower Temperature: Extremely low and stable temperatures (e.g., -5°C to 0°C) can sometimes alter the kinetic profile and improve selectivity.

      • Milder Nitrating Agent: While mixed acid is standard, exploring alternative nitrating systems could change the isomer ratio. However, this often requires significant redevelopment.

      • Extended Reaction Time at Low Temperature: Allowing the reaction to stir for a longer period at a controlled low temperature might allow the reaction to equilibrate towards the more thermodynamically stable product, although sulfonation being a reversible reaction, this is less applicable to nitration which is generally irreversible.

Issue 3: Difficulty Purifying the Final Product

Question: My crude product is an oily solid that is difficult to filter, and I'm struggling to purify it by recrystallization.

Answer: This often indicates the presence of significant impurities, particularly other nitro-isomers, which can form a eutectic mixture and depress the melting point.

  • Solution A: Improved Washing

    • Explanation: Residual acids can make the product oily and difficult to handle.

    • Action: After initial filtration and washing with ice-cold water, perform a slurry wash. Suspend the crude solid in a large volume of fresh, ice-cold water, stir vigorously for 15-20 minutes, and then filter again. Repeat until the filtrate is no longer acidic (test with pH paper).

  • Solution B: Strategic Recrystallization

    • Explanation: A single solvent may not be sufficient to separate isomers with similar polarities.

    • Action:

      • Initial Purification: Try recrystallizing from an ethanol/water mixture.[16] Dissolve the crude product in a minimum amount of hot ethanol and slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly. The desired isomer may crystallize out first.

      • Alternative Solvents: If an ethanol/water mixture is ineffective, explore other solvent systems. Acetic acid or toluene could be viable options, but require careful testing on a small scale.[17]

      • Steam Distillation: For removing unreacted starting material, steam distillation can be effective as 2,5-dimethylbenzoic acid is steam volatile.[18]

Section 4: Optimized Protocol for this compound Synthesis

This protocol is designed to maximize the yield of the desired 4-nitro isomer while prioritizing safety and control.

Materials:

  • 2,5-Dimethylbenzoic acid (starting material)[18][19][20]

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Ice and Salt (for cooling bath)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Internal thermometer

  • Large crystallizing dish or beaker for cooling bath

  • Büchner funnel and vacuum flask

Procedure:

  • Setup: Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and thermometer. Place the flask in a large cooling bath.

  • Cooling Bath: Prepare an ice-salt water bath to achieve a stable temperature between -5°C and 0°C.

  • Dissolving the Substrate: Charge the reaction flask with concentrated sulfuric acid (approx. 4 mL per 1 g of substrate). Begin stirring and cool the acid to below 0°C. Slowly add the 2,5-dimethylbenzoic acid in portions, ensuring it dissolves completely while keeping the temperature below 5°C.

  • Preparing the Nitrating Mixture: In a separate flask cooled in an ice bath, carefully and slowly add concentrated nitric acid (1.2 molar equivalents) to concentrated sulfuric acid (approx. 1 mL per 1 mL of nitric acid). Allow this mixture to cool to 0°C.

  • Nitration: Slowly add the cold nitrating mixture to the dissolved substrate solution via the dropping funnel over 45-60 minutes. Crucially, maintain the internal reaction temperature at 0-5°C throughout the addition. The reaction mixture may become thick, so ensure stirring is efficient.

  • Reaction: After the addition is complete, let the mixture stir at 0-5°C for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching: Fill a large beaker with a generous amount of crushed ice (at least 10 g of ice per mL of acid mixture). With vigorous stirring, slowly pour the reaction mixture onto the ice. A pale yellow solid should precipitate.

  • Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water until the washings are neutral to pH paper.

  • Purification: Press the solid as dry as possible on the filter. Recrystallize the crude product from a minimal amount of hot ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (~50°C) to a constant weight.

  • Analysis: Characterize the final product by obtaining a melting point and running analytical tests such as ¹H NMR, ¹³C NMR, and HPLC to confirm purity and identity.[21]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Prepare ice-salt bath (-5°C to 0°C) prep2 Dissolve Substrate: Add 2,5-dimethylbenzoic acid to cold H₂SO₄ (< 5°C) prep1->prep2 react1 Slowly add nitrating mix to substrate solution (45-60 min) prep2->react1 prep3 Prepare Nitrating Mix: Add HNO₃ to H₂SO₄ (cool to 0°C) prep3->react1 react2 CRITICAL: Maintain internal temp 0-5°C react1->react2 react3 Stir for 2 hours at 0-5°C react2->react3 workup1 Quench: Pour reaction mix onto excess ice react3->workup1 workup2 Isolate: Vacuum filter solid workup1->workup2 workup3 Wash with ice-cold water workup2->workup3 workup4 Purify: Recrystallize from Ethanol/Water workup3->workup4 workup5 Dry and Analyze (MP, NMR, HPLC) workup4->workup5

Caption: Experimental workflow for the synthesis of this compound.

References

  • National Academic Digital Library of Ethiopia. (2013).
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. [Link]
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
  • Canadian Science Publishing. (1970). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry, 48, 1346. [Link]
  • Google Patents. (2016). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. [Link]
  • Profnit. (n.d.).
  • Williamson, K. L., & Masters, K. M. (1996). Nitration of Substituted Aromatic Rings and Rate Analysis. In Laboratory Manual for Organic Chemistry: a Microscale Approach. McGraw-Hill.
  • Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • American Chemical Society. (2020). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
  • Organic Syntheses. (1922). p-NITROBENZOIC ACID. Org. Synth. 2, 53. [Link]
  • Master Organic Chemistry. (2018).
  • Anasazi Instruments. (n.d.).
  • Homework.Study.com. (n.d.).
  • Google Patents. (1968).
  • CDC Stacks. (n.d.).
  • ResearchGate. (n.d.). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. [Link]
  • PubChem. (n.d.). 2,5-Dimethylbenzoic acid. [Link]
  • ResearchGate. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. [Link]
  • Ridd, J. H. (n.d.).
  • Quora. (2021).
  • Reddit. (2021).
  • PubChem. (n.d.). 2,5-Dimethyl-3-nitrobenzoic acid. [Link]
  • Truman State University. (n.d.).
  • MDPI. (2026). Three Years Later: Landfill Proximity Alters Biomarker Dynamics in White Stork (Ciconia ciconia) Nestlings. Environments, 13(1), 34.

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Technical Support Center: Recrystallization of 2,5-Dimethyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,5-Dimethyl-4-nitrobenzoic acid via recrystallization. This document, designed for researchers and drug development professionals, provides in-depth, field-proven insights into optimizing this critical purification technique. As Senior Application Scientists, our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring you can troubleshoot and adapt protocols with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles of recrystallization that I need to understand for success?

Recrystallization is a purification technique for solid compounds based on differential solubility. The core principle is that the solubility of most solids increases with temperature.[1] A successful recrystallization hinges on selecting a solvent (or solvent system) where the compound of interest is highly soluble at high temperatures but poorly soluble at low temperatures.[1][2] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired compound crystallizes).[2]

The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, leading to a supersaturated state.[3] This supersaturation drives the formation of a crystal lattice. The slow, controlled growth of these crystals selectively incorporates molecules of the desired compound, excluding impurities and resulting in a significantly purer final product.

Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (If insoluble impurities exist) A->B Saturated Solution C Slow Cooling (Induces crystallization) A->C No insoluble impurities B->C Clear Filtrate D Cold Filtration (Isolate crystals) C->D Crystal Slurry E Wash Crystals (With cold solvent) D->E Wet Crystal Cake F Dry Crystals E->F G Pure Product F->G Troubleshooting_Tree Start Problem Encountered Q1 No Crystals Form Upon Cooling? Start->Q1 Q2 Compound 'Oils Out'? Start->Q2 Q3 Yield is Very Low? Start->Q3 Q4 Crystals Form Too Quickly? Start->Q4 A1 Induce Nucleation: 1. Scratch flask 2. Add seed crystal 3. Cool further (ice bath) Q1->A1 Yes A2 Too much solvent? Boil off excess solvent and re-cool. Q1->A2 If induction fails B1 M.P. of solid is below solution temperature. Reheat, add more 'good' solvent, and cool SLOWLY. Q2->B1 Yes C1 Too much solvent used. Concentrate mother liquor to recover more product. Q3->C1 Yes C2 Premature crystallization during hot filtration. Ensure funnel/flask are hot. Q3->C2 Yes D1 Solution is too concentrated. Reheat, add a little more solvent, re-cool. Q4->D1 Yes

Caption: Decision tree for common recrystallization problems.

Problem: No crystals are forming even after the solution has cooled.
  • Q: My flask has been on the bench for 30 minutes and is at room temperature, but the solution remains clear. What should I do?

    • Causality: Crystal formation requires an initial nucleation event, where a few molecules organize into a seed. If the solution is too dilute or perfectly clean, spontaneous nucleation may not occur, resulting in a supersaturated solution. [4] * Solutions:

      • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation to begin. [5][6] 2. Add a Seed Crystal: If you have a small amount of the pure compound (or even the crude starting material), add a tiny speck to the solution. This provides a perfect template for further crystal growth. [6] 3. Reduce Temperature: Place the flask in an ice-water bath to further decrease the solubility of your compound.

      • Reduce Solvent Volume: This is the most common reason for crystallization failure. [4]You may have added too much solvent. Gently heat the solution again and boil off a portion of the solvent (in a fume hood) to increase the concentration, then attempt to cool it again. [4]

Problem: An oil is forming instead of solid crystals.
  • Q: As my solution cools, a viscous, oily layer is separating at the bottom. How do I get crystals?

    • Causality: This phenomenon, known as "oiling out," occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation. [4][6]Essentially, the compound "melts" in the hot solvent before it can crystallize. This is common when a compound has a low melting point or when there are significant impurities present, which can cause melting point depression.

    • Solutions:

      • Reheat and Add More Solvent: The primary fix is to lower the saturation temperature of the solution. Reheat the flask to dissolve the oil, then add a small amount of additional hot solvent. This makes the solution more dilute, meaning it will have to cool to a lower temperature before it becomes saturated, hopefully below the compound's melting point. [4][6] 2. Slow Down Cooling: Rapid cooling encourages oiling out. After redissolving the oil, allow the flask to cool as slowly as possible. You can insulate it with paper towels or leave it on a hot plate that is turned off. [4] 3. Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Choose a solvent with a lower boiling point.

Problem: The final yield of purified crystals is very low.
  • Q: After filtration and drying, I have a much smaller amount of product than I expected. What went wrong?

    • Causality: Low yield can result from several factors, from using excess solvent to physical loss of product during transfers.

    • Solutions:

      • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining dissolved in the cold mother liquor. [4][6]You can often recover more product by evaporating some of the solvent from the filtrate and cooling for a "second crop" of crystals, though this crop may be less pure.

      • Premature Crystallization: If you performed a hot filtration step, the product may have crystallized on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and flask, and perform the filtration as quickly as possible. [7] 3. Washing with Warm Solvent: Washing the collected crystals on the filter paper with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Validated Experimental Protocol: Mixed-Solvent Recrystallization

This protocol details a robust method for purifying this compound using an ethanol/water mixed-solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.

  • Anti-Solvent Addition: While keeping the solution hot, add hot water dropwise until the solution just begins to turn cloudy (persistent turbidity).

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystal cake with a small portion of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture) to remove any adhering mother liquor.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
  • Jee, S. (n.d.). Chemistry Crystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Myerson, A. S. (Ed.). (2001). Crystallization of Organic Compounds. Wiley. [Link]
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]
  • University of Rochester. (n.d.).
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
  • University of York. (n.d.).
  • University of Rochester. (n.d.).
  • Unknown. (n.d.).
  • Save My Exams. (2025). Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note. [Link]
  • Google Patents. (1978).
  • Google Patents. (1928).
  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. [Link]
  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid. [Link]
  • Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. [Link]
  • ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. [Link]
  • Scribd. (n.d.).
  • Unknown. (n.d.). Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. [Link]
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
  • Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • PubMed. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). [Link]
  • ACS Sustainable Chemistry & Engineering. (n.d.). Waste Glass Tablets Cu(0)NP-Doped: An Easily Recyclable Catalyst for the Synthesis of Propargylamines and Nitrophenol Reduction. [Link]
  • Google Patents. (2018). AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.

Sources

Technical Support Center: Synthesis of 2,5-Dimethyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,5-Dimethyl-4-nitrobenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific electrophilic aromatic substitution. The synthesis, while conceptually straightforward, is nuanced due to competing directing effects and potential side reactions. This guide is designed to help you navigate these challenges, optimize your reaction conditions, and achieve a high yield of the desired product.

Section 1: Understanding the Core Reaction and Its Challenges

The primary route to this compound is the direct nitration of 2,5-dimethylbenzoic acid. This reaction involves the nitronium ion (NO₂⁺) electrophile, typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid, attacking the aromatic ring.[1][2][3][4]

The main challenge in this synthesis is regioselectivity . The starting material, 2,5-dimethylbenzoic acid, has three substituents with competing directing effects:

  • -COOH (Carboxylic Acid): An electron-withdrawing group and a meta-director.[5]

  • -CH₃ (Methyl Groups): Electron-donating groups and ortho, para-directors.[6]

This complex interplay means that the incoming nitro group can potentially add to several positions, leading to a mixture of isomers. Research has shown that the nitration of 2,5-dimethylbenzoic acid can yield significant amounts of undesired isomers, particularly the ortho-nitro product (2,5-dimethyl-6-nitrobenzoic acid).[7][8] Therefore, precise control over reaction conditions is paramount to favor the formation of the desired 4-nitro isomer.

Logical Flow of Directing Effects

The diagram below illustrates the conflicting directing influences on the aromatic ring.

Caption: Competing directing effects in the nitration of 2,5-dimethylbenzoic acid.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format.

Category 1: Reaction Failure & Low Yield

Q1: I recovered only my starting material. Why didn't the reaction work?

Possible Causes & Solutions:

  • Inactive Nitrating Agent: The nitronium ion (NO₂⁺) electrophile is generated from the reaction between nitric and sulfuric acids.[2][9] If your acids are old or have absorbed atmospheric moisture, the concentration of the nitronium ion will be too low to initiate the reaction.

    • Solution: Use fresh, concentrated (at least 68% HNO₃ and 98% H₂SO₄) acids. Prepare the nitrating mixture (the blend of the two acids) just before use and keep it cold to prevent decomposition.[5][6]

  • Insufficiently Low Temperature: While counterintuitive, excessively low temperatures can sometimes stall the reaction, especially if the substrate has low solubility in the acidic medium. The reaction requires enough energy to overcome the activation barrier.

    • Solution: The reaction is typically performed at a controlled low temperature (e.g., 0-10 °C) to manage selectivity.[5][10] If no reaction occurs, ensure your starting material is fully dissolved or well-suspended before adding the nitrating mixture. Allow the reaction to stir for a sufficient period as monitored by TLC.

Q2: My reaction worked, but the final isolated yield is extremely low. Where did my product go?

Possible Causes & Solutions:

  • Loss During Work-up: The product is precipitated by quenching the acidic reaction mixture in ice water.[10] If too much water is used, or if the product has some solubility, losses can be significant.

    • Solution: Use a minimal amount of ice/water for the quench, just enough to precipitate the product and safely dilute the acid. Ensure the quench is done slowly with vigorous stirring to promote the formation of a filterable solid. Wash the collected solid with minimal amounts of ice-cold water to remove residual acid without dissolving the product.

  • Incomplete Precipitation: The product may remain partially dissolved if the pH of the solution after quenching is not optimal or if the volume is too large.

    • Solution: After pouring the reaction mixture onto ice, allow it to stir until all the ice has melted and the mixture has reached room temperature to ensure maximum precipitation. Check the filtrate after the first filtration; if it is cloudy, it may contain more product that could be recovered by allowing it to stand longer or by careful concentration.

  • Losses During Recrystallization: Using an inappropriate solvent or an excessive volume of solvent for recrystallization is a common source of low yield.

    • Solution: Ethanol/water mixtures are often effective for recrystallizing nitrobenzoic acids.[11] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution just begins to turn cloudy. Then, allow it to cool slowly for optimal crystal formation.

Category 2: Product Purity & Isomer Control

Q1: My analytical data (NMR/Melting Point) suggests a mixture of isomers. How can I improve the selectivity for the 4-nitro product?

Possible Causes & Solutions:

  • High Reaction Temperature: The regioselectivity of nitration is highly temperature-dependent. Higher temperatures provide more energy, allowing the reaction to overcome the activation barriers for the formation of less-favored isomers, such as the ortho-product (2,5-dimethyl-6-nitrobenzoic acid).[1][7][8]

    • Solution: Maintain strict temperature control throughout the reaction. The substrate should be dissolved in sulfuric acid and cooled to 0 °C or below before the dropwise addition of the cold nitrating mixture. Use an ice-salt bath to maintain a temperature below 5-10 °C during the entire addition process.[5][10]

  • Rate of Addition: Adding the nitrating mixture too quickly can create localized "hot spots" where the temperature exceeds the optimal range, leading to the formation of side products.

    • Solution: Add the nitrating mixture very slowly (dropwise) with efficient stirring to ensure the heat generated is dissipated effectively and the temperature of the reaction bulk remains uniform and low.

Q2: How can I effectively separate the desired 4-nitro isomer from the others?

Possible Causes & Solutions:

  • Co-crystallization: Isomers with similar structures and polarities can be difficult to separate.

    • Solution: Fractional crystallization is the most practical approach. This involves a careful, stepwise recrystallization process. One study noted that the meta-nitro acid (relative to the methyl groups, which is the 4-nitro or 6-nitro product) could be separated from the ortho-nitro acid by crystallization.[7] You may need to experiment with different solvent systems (e.g., varying ratios of ethanol/water, acetic acid/water) to find conditions where the solubility of the desired isomer is significantly different from the impurities. Column chromatography is an alternative but is less practical for larger scales.

Experimental Protocol & Data Summary

Reference Nitration Protocol This protocol is a generalized starting point. Always perform your own risk assessment before beginning.

  • Prepare Nitrating Mixture: In a flask cooled in an ice-salt bath (<-5 °C), slowly add 1.0 equivalent of concentrated nitric acid to 2.5 equivalents of concentrated sulfuric acid with stirring. Keep this mixture cold.[5][10]

  • Dissolve Substrate: In a separate, larger reaction vessel, dissolve 1.0 equivalent of 2,5-dimethylbenzoic acid in 4.0 equivalents of concentrated sulfuric acid. Cool this solution to 0 °C.[10]

  • Nitration: Add the cold nitrating mixture dropwise to the dissolved substrate solution. Use a thermometer to ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Slowly pour the reaction mixture over a vigorously stirred slurry of crushed ice (approximately 10 parts ice by weight to 1 part reaction mixture).[10]

  • Isolation: Allow the ice to melt, then collect the precipitated solid by vacuum filtration. Wash the solid with several small portions of ice-cold water until the filtrate is neutral (pH ~6-7).

  • Purification: Air-dry the crude product, then purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterRecommended ValueRationale
Temperature 0-10 °CMinimizes formation of undesired isomers.[1][5]
Acids Conc. H₂SO₄ & Conc. HNO₃Required to generate the potent NO₂⁺ electrophile.[1][4]
Addition Rate Slow (Dropwise)Prevents localized overheating and side reactions.
Work-up Quench on icePrecipitates the organic product from the strong acid.[10]

Section 3: Workflow and Final Checks

The following diagram outlines the critical steps and decision points in the synthesis and purification workflow.

Caption: Experimental workflow for the synthesis of this compound.

References

  • R. M. Srivastava and R. K. Brown, "Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid," Canadian Journal of Chemistry, vol. 48, no. 8, pp. 1346-1349, 1970. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v70-221
  • BenchChem, "A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids," BenchChem Technical Guides, 2025. Available at: https://www.benchchem.com/product/b1134
  • R. M. Srivastava and R. K. Brown, "Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid," ResearchGate, 2015. Available at: https://www.researchgate.
  • PrepChem, "Synthesis of 2-nitrobenzoic acid," PrepChem.com. Available at: https://www.prepchem.com/synthesis-of-2-nitrobenzoic-acid/
  • O. Kamm and A. O. Matthews, "p-NITROBENZOIC ACID," Organic Syntheses, Coll. Vol. 1, p.392, 1941. Available at: http://www.orgsyn.org/demo.aspx?prep=CV1P0392
  • BenchChem, "A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes," BenchChem Technical Guides, 2025. Available at: https://www.benchchem.com/product/b1132
  • SGA Profnit, "Nitration Of Benzoic Acid," sga.profnit.org.br. Available at: https://sga.profnit.org.
  • Supporting Information, CDC Stacks. Available at: https://stacks.cdc.gov/view/cdc/26227/cdc_26227_DS1.pdf
  • CN103408430A, "Synthesis method of 2-methyl-4-nitrobenzoic acid," Google Patents. Available at: https://patents.google.
  • ChemScene, "this compound | 6954-70-7," ChemScene.com. Available at: https://www.chemscene.com/products/2-5-Dimethyl-4-nitrobenzoic-acid-6954-70-7.html
  • PubChem, "2,5-Dimethylbenzoic acid," National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11892
  • CN105218375A, "A kind of synthetic method of 2-methyl-4-nitrobenzoic acid," Google Patents. Available at: https://patents.google.
  • Anasazi Instruments, "Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate," Anasazi Experiment Series. Available at: https://www.anasaziinstruments.
  • CN108129322B, "Synthetic method of 2-nitro-3-methylbenzoic acid," Google Patents. Available at: https://patents.google.
  • US5977418A, "Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof," Google Patents. Available at: https://patents.google.
  • Truman State University, "Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate," Truman ChemLab. Available at: https://chemlab.truman.
  • Khan Academy, "Nitration," Khan Academy - Aromatic compounds. Available at: https://www.khanacademy.
  • Michael Evans, "Nitration of Aromatic Compounds," YouTube, Jan 13, 2023. Available at: https://www.youtube.
  • ChemShuttle, "this compound; CAS No. 6954-70-7," ChemShuttle.com. Available at: https://www.chemshuttle.com/product/156688-2-5-dimethyl-4-nitrobenzoic-acid
  • Master Organic Chemistry, "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution," masterorganicchemistry.com, Apr 30, 2018. Available at: https://www.masterorganicchemistry.
  • Royal Society of Chemistry, "Nitration of methyl benzoate," RSC Education. Available at: https://edu.rsc.

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avoiding polysubstitution in the nitration of dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of Dimethylbenzoic Acid

A Researcher's Guide to Selectivity and Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are performing the nitration of dimethylbenzoic acid. As a Senior Application Scientist, I will provide in-depth technical guidance to help you navigate the complexities of this electrophilic aromatic substitution and achieve your desired mononitrated product while avoiding common pitfalls like polysubstitution.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of nitro isomers. How can I control the regioselectivity of the nitration of dimethylbenzoic acid?

A1: The regioselectivity of this reaction is governed by the directing effects of the two methyl groups and the carboxylic acid group on the benzene ring.[1][2]

  • Activating vs. Deactivating Groups: The methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.[2] When these effects are in opposition, the stronger activating group generally dictates the position of substitution.[1]

  • Steric Hindrance: The bulky nature of the substituents can also play a significant role in determining the final product distribution.[1][3] Substitution at a sterically hindered position is less likely to occur. For example, nitration of p-tert-butyltoluene primarily occurs at the less hindered position, ortho to the methyl group.[1]

To control regioselectivity, consider the specific isomer of dimethylbenzoic acid you are using:

  • 2,3-Dimethylbenzoic Acid: The directing effects of the methyl groups and the meta-directing effect of the carboxylic acid will likely lead to a mixture of products.

  • 3,4-Dimethylbenzoic Acid: The ortho-directing effects of the methyl groups and the meta-directing effect of the carboxylic acid are likely to reinforce each other, favoring substitution at the 2- and 6-positions.

  • 2,5-Dimethylbenzoic Acid: Nitration of 2,5-dimethylbenzoic acid can yield a mixture of isomers. One study showed that nitration with fuming nitric acid resulted in 29% of the meta-nitro product and 41% of the ortho-nitro product, relative to the carboxyl group.[4][5][6]

  • 3,5-Dimethylbenzoic Acid: The directing effects of all substituents reinforce substitution at the 2-, 4-, and 6-positions.

Key Takeaway: The interplay of electronic and steric effects is complex.[4] To favor a specific isomer, you may need to carefully optimize reaction conditions or consider a different synthetic route.

Q2: My main problem is polysubstitution. How can I favor mononitration and avoid the formation of dinitro or trinitro compounds?

A2: Polysubstitution is a common issue in nitration reactions, especially with activated aromatic rings. Here are the key strategies to promote mononitration:

  • Temperature Control: Nitration is a highly exothermic reaction.[7] Maintaining a low temperature, typically between 0-5°C, is crucial to prevent over-nitration.[7][8] Higher temperatures increase the reaction rate and can lead to the formation of multiple nitro-substituted products.[7]

  • Choice of Nitrating Agent: The reactivity of the nitrating agent can significantly impact the extent of nitration. A standard mixture of concentrated nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺).[9][10][11] For substrates prone to polysubstitution, consider using a milder nitrating agent.

  • Stoichiometry: Carefully control the molar ratio of the nitrating agent to the dimethylbenzoic acid. Using a slight excess of the nitrating agent can help drive the reaction to completion, but a large excess will increase the likelihood of polysubstitution.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Stopping the reaction once the starting material is consumed can prevent the formation of polysubstituted byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Mononitro Product 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Loss of product during workup and purification.1. Increase reaction time or slightly increase the amount of nitrating agent. 2. Ensure the reaction temperature is kept low (0-5°C) to prevent degradation.[7] 3. Optimize the quenching and extraction procedures. Ensure the pH is appropriate for isolating the carboxylic acid.
Formation of Dinitro/Trinitro Byproducts 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Prolonged reaction time.1. Maintain a strict temperature range of 0-5°C using an ice-salt bath.[7][8] 2. Use a controlled stoichiometry of the nitrating agent (e.g., 1.05-1.1 equivalents). 3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Runaway Reaction (Rapid temperature increase, evolution of brown gas) 1. Nitrating agent added too quickly. 2. Inadequate cooling. 3. Poor stirring.1. Add the nitrating agent dropwise with careful monitoring of the internal temperature. 2. Ensure the reaction flask is adequately submerged in an efficient cooling bath. 3. Use a mechanical stirrer for efficient mixing and heat dissipation.
Difficulty in Isolating the Product 1. Product is soluble in the workup solvent. 2. Incorrect pH during extraction.1. After quenching the reaction on ice, ensure complete precipitation of the product. Cooling the mixture further may help. 2. The carboxylic acid will be soluble in basic aqueous solutions and will precipitate out upon acidification.

Experimental Protocols

Protocol 1: Selective Mononitration of 3,5-Dimethylbenzoic Acid

This protocol is designed to favor the formation of the mononitro product by carefully controlling the reaction conditions.

Materials:

  • 3,5-Dimethylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized water

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add 1.1 equivalents of concentrated nitric acid to a cooled (0°C) amount of concentrated sulfuric acid. Keep this mixture in an ice bath.

  • Dissolution of the Substrate: In the main reaction flask, cool a sufficient amount of concentrated sulfuric acid to 0°C in an ice-salt bath. Slowly add 1 equivalent of 3,5-dimethylbenzoic acid with vigorous stirring, ensuring the temperature does not exceed 5°C.[7]

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of dimethylbenzoic acid. Maintain the reaction temperature between 0-5°C throughout the addition.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[7]

  • Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • Purification: The crude product can be further purified by recrystallization.

Visualizing the Process

Directing Effects in the Nitration of Dimethylbenzoic Acid

The following diagram illustrates the directing effects of the methyl and carboxylic acid groups on a dimethylbenzoic acid isomer.

G cluster_0 Directing Effects on 3,5-Dimethylbenzoic Acid A COOH (meta-director) E Favored Positions for Nitration (2, 4, 6) A->E meta B CH3 (ortho, para-director) B->E ortho, para C CH3 (ortho, para-director) C->E ortho, para D Benzene Ring D->A Position 1 D->B Position 3 D->C Position 5

Caption: Directing effects on 3,5-dimethylbenzoic acid.

Experimental Workflow for Controlled Nitration

This flowchart outlines the key steps for a successful and controlled nitration reaction.

G start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4 at 0°C) start->prep_nitrating_mix dissolve_substrate Dissolve Dimethylbenzoic Acid in H2SO4 at 0-5°C start->dissolve_substrate nitration Add Nitrating Mixture Dropwise (Maintain 0-5°C) prep_nitrating_mix->nitration dissolve_substrate->nitration monitor Monitor Reaction by TLC nitration->monitor quench Quench on Ice monitor->quench isolate Isolate Product (Filtration) quench->isolate purify Purify Product (Recrystallization) isolate->purify end End purify->end

Caption: Workflow for controlled nitration.

References

  • American Chemical Society. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
  • OpenOChem Learn. (n.d.). EAS-Nitration.
  • Liljenberg, M., Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 9.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Acton, E. M., & Silver, K. J. (1970). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry, 48(8), 1346–1349.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives.
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  • ResearchGate. (1970). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid.
  • ResearchGate. (1972). The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects.
  • Frontiers. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • ResearchGate. (2023). Nitration of 3-methylbenzoic acid with Mixed acid.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
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Technical Support Center: Purification of 2,5-Dimethyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and troubleshooting advice for the purification of 2,5-Dimethyl-4-nitrobenzoic acid. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to overcome common challenges in obtaining this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound is highly dependent on the synthetic route. A common method involves the oxidation of 2,5-dimethylnitrotoluene. Potential impurities from this process can include:

  • Unreacted Starting Material: Residual 2,5-dimethylnitrotoluene.

  • Over-oxidation or Side-products: Formation of dicarboxylic acids if both methyl groups are oxidized.

  • Isomeric Impurities: Depending on the nitration step of the starting material, other isomers might be present.

  • Residual Oxidizing Agents and Byproducts: For instance, if using potassium permanganate or dichromate, manganese or chromium salts may be present[1].

Q2: My final product has a yellowish tint, but I expect a white to off-white solid. What could be the cause?

A2: A yellowish coloration in nitro-aromatic compounds is not uncommon and can be attributed to several factors:

  • Presence of Nitro-phenolic Impurities: These can arise from side reactions during synthesis.

  • Residual Starting Materials or Intermediates: Some precursors or intermediates in the synthesis may be colored.

  • Degradation Products: Exposure to light, high temperatures, or harsh chemical conditions can lead to the formation of colored degradation products[2].

Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?

A3: It is a common challenge to find an ideal single solvent for recrystallization. In such cases, a mixed-solvent system is often the solution. The principle is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) until the solution becomes turbid. The solution is then heated until it is clear again and allowed to cool slowly for crystallization. For compounds soluble in highly polar solvents like DMF or DMSO, you might consider using an anti-solvent such as water, diethyl ether, or a hydrocarbon like hexane[3].

Troubleshooting Guide

Issue 1: Low Recovery After Recrystallization

Symptoms:

  • Significantly less crystalline product is recovered than expected.

  • The filtrate (mother liquor) still shows a high concentration of the desired product upon analysis (e.g., by TLC or HPLC).

Root Cause Analysis & Solutions:

  • Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Inappropriate Solvent Choice: The solvent may have too high a solubility for the compound, even at cold temperatures.

    • Solution: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the flask to cool slowly to room temperature, and then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Issue 2: Oiling Out During Recrystallization

Symptoms:

  • Instead of forming solid crystals upon cooling, the product separates as an insoluble liquid (oil).

Root Cause Analysis & Solutions:

  • Melting Point Below Solvent Boiling Point: The melting point of the impure compound may be lower than the boiling point of the recrystallization solvent.

    • Solution: Choose a solvent with a lower boiling point.

  • High Concentration of Impurities: A high impurity load can depress the melting point of the mixture.

    • Solution: Consider a preliminary purification step, such as an acid-base extraction, to remove major impurities before recrystallization.

  • Inappropriate Solvent: The solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems. Sometimes adding a small amount of a co-solvent can prevent oiling out.

Issue 3: Persistent Impurities Detected by HPLC or NMR After Purification

Symptoms:

  • Analytical techniques like HPLC or ¹H NMR still show the presence of impurities after one or more purification attempts.

Root Cause Analysis & Solutions:

  • Co-crystallization of Impurities: The impurity may have similar solubility and structural properties to the desired compound, leading to its incorporation into the crystal lattice.

    • Solution: A different purification technique may be necessary. Flash column chromatography is often effective in separating compounds with similar polarities.

  • Incomplete Removal of Acidic or Basic Impurities:

    • Solution: An acid-base extraction can be a powerful purification step. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities. Conversely, an acidic wash can remove basic impurities. The desired carboxylic acid can then be extracted into a basic aqueous layer, washed with an organic solvent to remove neutral impurities, and then precipitated by acidifying the aqueous layer[1][4].

Experimental Protocols

Protocol 1: Standard Recrystallization

This protocol is a general guideline. The choice of solvent will need to be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature but good solubility when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel, venting frequently. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer. The organic layer contains neutral impurities and can be discarded.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Purity Assessment

A multi-pronged approach is recommended for robust purity assessment[5].

Analytical Method Principle Information Provided
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase, followed by UV detection.[6][7]Quantitative purity assessment, detection of non-volatile impurities.
Nuclear Magnetic Resonance (¹H NMR) Provides information on the chemical structure and the relative number of different types of protons.Structural confirmation and identification of proton-containing impurities.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification by mass spectrometry.[6]Identification of volatile impurities and residual solvents.
Melting Point Determination A pure crystalline solid will have a sharp melting point range.[6]A broad melting point range suggests the presence of impurities.[5]

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude 2,5-Dimethyl- 4-nitrobenzoic acid Dissolve Dissolve in Organic Solvent Crude->Dissolve WashBase Wash with aq. NaHCO3 Solution Dissolve->WashBase Separate1 Separate Layers WashBase->Separate1 AqueousLayer Aqueous Layer (contains product salt) Separate1->AqueousLayer Aqueous OrganicLayer1 Organic Layer (contains neutral impurities) Separate1->OrganicLayer1 Organic WashOrganic Wash Aqueous Layer with Organic Solvent AqueousLayer->WashOrganic Separate2 Separate Layers WashOrganic->Separate2 AqueousLayer2 Washed Aqueous Layer Separate2->AqueousLayer2 Aqueous OrganicLayer2 Organic Wash (discard) Separate2->OrganicLayer2 Organic Acidify Acidify Aqueous Layer AqueousLayer2->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry Filter->Dry PureProduct Pure 2,5-Dimethyl- 4-nitrobenzoic acid Dry->PureProduct

References

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  • identifying and characterizing impurities in 5-Hydroxy-2-methyl-4-nitrobenzoic acid synthesis. (n.d.). Benchchem.
  • 2 5-DIMETHYL-4-NITROBENZOIC-25MG_PH11. (n.d.). Crescent Chemical Company.
  • Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). (2010). PubMed.
  • Waste Glass Tablets Cu(0)NP-Doped: An Easily Recyclable Catalyst for the Synthesis of Propargylamines and Nitrophenol Reduction. (n.d.). ACS Sustainable Chemistry & Engineering.
  • Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method. (n.d.). Google Patents.

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Validation & Comparative

comparing the reactivity of 2,5-Dimethyl-4-nitrobenzoic acid with other isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2,5-Dimethyl-4-nitrobenzoic Acid and Its Positional Isomers

For researchers, scientists, and professionals in drug development, a deep understanding of isomeric reactivity is fundamental to designing efficient synthetic pathways and predicting molecular behavior. Substituted nitrobenzoic acids are a critical class of intermediates, where the specific arrangement of functional groups on the aromatic scaffold dictates the molecule's chemical properties and synthetic potential.[1][2] This guide provides a comprehensive comparison of this compound with its key positional isomers, focusing on the interplay of electronic and steric effects that govern their reactivity. The analysis is grounded in established chemical principles and supported by experimental data to inform practical applications in research and development.

Understanding the Substituent Landscape

The reactivity of a substituted benzene ring is a complex function of the electronic properties of its substituents. These effects are broadly categorized as inductive and resonance effects.

  • Inductive Effect (I): This is the withdrawal or donation of electrons through a sigma (σ) bond due to differences in electronegativity.[3][4] Groups like nitro (-NO₂) and carboxyl (-COOH) are strongly electron-withdrawing (-I), while alkyl groups like methyl (-CH₃) are electron-donating (+I).[5][6]

  • Resonance (Mesomeric) Effect (M): This effect involves the donation or withdrawal of electrons through the pi (π) system of the aromatic ring via conjugation.[3][4] The nitro group is a powerful electron-withdrawing group by resonance (-M), while methyl groups exhibit a weaker, electron-donating hyperconjugation effect.[7]

The combination of these effects determines the electron density at various positions on the ring, influencing both the acidity of the benzoic acid and its susceptibility to aromatic substitution reactions.

Caption: Interplay of electronic effects from substituents on the aromatic ring.

Comparative Analysis of Isomeric Reactivity

We will compare our target molecule, This compound , with two key isomers to illustrate the profound impact of substituent placement: 3,5-Dimethyl-4-nitrobenzoic acid and 4,5-Dimethyl-2-nitrobenzoic acid .

IsomerStructureMolecular FormulaMolecular Weight ( g/mol )
This compound Structure of this compoundC₉H₉NO₄195.17
3,5-Dimethyl-4-nitrobenzoic acid Structure of 3,5-Dimethyl-4-nitrobenzoic acidC₉H₉NO₄195.17
4,5-Dimethyl-2-nitrobenzoic acid Structure of 4,5-Dimethyl-2-nitrobenzoic acidC₉H₉NO₄195.17
Acidity (pKa)

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) stabilize this anion by delocalizing the negative charge, thereby increasing acidity (lowering pKa).[5][8][9] Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.[10][11]

  • This compound: The powerful -M and -I effects of the nitro group at the para-position relative to the carboxyl group provide strong stabilization for the benzoate anion. The two methyl groups, being EDGs, slightly counteract this effect.

  • 3,5-Dimethyl-4-nitrobenzoic acid: The electronic environment is similar to the 2,5-dimethyl isomer, with a para-nitro group. However, the two methyl groups ortho to the nitro group can cause significant steric hindrance. This can force the nitro group to twist out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance.[12][13] This reduces the resonance-based stabilization (-M effect) of the anion, making this isomer likely less acidic than this compound.

  • 4,5-Dimethyl-2-nitrobenzoic acid: This isomer benefits from the "ortho-effect." Substituents in the ortho position to the carboxyl group generally increase acidity, regardless of their electronic nature.[8] This is attributed to a combination of steric and electronic factors, where the substituent forces the carboxyl group out of the plane of the ring, facilitating proton donation.[14] With a strong EWG like the nitro group in the ortho position, this effect is particularly pronounced, making this isomer the most acidic of the three.

Predicted Acidity Order: 4,5-Dimethyl-2-nitrobenzoic acid > this compound > 3,5-Dimethyl-4-nitrobenzoic acid

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich benzene ring. The presence of both deactivating (-COOH, -NO₂) and activating (-CH₃) groups makes predicting the outcome a matter of assessing the dominant directing effects. The ring is generally deactivated overall due to the potent nitro and carboxyl groups.[15][16]

  • -COOH and -NO₂ groups are deactivating and direct incoming electrophiles to the meta position.

  • -CH₃ groups are activating and direct incoming electrophiles to the ortho and para positions.

EAS_Directing_Effects cluster_1 This compound cluster_2 3,5-Dimethyl-4-nitrobenzoic acid cluster_3 4,5-Dimethyl-2-nitrobenzoic acid mol1 Positions: 1: -COOH 2: -CH3 (o,p-director) 3: Open 4: -NO2 (m-director) 5: -CH3 (o,p-director) 6: Open Predicted Site: Position 6 (activated by both methyls, not strongly deactivated) mol2 Positions: 1: -COOH 2: Open 3: -CH3 (o,p-director) 4: -NO2 (m-director) 5: -CH3 (o,p-director) 6: Open Predicted Site: Position 2 or 6 (activated by methyls, meta to other groups) mol3 Positions: 1: -COOH 2: -NO2 (m-director) 3: Open 4: -CH3 (o,p-director) 5: -CH3 (o,p-director) 6: Open Predicted Site: Position 6 (activated by C5-methyl, least sterically hindered)

Caption: Analysis of directing effects for electrophilic substitution on the isomers.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are facilitated by the presence of strong EWGs (like -NO₂) positioned ortho or para to a leaving group (e.g., a halogen).[2] While these benzoic acid derivatives do not inherently possess a leaving group, their electron-deficient rings make them precursors for potential SNAr reactions. The presence of the nitro group makes the aromatic ring highly susceptible to nucleophilic attack, a crucial consideration if these intermediates are further functionalized.

Experimental Protocols & Methodologies

To translate theoretical reactivity into practice, robust experimental protocols are essential. Below are representative procedures for key transformations.

Protocol: Fischer Esterification

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common reaction influenced by steric hindrance around the -COOH group.

Principle: The carboxylic acid is heated with an excess of alcohol (methanol) in the presence of a strong acid catalyst (sulfuric acid) to form an ester via a reversible equilibrium.

Materials:

  • Dimethyl-nitrobenzoic acid isomer (1.0 eq)

  • Anhydrous Methanol (20-30 eq)

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask, add the dimethyl-nitrobenzoic acid isomer and anhydrous methanol.

  • While stirring, carefully add concentrated sulfuric acid dropwise.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor reaction progress by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by column chromatography or recrystallization as needed.

Causality Insight: The rate of esterification would be expected to be slowest for 4,5-Dimethyl-2-nitrobenzoic acid due to the significant steric hindrance around the carboxyl group from the ortho-nitro group.

Protocol: Reduction of the Nitro Group

This procedure outlines the conversion of the nitro group to an amine, yielding amino-dimethyl-benzoic acids, which are valuable building blocks in pharmaceutical synthesis.[2][16]

Principle: The nitro group is reduced to a primary amine using a reducing agent like tin(II) chloride in an acidic medium.

Nitro_Reduction_Workflow Start Dissolve Isomer in Ethanol Reagent Add SnCl2·2H2O & conc. HCl Start->Reagent Reflux Heat to Reflux (2-4 hours) Reagent->Reflux Cool Cool to 0°C Reflux->Cool Basify Adjust pH to >10 with aq. NaOH Cool->Basify Extract Extract with Ethyl Acetate Basify->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Amino-dimethyl- benzoic acid Purify->Product

Caption: General experimental workflow for the reduction of the nitro group.

Materials:

  • Dimethyl-nitrobenzoic acid isomer (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • 5M Sodium Hydroxide solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Suspend the dimethyl-nitrobenzoic acid isomer in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully basify the mixture by adding 5M NaOH solution until the pH is >10 and the tin hydroxides precipitate.

  • Filter the mixture through celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Conclusion

The reactivity of dimethyl-nitrobenzoic acid isomers is a nuanced interplay of inductive, resonance, and steric effects. While all isomers are generally deactivated towards electrophilic attack, their acidity and the orientation of subsequent reactions are highly dependent on the specific placement of the methyl and nitro substituents. 4,5-Dimethyl-2-nitrobenzoic acid is predicted to be the most acidic due to the powerful ortho-effect of the nitro group. In contrast, steric inhibition of resonance in 3,5-Dimethyl-4-nitrobenzoic acid likely diminishes the acid-strengthening effect of its para-nitro group compared to This compound . For the synthetic chemist, a thorough understanding of these principles is not merely academic; it is essential for selecting the correct isomer and reaction conditions to achieve the desired molecular architecture efficiently and predictably.

References

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A Comprehensive Guide to the Structural Validation of 2,5-Dimethyl-4-nitrobenzoic Acid by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. 2,5-Dimethyl-4-nitrobenzoic acid (C₉H₉NO₄, CAS No: 6954-70-7) is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of more complex chemical entities.[1][2][3] Its specific substitution pattern—a carboxylic acid, two methyl groups, and a nitro group on a benzene ring—dictates its chemical reactivity and physical properties. Therefore, rigorous structural verification is not merely a procedural step but a critical prerequisite for its application in further research.

This guide provides an in-depth, technically-grounded methodology for the structural elucidation of this compound using a suite of modern Nuclear Magnetic Resonance (NMR) techniques. We will move beyond simple data reporting to explain the causality behind the experimental design, demonstrating how a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments forms a self-validating system for structural confirmation.

Pillar 1: Theoretical Prediction and Experimental Design

Before any experiment is conducted, a theoretical analysis of the target structure allows us to predict the expected NMR spectral features. This predictive approach is fundamental to designing an effective validation strategy.

Predicted Spectral Features of this compound:

  • ¹H NMR: The asymmetric substitution pattern should yield five distinct proton signals:

    • Two Aromatic Protons (Ar-H): One proton at the C3 position and another at the C6 position. Due to the absence of adjacent protons, both are expected to appear as singlets. The strong electron-withdrawing nature of the nitro group (-NO2) and the carboxylic acid group (-COOH) will significantly deshield these protons, shifting them downfield into the aromatic region (~7.0-8.5 ppm).[4][5] Specifically, the proton at C3, being ortho to the nitro group, is expected to be the most deshielded.

    • Two Methyl Groups (-CH₃): The protons of the methyl groups at C2 and C5 are in different chemical environments and should produce two distinct singlets in the benzylic region (~2.0-3.0 ppm).[4]

    • One Carboxylic Acid Proton (-COOH): This acidic proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm), the position of which can be sensitive to solvent, concentration, and temperature.[6]

  • ¹³C NMR: The structure possesses nine unique carbon atoms, which should result in nine distinct signals.

    • Aromatic Carbons: Six signals are expected in the aromatic region (~120-150 ppm).[4][5] The carbons directly attached to substituents (C1, C2, C4, C5) will be quaternary and their shifts influenced by the substituent's electronic effects. The nitro-substituted carbon (C4) is expected to be significantly deshielded.[7]

    • Carboxyl Carbon (-COOH): One signal in the characteristic downfield region for carboxylic acids (~165-175 ppm).[6]

    • Methyl Carbons (-CH₃): Two signals in the aliphatic region (~15-25 ppm).

The Logic of a Multi-Dimensional NMR Approach

While 1D NMR provides the initial blueprint, it is often insufficient for unambiguous assignment, especially for isomeric compounds. A multi-dimensional approach is required to build a complete and validated connectivity map of the molecule.[8][9]

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments cluster_validation Validation Output H1 ¹H NMR (Proton Environments & Counts) HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC COSY COSY (¹H-¹H Couplings) H1->COSY Identifies J-coupling C13 ¹³C NMR & DEPT-135 (Carbon Environments & Types) C13->HSQC Assigns direct C-H pairs HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Confirms assignments Structure Unambiguous Structure (Connectivity Map) HMBC->Structure Establishes final connectivity COSY->Structure Confirms proton proximities

Caption: Workflow for NMR-based structural validation.

This workflow demonstrates a self-validating system. ¹H and ¹³C NMR provide the fundamental data. HSQC then links specific protons to their directly attached carbons.[10][11] Finally, HMBC provides the critical long-range correlations that piece the molecular fragments together, confirming the substitution pattern and validating the initial assignments.[10][11]

Pillar 2: Experimental Protocols for Self-Validation

The integrity of the final structure is wholly dependent on the quality of the acquired data. The following protocols are designed to ensure high-resolution, reliable spectra.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 15-20 mg of this compound for comprehensive analysis (sufficient for both ¹H and sensitivity-demanding ¹³C and 2D experiments).

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent choice for this compound as it readily solubilizes the polar carboxylic acid and, crucially, slows the exchange rate of the acidic -COOH proton, often allowing it to be observed as a distinct, albeit broad, peak.[12] Chloroform-d (CDCl₃) is an alternative, but the acidic proton may exchange too rapidly or appear at a less predictable position.

  • Internal Standard: Use a solvent containing 0.03% v/v tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[13]

  • Transfer: Transfer the clear solution into a 5 mm high-precision NMR tube, ensuring a sample height of at least 4 cm for optimal magnetic field shimming.

Protocol 2: NMR Data Acquisition

These experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

ExperimentPurposeKey Parameters
¹H NMR Quantify proton environments and observe coupling patterns.Pulse Program: zg30, Scans: 16-32, Spectral Width: ~16 ppm
¹³C{¹H} NMR Quantify carbon environments.Pulse Program: zgpg30, Scans: 1024-2048, Spectral Width: ~240 ppm
DEPT-135 Differentiate C, CH, CH₂, and CH₃ groups.Pulse Program: dept135, Scans: 256-512
¹H-¹H COSY Identify proton-proton (J-coupling) correlations.Pulse Program: cosygpqf, Scans: 2-4 per increment
¹H-¹³C HSQC Correlate protons with their directly attached carbons (¹JCH).Pulse Program: hsqcedetgpsisp2.3, Scans: 4-8 per increment
¹H-¹³C HMBC Correlate protons and carbons over 2-3 bonds (ⁿJCH).Pulse Program: hmbcgpndqf, Scans: 16-32 per increment

Pillar 3: Data Interpretation – A Case Study

The following is an analysis based on expected and publicly available spectral data for validation.[14]

Table 1: Expected ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Assignment¹H δ (ppm)MultiplicityIntegration¹³C δ (ppm)DEPT-135
H3~8.21s1HC1 (-COOH)~166.5
H6~7.95s1HC4 (-NO₂)~150.1
2-CH₃~2.60s3HC2~139.5
5-CH₃~2.35s3HC5~138.2
-COOH~13.5br s1HC6~133.4
C3~125.1
2-CH₃~20.8
5-CH₃~16.5

Note: Chemical shifts are predictive and may vary slightly in experimental conditions.

Step-by-Step Elucidation:
  • ¹H and ¹³C/DEPT-135 Analysis: The ¹H spectrum confirms two singlet aromatic protons, two singlet methyl groups, and a broad acidic proton, matching the predicted integration. The ¹³C spectrum shows nine distinct carbons. DEPT-135 confirms two CH carbons (C3, C6), two CH₃ carbons, and four quaternary carbons (C1, C2, C4, C5), perfectly aligning with the proposed structure.

  • HSQC Analysis: This experiment provides the first layer of definitive connectivity. It would show cross-peaks correlating the proton at ~8.21 ppm with the carbon at ~125.1 ppm (H3-C3) and the proton at ~7.95 ppm with the carbon at ~133.4 ppm (H6-C6). It would likewise link the methyl protons to their respective carbons.

  • HMBC Analysis: Assembling the Puzzle: The HMBC spectrum provides the conclusive evidence for the substitution pattern by revealing through-bond correlations over two and three bonds.

G cluster_mol cluster_labels mol H3 H3 (~8.21) C1 C1 H3->C1 C4 C4 H3->C4 C5 C5 H3->C5 H6 H6 (~7.95) H6->C4 C2 C2 H6->C2 C2 CH3_2 2-CH₃ (~2.60) CH3_2->C1 C6 C6 CH3_2->C6 C3 C3 CH3_2->C3 C3

Caption: Key HMBC correlations confirming the molecular framework.

  • H3 Correlations: The downfield aromatic proton H3 (~8.21 ppm) is expected to show correlations to C1, C2, C4, and C5. The key correlations are to the quaternary carbons C4 (²JCH) and C5 (³JCH), placing H3 definitively between the C2-methyl and C4-nitro groups.

  • H6 Correlations: The other aromatic proton H6 (~7.95 ppm) will correlate with C1, C2, C4, and C5. The crucial correlations to C5 (²JCH) and C4 (³JCH) confirm its position adjacent to the C5-methyl group and para to the nitro group.

  • Methyl Proton Correlations: The protons of the 2-CH₃ group (~2.60 ppm) will show correlations to C1, C2, and C3, locking its position next to the carboxylic acid. The 5-CH₃ protons will show correlations to C4, C5, and C6, confirming its placement between the nitro group and the H6 proton.

This web of interlocking correlations leaves no ambiguity and serves as a robust validation of the this compound structure.

Comparison with Isomeric Alternatives

The power of this detailed NMR analysis becomes evident when considering potential isomeric impurities. For instance, 3,5-Dimethyl-4-nitrobenzoic acid (CAS 3095-38-3) possesses a plane of symmetry.[15] It would exhibit only one aromatic proton signal, one methyl signal, and fewer than nine ¹³C signals, making it easily distinguishable. Similarly, 2,5-Dimethyl-3-nitrobenzoic acid (CAS 27022-97-5) would display a completely different set of HMBC correlations due to the altered positions of the nitro group and aromatic protons.[16][17]

Conclusion

The structural validation of a chemical entity like this compound is a systematic process of hypothesis, experimentation, and verification. By combining predictive analysis with a comprehensive suite of 1D and 2D NMR experiments, we create a self-validating workflow. The interlocking evidence from ¹H, ¹³C, DEPT, HSQC, and particularly HMBC spectroscopy provides an unambiguous and trustworthy confirmation of the molecular structure. This rigorous approach is indispensable for ensuring the quality and reliability of chemical materials used in research and development.

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A Comparative Analysis of the Biological Activity of Nitrobenzoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nitrobenzoic Acid Scaffold

Nitrobenzoic acids, a class of aromatic compounds featuring both a carboxylate and a nitro group on a benzene ring, represent a versatile and highly significant scaffold in medicinal chemistry.[1] The strong electron-withdrawing nature of the nitro group, combined with the reactive potential of the carboxylic acid, imbues these molecules with a diverse range of physicochemical properties and biological activities.[2] The position of the nitro group (ortho, meta, or para) profoundly influences these characteristics, making the careful selection and modification of nitrobenzoic acid derivatives a critical aspect of rational drug design.[3] This guide provides an in-depth comparative analysis of the primary biological activities of these derivatives—antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition—supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Threats

Nitrobenzoic acid derivatives have long been recognized for their potent antimicrobial properties, exhibiting efficacy against a broad spectrum of pathogens, including bacteria, fungi, and mycobacteria.[4]

Mechanism of Action: The Generation of Reactive Nitrogen Species

A primary mechanism underlying the antimicrobial action of many nitroaromatic compounds is the intracellular bioreduction of the nitro group by microbial nitroreductases.[1] This process generates highly reactive nitrogen species that can inflict widespread cellular damage, including DNA strand breaks and oxidative stress, ultimately leading to microbial cell death.[1]

G cluster_microbe Microbial Cell Nitrobenzoic_Acid_Derivative Nitrobenzoic Acid Derivative (Prodrug) Nitroreductase Nitroreductase (Enzyme) Nitrobenzoic_Acid_Derivative->Nitroreductase Enters cell Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., NO, NO2-) Nitroreductase->Reactive_Nitrogen_Species Reduction of -NO2 group Cellular_Targets DNA, Proteins, Lipids Reactive_Nitrogen_Species->Cellular_Targets Damages Cell_Death Cell Death Cellular_Targets->Cell_Death Leads to

Caption: Mechanism of antimicrobial action of nitrobenzoic acid derivatives.

Comparative Antibacterial and Antifungal Activity

The position of the nitro group and the presence of other substituents significantly impact the antimicrobial potency and spectrum. For instance, esters of 3,5-dinitrobenzoic acid have shown particular promise against Mycobacterium tuberculosis.[5] Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated selective activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]

Derivative ClassTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference(s)
2-Chloro-5-nitrobenzoic acid derivative (Compound 1)S. aureusZone of inhibition: up to 27 mm[6]
2-Chloro-5-nitrobenzoic acid derivative (Compound 1)E. coliZone of inhibition: up to 17 mm[6]
2-Chloro-5-nitrobenzoic acid derivative (Compound 2)MRSAZone of inhibition: 14-16 mm[6]
3,5-Dinitrobenzoate EstersM. tuberculosis H37RvMIC values vary with ester chain length[5]
p-Aminobenzoic Acid Schiff Base DerivativesS. aureusMIC: 15.62 - 31.25 µg/mL[4]

Note: Direct comparison of activity should be done with caution due to variations in experimental conditions across different studies.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The benzoic acid scaffold is a common feature in many established anticancer agents, and nitro-substituted derivatives are an emerging area of research with significant therapeutic potential.[1][7]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Nitrobenzoic acid derivatives can exert their anticancer effects through various mechanisms, including:

  • DNA Interaction: Some derivatives, particularly when complexed with metal ions like copper(II), can interact with DNA, inhibiting replication and protein synthesis.[8]

  • Induction of Apoptosis: Many anticancer compounds trigger programmed cell death, or apoptosis. Derivatives of 3,4-dihydroxybenzoic acid have been shown to induce apoptosis mediated by caspase-3.[9]

  • Enzyme Inhibition: A notable mechanism is the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[9] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes.

  • Inhibition of Cell Migration: 4-methyl-3-nitrobenzoic acid has been found to inhibit cancer cell chemotaxis by impairing actin polymerization.[1]

G NBA_Derivative Nitrobenzoic Acid Derivative DNA_Interaction DNA Interaction NBA_Derivative->DNA_Interaction HDAC_Inhibition HDAC Inhibition NBA_Derivative->HDAC_Inhibition Inhibition_of_Migration Inhibition of Cell Migration NBA_Derivative->Inhibition_of_Migration Cell_Cycle_Arrest Cell Cycle Arrest DNA_Interaction->Cell_Cycle_Arrest Apoptosis Apoptosis Induction HDAC_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Multiple anticancer mechanisms of nitrobenzoic acid derivatives.

Comparative Cytotoxic Activity

The cytotoxic efficacy of nitrobenzoic acid derivatives is highly dependent on their substitution patterns and the cancer cell line being targeted.

DerivativeTarget Cell LineActivity (IC50)Reference(s)
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast Cancer)15.6 µM[10]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2)MCF-7 (Breast Cancer)18.7 µM[10]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHCT-116 (Colon Cancer)17.84 µM[10]
3,4-dihydroxybenzoic acid (protocatechuic acid)HCT-116 and HCT-15 (Colon Cancer)Growth inhibition of 50-60%[9]

Note: IC50 values are highly dependent on the assay conditions and should be compared with this in mind.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and nitrobenzoic acid derivatives have shown promise as potent anti-inflammatory agents.[2][11]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to:

  • Inhibition of COX and LOX Enzymes: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes.[12] Certain nitrobenzoic acid derivatives can inhibit both COX and lipoxygenase (LOX) pathways, which are responsible for the production of inflammatory mediators like prostaglandins and leukotrienes.[12]

  • Modulation of Cytokine Production: Some nitrooxy derivatives have been shown to decrease the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) while increasing the levels of anti-inflammatory cytokines like IL-10.[1][13]

  • Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation.[14] Some nitrobenzoic acid derivatives may exert their anti-inflammatory effects by inhibiting this pathway.[14]

G Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX_LOX COX/LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation NBA_Derivative Nitrobenzoic Acid Derivative NBA_Derivative->COX_LOX Inhibits G Seed_Cells 1. Seed Cells in 96-well plate Add_Compound 2. Add Test Compound Seed_Cells->Add_Compound Incubate_1 3. Incubate (e.g., 48h) Add_Compound->Incubate_1 Add_MTT 4. Add MTT Reagent Incubate_1->Add_MTT Incubate_2 5. Incubate (2-4h) Add_MTT->Incubate_2 Add_Solvent 6. Add Solubilization Solvent Incubate_2->Add_Solvent Read_Absorbance 7. Read Absorbance Add_Solvent->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Evaluation of Antibacterial Activity using the Agar Well Diffusion Method

This method is widely used for the preliminary screening of antimicrobial agents. [3][15][16] Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. [3]If the microorganism is susceptible, a clear zone of inhibition will form around the well, the diameter of which is proportional to the agent's efficacy. [3] Procedure:

  • Media and Inoculum Preparation: Prepare Mueller-Hinton Agar (MHA) and pour it into sterile petri dishes. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. [15]2. Inoculation: Evenly swab the entire surface of the MHA plates with the bacterial suspension. [17]3. Well Creation: Aseptically bore wells (e.g., 6 mm diameter) into the seeded agar plates with a sterile cork borer. [15]4. Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. [15]Include positive (known antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours. [18]6. Data Analysis: Measure the diameter of the zones of inhibition in millimeters. [18]

G Prepare_Plates 1. Prepare Inoculated Agar Plates Create_Wells 2. Create Wells Prepare_Plates->Create_Wells Add_Samples 3. Add Test Compound & Controls Create_Wells->Add_Samples Incubate 4. Incubate (18-24h) Add_Samples->Incubate Measure_Zones 5. Measure Zones of Inhibition Incubate->Measure_Zones

Caption: Experimental workflow for the agar well diffusion method.

Conclusion and Future Directions

Nitrobenzoic acid derivatives represent a rich and multifaceted class of compounds with a broad spectrum of demonstrable biological activities. Their efficacy as antimicrobial, anticancer, and anti-inflammatory agents is intrinsically linked to their chemical structure, particularly the substitution pattern on the aromatic ring. This guide has provided a comparative overview of these activities, underpinned by mechanistic insights and practical experimental protocols. The continued exploration of structure-activity relationships, coupled with advances in synthetic chemistry and high-throughput screening, will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold, paving the way for the development of next-generation drugs to address pressing global health challenges.

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A Spectroscopic Journey: Characterizing the Synthesis of 2,5-Dimethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Monitoring a Two-Step Aromatic Synthesis

In the realm of pharmaceutical and materials science, the precise synthesis and unambiguous identification of organic intermediates are paramount. 2,5-Dimethyl-4-nitrobenzoic acid serves as a valuable building block, and its purity is critical for downstream applications. This guide provides an in-depth spectroscopic comparison of the target molecule and its precursors, p-xylene and 2,5-dimethylnitrobenzene. We will explore how the sequential introduction of nitro (-NO₂) and carboxylic acid (-COOH) functionalities creates a distinct and traceable spectroscopic fingerprint across Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H & ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The narrative that follows is grounded in the principles of synthetic chemistry, demonstrating how each spectroscopic technique offers a unique window into the molecular transformations occurring at each stage. This is not merely a data repository but a guide to interpreting spectral changes, empowering researchers to confidently track reaction progress and verify the structure of their products.

The Synthetic Pathway: From Hydrocarbon to Functionalized Acid

The synthesis of this compound is a classic two-step process beginning with the readily available hydrocarbon, p-xylene. The first step involves an electrophilic aromatic substitution to install a nitro group, followed by the oxidation of a methyl group to a carboxylic acid.

  • Nitration of p-Xylene: p-Xylene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to yield 2,5-dimethylnitrobenzene (nitro-p-xylene). The two methyl groups on the p-xylene ring are ortho-, para-directing and activating, making the nitration reaction faster than with unsubstituted benzene.[1][2]

  • Oxidation of 2,5-Dimethylnitrobenzene: One of the methyl groups on the 2,5-dimethylnitrobenzene intermediate is selectively oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate or nitric acid, to produce the final product, this compound.[3][4]

G cluster_1 Step 2: Oxidation p_xylene p-Xylene intermediate 2,5-Dimethylnitrobenzene p_xylene->intermediate final_product This compound intermediate->final_product

Caption: Synthetic route to this compound.

Part 1: FT-IR Spectroscopy - Tracking Functional Group Transformations

Infrared spectroscopy is an indispensable tool for identifying the presence and absence of key functional groups. The principle relies on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different chemical bonds.[5] By monitoring the IR spectrum at each synthetic step, we can observe the disappearance of reactant signals and the emergence of product-specific vibrations.

Analysis:

  • p-Xylene (Precursor 1): The spectrum is characteristic of an alkyl-substituted aromatic hydrocarbon. Key features include sharp C-H stretching vibrations for both the aromatic ring (~3100-3000 cm⁻¹) and the methyl groups (~2950-2850 cm⁻¹). Aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region.

  • 2,5-Dimethylnitrobenzene (Intermediate): The most dramatic change from p-xylene is the appearance of two strong, characteristic absorption bands corresponding to the nitro group. The asymmetric NO₂ stretch appears around 1533-1500 cm⁻¹ , and the symmetric stretch is found near 1355-1335 cm⁻¹ .[6] The presence of these two intense peaks is a clear indicator of a successful nitration.

  • This compound (Final Product): The final oxidation step introduces the carboxylic acid functionality, which has a highly distinctive IR signature. A very broad O-H stretching band appears, spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ , often overlapping the C-H stretching region.[7][8] This broadening is a direct result of strong intermolecular hydrogen bonding between carboxylic acid dimers.[5][7] Additionally, a strong, sharp carbonyl (C=O) stretching peak emerges around 1725-1700 cm⁻¹ .[9][10] The NO₂ peaks from the intermediate remain, confirming the integrity of that group during oxidation.

CompoundKey FT-IR Vibrations (cm⁻¹)
p-Xylene ~3050 (Aromatic C-H Stretch), ~2920 (Alkyl C-H Stretch), ~1500 (Aromatic C=C Stretch)
2,5-Dimethylnitrobenzene ~1520 (Asymmetric NO₂ Stretch), ~1345 (Symmetric NO₂ Stretch), plus aromatic and alkyl C-H and C=C stretches.
This compound ~3300-2500 (Broad O-H Stretch) , ~1710 (C=O Stretch) , ~1520 (Asymmetric NO₂ Stretch), ~1345 (Symmetric NO₂ Stretch).[5][7][8][9][10]

Part 2: NMR Spectroscopy - Probing the Electronic Environment

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and electronic environment of a molecule. Chemical shifts (δ) indicate the degree of shielding or deshielding of a nucleus, while splitting patterns in ¹H NMR reveal neighboring proton interactions.

¹H NMR Analysis
  • p-Xylene: Due to its high symmetry, the ¹H NMR spectrum is very simple. It shows a singlet for the four equivalent aromatic protons and another singlet for the six equivalent protons of the two methyl groups.

  • 2,5-Dimethylnitrobenzene: The introduction of the electron-withdrawing nitro group breaks the molecule's symmetry and deshields nearby protons. This results in a more complex spectrum with three distinct signals for the aromatic protons and two separate signals for the non-equivalent methyl groups. The proton ortho to the nitro group will be the most downfield (most deshielded).

  • This compound: The addition of a second electron-withdrawing group, the carboxylic acid, further alters the chemical shifts of the aromatic protons. The most significant new feature is the appearance of the carboxylic acid proton as a broad singlet at a very high chemical shift, typically >10 ppm .[8] This extreme deshielding is characteristic of acidic protons.

¹³C NMR Analysis
  • p-Xylene: The spectrum shows three peaks: one for the two methyl carbons, one for the four aromatic C-H carbons, and one for the two aromatic carbons directly attached to the methyl groups.

  • 2,5-Dimethylnitrobenzene: The loss of symmetry means all eight carbons are now unique, leading to eight distinct signals. The carbon atom directly bonded to the nitro group is significantly deshielded.

  • This compound: The key diagnostic peak in the ¹³C NMR spectrum is the carbonyl carbon of the carboxylic acid, which appears in the highly deshielded region of 170-185 ppm .[9] The other aromatic and methyl carbon signals will also show shifts relative to the intermediate due to the influence of the -COOH group.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
p-Xylene ~7.05 (s, 4H, Ar-H), ~2.30 (s, 6H, -CH₃)~135 (Ar-C), ~129 (Ar-C-H), ~21 (-CH₃)
2,5-Dimethylnitrobenzene ~7.8-7.1 (m, 3H, Ar-H), ~2.5 (s, 3H, -CH₃), ~2.3 (s, 3H, -CH₃)Multiple signals for non-equivalent carbons.
This compound >10 (br s, 1H, -COOH) , ~8.0-7.5 (m, 2H, Ar-H), ~2.6 (s, 3H, -CH₃), ~2.4 (s, 3H, -CH₃)[11]~170-185 (C=O) , multiple aromatic signals, two methyl signals.[9][12][13][14]

Part 3: UV-Vis Spectroscopy - Observing Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds, key absorptions are related to π → π* transitions. The position of the maximum absorbance (λmax) is sensitive to the substituents on the aromatic ring.

Analysis:

  • p-Xylene: As a substituted benzene, p-xylene exhibits characteristic absorption bands in the UV region, typically below 280 nm.

  • 2,5-Dimethylnitrobenzene: The addition of a nitro group, which is a powerful chromophore, causes a significant bathochromic (red) shift in the λmax compared to p-xylene.[15] This is due to the extension of the conjugated π-system and the presence of n → π* transitions associated with the nitro group's non-bonding electrons. Nitroaromatic compounds generally show strong absorption in the 210-270 nm range.[16]

  • This compound: The presence of the carboxylic acid group can further modify the absorption profile. While the nitro group remains the dominant chromophore, the overall electronic structure is altered, potentially leading to slight shifts in λmax compared to the intermediate. The exact position will depend on factors like solvent and pH.

CompoundExpected λmax Shift
p-Xylene Baseline aromatic absorption (e.g., ~265 nm).
2,5-Dimethylnitrobenzene Significant bathochromic (red) shift compared to p-xylene due to the strong chromophoric -NO₂ group.[15][16]
This compound Strong absorption characteristic of nitroaromatics, with potential minor shifts from the intermediate due to the electronic influence of the -COOH group.[17][18][19]

Experimental Protocols & Workflow

To ensure the generation of reliable and reproducible data, standardized analytical procedures must be followed.

General Spectroscopic Workflow

G A Sample Preparation (Dissolve in solvent/prepare KBr pellet) B Instrument Calibration & Background Scan A->B C Data Acquisition (Run Spectrum) B->C D Data Processing (Baseline correction, peak picking) C->D E Spectral Analysis & Interpretation D->E

Caption: Standard workflow for spectroscopic sample analysis.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample for ¹H NMR (~20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the spectrum using standard parameters. For ¹H NMR, a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is common. For ¹³C NMR, a proton-decoupled sequence is used to obtain singlets for all carbons, requiring a larger number of scans.

  • Data Processing: Fourier transform the raw data. Perform phase and baseline corrections. Integrate the peaks for ¹H NMR and reference the chemical shifts to TMS.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the processed spectrum.

Conclusion

The transformation of p-xylene into this compound is a textbook example of how functional group interconversion profoundly impacts a molecule's spectroscopic properties. FT-IR provides definitive evidence for the introduction of the nitro and carboxylic acid groups. NMR spectroscopy offers a detailed map of the changing electronic landscape across the carbon skeleton, confirming the substitution pattern and the presence of all expected protons and carbons. Finally, UV-Vis spectroscopy tracks the evolution of the conjugated π-system. By employing these techniques in concert, researchers can move beyond simple confirmation to a deeper understanding of the molecular changes, ensuring the integrity and purity of their synthesized compounds with a high degree of confidence.

References

  • Fiveable. Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry Class Notes.
  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.
  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3650-3667.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. (2020).
  • ResearchGate. UV-vis absorption spectra of different nitroaromatic compounds.
  • Acta Crystallographica Section E. 2,5-Dimethyl-1,3-dinitro-benzene. (2011).
  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta.
  • Zhang, T. L., et al. (2005). Synthesis and Characterization of Nitro-p-xylenes. Molecules, 10(8), 978-989.
  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of....
  • SpectraBase. This compound.
  • Quora. Why does p-Xylene undergo nitration faster than benzene?. (2022).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
  • Xie, M., et al. (2019). Composition and light absorption of nitroaromatic compounds in organic aerosols from laboratory biomass burning. Atmospheric Chemistry and Physics.
  • ResearchGate. Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of....
  • Google Patents. Process for the nitration of xylene isomers using zeolite beta catalyst.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001232).
  • ResearchGate. Synthesis and Characterization of Nitro-p-xylenes. (2005).
  • Google Patents. Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • ResearchGate. Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst. (2001).
  • MDPI. Synthesis and Characterization of Nitro-p-xylenes. (2005).
  • PubChem. 2,5-Dimethyl-4-nitrophenol.
  • Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • ACS Catalysis. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2020).
  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid.
  • NIST WebBook. Benzoic acid, 4-nitro-, ethyl ester.
  • LookChem. 2,5-dimethyl-4-nitro-benzoic acid. (2025).
  • ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate....
  • Google Patents. Production of 2-nitro-3-methylbenzoic acid.
  • PubChem. 2,5-Dimethyl-3-nitrobenzoic acid.

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A Senior Application Scientist's Guide to Purity Assessment of 2,5-Dimethyl-4-nitrobenzoic Acid: A Comparative Analysis of HPLC and UHPLC Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2,5-Dimethyl-4-nitrobenzoic acid is a key chemical intermediate used in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). In the rigorous landscape of drug development and chemical research, the purity of such intermediates is not merely a quality metric; it is a foundational pillar ensuring the safety, efficacy, and reproducibility of the final product. The presence of impurities, even in trace amounts, can arise from starting materials, byproducts of the synthetic route, or degradation products, potentially altering the pharmacological and toxicological profile of an API.[1]

High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1][2] Its robustness, high resolution, and quantitative accuracy make it a staple in quality control laboratories worldwide.[3] This guide will provide a detailed protocol for a primary HPLC method, explain the scientific rationale behind its development, and compare its performance against the more modern Ultra-High-Performance Liquid Chromatography (UHPLC) to help researchers select the optimal method for their needs.

Part 1: Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The cornerstone of purity analysis for many pharmaceutical compounds is Reversed-Phase HPLC (RP-HPLC). This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[4]

Causality Behind Experimental Choices: A Scientist's Perspective

Developing a robust HPLC method is a systematic process that requires a deep understanding of chromatographic principles.[4][5] The goal is to create a method that can reliably separate the main compound from all potential process-related impurities and degradation products.

  • Stationary Phase Selection: For an aromatic carboxylic acid like this compound, a C18 (octadecylsilane) bonded silica column is the workhorse and logical first choice. The C18 stationary phase provides a hydrophobic surface that interacts with the non-polar regions of the analyte (the dimethyl-substituted benzene ring). This interaction is the primary mechanism of retention. Columns with a 5 µm particle size, such as a 150 mm x 4.6 mm column, offer a good balance between efficiency and backpressure for standard HPLC systems.[6]

  • Mobile Phase Selection & pH Control: The mobile phase composition is critical for achieving optimal separation.[5] A typical mobile phase for this analysis is a mixture of acetonitrile and water. Acetonitrile is a common organic modifier that effectively elutes the analyte from the C18 column. The most crucial aspect, however, is pH control . This compound has a carboxylic acid group with a specific pKa. To ensure consistent retention and sharp, symmetrical peak shapes, the analysis must be performed at a pH well below the analyte's pKa (typically 2-3 pH units lower). Adding a small amount of an acid, such as phosphoric acid or formic acid , to the aqueous portion of the mobile phase protonates the carboxylic acid group (-COOH), rendering it non-ionized and more hydrophobic. This leads to better retention and avoids the peak tailing associated with analyzing the anionic carboxylate form (-COO⁻).[6][7][8]

  • Detector Selection: The presence of the nitrobenzene chromophore in the molecule makes UV-Vis detection the ideal choice.[9] This detector is both sensitive and robust. A preliminary scan of the analyte's UV spectrum would reveal its wavelength of maximum absorbance (λmax), which is typically around 254 nm for nitroaromatic compounds.[10] Setting the detector to this wavelength ensures the highest sensitivity for both the main peak and any related impurities.

Detailed Experimental Protocol: HPLC Method

This protocol is designed as a robust starting point for the purity analysis of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Solvent filtration apparatus

  • Syringe filters (0.45 µm)

  • Volumetric flasks, pipettes, and HPLC vials

  • Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (ACS grade)

2. Solution Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare similarly to the Standard Solution.

3. Chromatographic Conditions

Parameter Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 50% Mobile Phase A / 50% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Run Time | 20 minutes |

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the baseline is clean.[11]

  • Inject the standard solution to determine the retention time and system suitability.

  • Inject the sample solution.

  • Analyze the resulting chromatogram for the main peak and any impurity peaks.

5. Data Analysis The purity of the sample is calculated by the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.[6] Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (Acidified H2O/ACN) B Sample & Standard Solution Prep C System Equilibration B->C D Inject Blank, Standard, & Sample C->D E Chromatographic Separation (C18) D->E F UV Detection (254 nm) E->F G Peak Integration F->G H Purity Calculation (% Area) G->H UHPLC_Workflow cluster_prep Preparation cluster_analysis Rapid Analysis cluster_data Data Processing A Mobile Phase Prep (Acidified H2O/ACN) B Sample & Standard Solution Prep C System Equilibration B->C D Inject Sample (Low Volume) C->D E Fast Separation (Sub-2µm Column) D->E F UV Detection (254 nm) E->F G Peak Integration F->G H Purity Calculation (% Area) G->H

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,5-Dimethyl-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for 2,5-Dimethyl-4-nitrobenzoic acid and its derivatives. As a compound with potential biological activities, including antimicrobial properties, the ability to detect and quantify it specifically is paramount for research and development.[1] This document moves beyond a simple recitation of protocols to explain the underlying principles and rationale, ensuring the development of robust and reliable immunoassays.

The Imperative of Specificity: Understanding Cross-Reactivity

In immunoassay development, specificity is the cornerstone of reliability. It is the ability of an antibody to bind exclusively to its target antigen, distinguishing it from all other molecules.[2] However, antibodies can sometimes bind to non-target molecules that share structurally similar features, a phenomenon known as cross-reactivity .[3][4] This occurs when a different molecule possesses an epitope (the part of the antigen that the antibody recognizes) that is structurally similar to the epitope of the target analyte.[2][5]

This guide will walk through a complete workflow for quantifying the cross-reactivity of a panel of derivatives using a competitive indirect enzyme-linked immunosorbent assay (ciELISA), a standard method for small molecule detection.[5][7]

Experimental Design: A Validated Workflow

A successful cross-reactivity study begins with a logical and comprehensive experimental design. The workflow below outlines the critical stages, from creating the necessary immunological tools to analyzing the final data.

Cross_Reactivity_Workflow cluster_prep Phase 1: Reagent Preparation cluster_assay Phase 2: Immunoassay Execution cluster_analysis Phase 3: Data Analysis Hapten Select Target Hapten (this compound) Conjugation Conjugate Hapten to Carrier Protein (e.g., BSA) Hapten->Conjugation EDC/NHS Chemistry Derivatives Synthesize/Procure Structurally Related Derivatives ciELISA Perform Competitive Indirect ELISA (ciELISA) Derivatives->ciELISA Competitors Antibody Produce & Purify Specific Monoclonal Antibody Conjugation->Antibody Immunization Titration Optimize Antibody & Antigen Coating Concentrations Antibody->Titration Curves Generate Inhibition Curves for Each Compound ciELISA->Curves Titration->ciELISA IC50 Calculate IC50 Values Curves->IC50 CR Calculate % Cross-Reactivity IC50->CR

Caption: Overall workflow for a cross-reactivity study.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the key phases of the study. The causality behind reagent choices and steps is explained to provide a deeper understanding.

Protocol 1: Hapten-Protein Conjugate Synthesis

Small molecules like this compound are not immunogenic on their own. They must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA), to elicit a robust immune response. The following protocol uses carbodiimide chemistry to activate the carboxylic acid group for conjugation to primary amines on the protein.[7]

Materials:

  • This compound (Hapten)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Bovine Serum Albumin (BSA)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 10 mg of the hapten in 1 mL of DMF.

    • Add a 1.5 molar excess of EDC and NHS. Rationale: EDC activates the carboxyl group, and NHS stabilizes the active intermediate, forming an amine-reactive NHS-ester that is more resistant to hydrolysis and efficiently reacts with lysine residues on the carrier protein.[7]

    • Stir the reaction at room temperature for 4-6 hours.

  • Conjugation to Carrier Protein:

    • Dissolve 20 mg of BSA in 5 mL of PBS (pH 7.4).

    • Slowly add the activated hapten solution to the BSA solution dropwise while gently stirring.

    • Allow the reaction to proceed overnight at 4°C.

  • Purification:

    • Transfer the reaction mixture to dialysis tubing.

    • Dialyze against 1L of PBS at 4°C for 48 hours, changing the buffer at least four times to remove unreacted hapten and coupling reagents.

  • Characterization (Optional but Recommended):

    • Confirm successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to estimate the hapten-to-protein ratio.

Protocol 2: Competitive Indirect ELISA (ciELISA)

This assay quantifies cross-reactivity by measuring the competition between the free derivative (the analyte) and the immobilized hapten-protein conjugate for a limited number of antibody binding sites.

Materials:

  • Hapten-BSA conjugate (Coating Antigen)

  • Specific monoclonal antibody against this compound

  • 96-well microtiter plates

  • Coating Buffer (Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (5% non-fat dry milk in PBST)

  • HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2M H₂SO₄)

  • Test compounds: this compound and its derivatives, serially diluted.

Procedure:

  • Coating:

    • Dilute the Hapten-BSA conjugate to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.

    • Add 100 µL to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing & Blocking:

    • Wash the plate three times with 200 µL/well of Wash Buffer.

    • Add 200 µL/well of Blocking Buffer to prevent non-specific binding.

    • Incubate for 2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times as described above.

    • In a separate plate or tubes, pre-incubate 50 µL of each serially diluted test compound (or standard) with 50 µL of the primary antibody (at its optimal dilution) for 30 minutes. Rationale: This pre-incubation allows the antibody to bind to the free analyte in the solution before being exposed to the coated antigen.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated plate.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development & Measurement:

    • Wash the plate five times.

    • Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-20 minutes.

    • Add 50 µL of Stop Solution to each well to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The raw absorbance data is used to calculate the degree of cross-reactivity for each derivative relative to the primary analyte.

Calculating Cross-Reactivity
  • Generate Inhibition Curves: Plot the percentage of binding inhibition versus the logarithm of the analyte concentration for each compound. The inhibition is calculated as: Inhibition (%) = [1 - (Abs_sample / Abs_zero_analyte)] * 100.

  • Determine IC50 Values: The IC50 is the concentration of the analyte that causes 50% inhibition of antibody binding. This value is a measure of the compound's binding affinity in this assay format.

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated using the following formula:

    %CR = (IC50 of this compound / IC50 of Derivative) * 100

A high %CR value indicates that the antibody binds strongly to the derivative, while a low value signifies high specificity for the target analyte.

Principle of Cross-Reactivity: A Molecular View

The degree of cross-reactivity is fundamentally determined by structural homology. An antibody's binding site (paratope) forms non-covalent interactions with the antigen's epitope. Minor changes to the derivative's structure can disrupt these interactions, lowering binding affinity.

Molecular_Interaction cluster_antibody Antibody Paratope cluster_specific Specific Binding (High Affinity) cluster_cross Cross-Reactivity (Lower Affinity) Paratope Analyte This compound Analyte->Paratope Perfect Fit Derivative Derivative (e.g., reduced nitro group) Derivative->Paratope Imperfect Fit

Caption: Specific vs. cross-reactive binding in an antibody paratope.

Comparative Data Summary

The following table presents hypothetical data from a cross-reactivity study to illustrate how results are typically presented.

CompoundStructural Modification from Parent CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound (Parent) -25.0 100%
2,5-Dimethyl-4-aminobenzoic acid-NO₂ group reduced to -NH₂1,2502.0%
Methyl 2,5-dimethyl-4-nitrobenzoate-COOH group esterified to -COOCH₃8303.0%
2,4-Dimethyl-5-nitrobenzoic acidIsomer (position of -CH₃ and -NO₂)5,0000.5%
4-Nitrobenzoic acidLacks both -CH₃ groups>10,000<0.25%

Interpretation: The hypothetical data above demonstrates high specificity. The antibody binds strongly to the parent compound but shows significantly reduced affinity for derivatives with modifications to the key functional groups (nitro and carboxylic acid) or the substitution pattern on the aromatic ring. This would be the desired outcome for a highly specific assay.

Conclusion

Systematic cross-reactivity analysis is a non-negotiable step in the validation of any immunoassay intended for quantitative applications. By employing a structured workflow, utilizing robust protocols like the competitive indirect ELISA, and correctly interpreting the resulting data, researchers can develop highly specific and trustworthy assays. This ensures that the data generated is accurate and reliable, providing a solid foundation for critical decisions in drug development, diagnostics, and scientific research.

References

  • Principles | MI - Microbiology.
  • Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf.
  • Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio.
  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
  • Comparative Analysis of Cross-Reactivity for 2-Chloro-6-mercaptobenzoic Acid Deriv
  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - MDPI.[Link]
  • Interferences in Immunoassay - PMC - PubMed Central - NIH.[Link]
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm

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A Comparative Guide to the Synthesis of 2,5-Dimethyl-4-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and regioselective production of highly substituted aromatic compounds is a perpetual challenge. 2,5-Dimethyl-4-nitrobenzoic acid (CAS 6954-70-7) is a valuable building block, the synthesis of which requires careful consideration of isomeric purity and reaction efficiency. This guide provides an in-depth comparison of the two primary synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of various complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The specific arrangement of the methyl, nitro, and carboxylic acid functionalities on the benzene ring imparts unique chemical properties that are leveraged in multi-step synthetic campaigns. Achieving a high yield of the desired isomer is paramount to avoid costly and labor-intensive purification steps downstream. This guide will dissect the two most plausible synthetic pathways, evaluating their respective merits and drawbacks.

Route 1: Direct Nitration of 2,5-Dimethylbenzoic Acid

A seemingly straightforward approach to the target molecule is the direct electrophilic nitration of commercially available 2,5-dimethylbenzoic acid. This method, however, is fraught with challenges related to regioselectivity.

Mechanistic Considerations

The nitration of a substituted benzene ring is governed by the directing effects of the existing substituents. In 2,5-dimethylbenzoic acid, we have two activating methyl groups (ortho-, para-directing) and one deactivating carboxylic acid group (meta-directing). The interplay of these electronic effects, coupled with steric hindrance, leads to the formation of a mixture of nitro isomers. The methyl groups strongly activate the positions ortho and para to them, while the carboxylic acid group directs the incoming nitro group to the positions meta to it. This results in a complex product mixture, making the isolation of the desired 4-nitro isomer a significant challenge.

Experimental Protocol (Hypothetical)
  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid.

  • Reaction: Dissolve 2,5-dimethylbenzoic acid in a suitable solvent (e.g., concentrated sulfuric acid) and cool the solution to 0°C.

  • Addition: Slowly add the pre-cooled nitrating mixture to the solution of the benzoic acid derivative, maintaining the temperature below 5°C.

  • Quenching and Isolation: After the reaction is complete, the mixture is poured onto ice, and the precipitated solid is collected by filtration.

Challenges and Limitations

The primary drawback of this route is the poor regioselectivity, leading to a mixture of 2,5-dimethyl-3-nitrobenzoic acid, this compound, and 2,5-dimethyl-6-nitrobenzoic acid. The separation of these isomers is often challenging due to their similar physical properties, requiring advanced chromatographic techniques which may not be practical on a large scale.

Route 2: Oxidation of 2,5-Dimethyl-4-nitrotoluene

A more strategic and regioselective approach involves the oxidation of a pre-functionalized precursor, 2,5-dimethyl-4-nitrotoluene. This two-step route, while longer, offers superior control over the final product's isomeric purity.

Step 1: Synthesis of the Precursor, 2,5-Dimethyl-4-nitrotoluene

The synthesis of the key intermediate, 2,5-dimethyl-4-nitrotoluene, begins with the nitration of p-xylene (1,4-dimethylbenzene).

  • Preparation of the Nitrating Mixture: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 50 mL of concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.

  • Addition of Nitric Acid: Slowly add 25 mL of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.

  • Nitration Reaction: To this nitrating mixture, add 25 g (0.236 mol) of p-xylene dropwise from the dropping funnel over a period of 30-40 minutes, maintaining the reaction temperature between 25-30°C.

  • Reaction Completion and Work-up: After the addition is complete, continue stirring for an additional 2 hours at room temperature. Pour the reaction mixture into 500 mL of ice-cold water. The oily layer of nitro-p-xylene will separate.

  • Purification: Separate the organic layer, wash it with water, followed by a 5% sodium carbonate solution, and then again with water until the washings are neutral. Dry the organic layer over anhydrous sodium sulfate. The resulting product is a mixture of 2,5-dimethyl-3-nitrotoluene and 2,5-dimethyl-4-nitrotoluene. The isomers can be separated by fractional distillation under reduced pressure.

Step 2: Oxidation of 2,5-Dimethyl-4-nitrotoluene to this compound

With the pure 2,5-dimethyl-4-nitrotoluene in hand, the final step is the oxidation of one of the methyl groups to a carboxylic acid. Several oxidizing agents can be employed for this transformation.

This protocol is adapted from a reliable method for the oxidation of p-nitrotoluene.[1]

  • Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 34 g (0.12 mol) of sodium dichromate dihydrate, 75 mL of water, and 10 g (0.06 mol) of 2,5-dimethyl-4-nitrotoluene.

  • Addition of Sulfuric Acid: While stirring, slowly add 85 g of concentrated sulfuric acid. The heat of dilution will cause the temperature to rise and initiate the oxidation. Control the rate of addition to maintain a gentle reflux.

  • Heating: After the addition is complete, heat the mixture to a gentle boil for 30 minutes.

  • Isolation of Crude Product: Cool the reaction mixture and add 100 mL of water. Filter the crude product and wash it with cold water.

  • Purification: To remove chromium salts, suspend the crude product in 50 mL of 5% sulfuric acid and warm the mixture on a water bath with stirring. Cool and filter the product. Dissolve the purified product in a 5% sodium hydroxide solution, filter to remove any remaining inorganic impurities, and then acidify the filtrate with dilute sulfuric acid to precipitate the pure this compound.

  • Drying: Filter the final product, wash thoroughly with cold water, and dry.

Comparison of the Synthetic Routes

FeatureRoute 1: Nitration of 2,5-Dimethylbenzoic AcidRoute 2: Oxidation of 2,5-Dimethyl-4-nitrotoluene
Starting Material 2,5-Dimethylbenzoic Acidp-Xylene
Number of Steps 12 (Nitration followed by Oxidation)
Regioselectivity Poor, yields a mixture of isomersExcellent, the nitro group is pre-installed
Purification Difficult, requires advanced chromatographyStraightforward, involves standard extraction and crystallization
Overall Yield Low for the desired isomerModerate to good
Scalability Challenging due to purification issuesMore amenable to large-scale synthesis
Key Challenge Controlling regioselectivity and isomer separationSynthesis and purification of the nitrotoluene intermediate

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Direct Nitration cluster_route2 Route 2: Oxidation of Precursor A 2,5-Dimethylbenzoic Acid C Mixture of Nitro Isomers A->C Nitration B Nitrating Mixture (HNO3, H2SO4) B->C D This compound (Difficult to Isolate) C->D Purification Challenge E p-Xylene G 2,5-Dimethyl-4-nitrotoluene E->G Nitration & Purification F Nitrating Mixture (HNO3, H2SO4) F->G I This compound G->I Oxidation H Oxidizing Agent (e.g., Na2Cr2O7, H2SO4) H->I

Sources

A Comparative Structural Guide to Nitrobenzoic Acids: Elucidating the Solid-State Properties of 2,5-Dimethyl-4-nitrobenzoic Acid Through Isomeric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Crystal Structure in Aromatic Carboxylic Acids

Nitrobenzoic acids are a cornerstone class of molecules in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, dyes, and performance materials. The precise arrangement of these molecules in the solid state—their crystal structure—governs critical physicochemical properties such as solubility, stability, melting point, and bioavailability. Understanding this three-dimensional architecture is therefore not merely an academic exercise but a fundamental requirement for rational drug design and materials engineering.

This guide focuses on the structural analysis of 2,5-Dimethyl-4-nitrobenzoic acid , a derivative whose solid-state characteristics are paramount for its application. As of this publication, a definitive experimental single-crystal structure for this specific compound is not publicly available in crystallographic databases. This absence presents a unique scientific challenge and an opportunity. It compels us to leverage a powerful analytical strategy: comparative structural analysis . By systematically examining the experimentally determined crystal structures and properties of its closely related isomers—2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para)—we can deduce the underlying principles of their molecular packing and predict the likely structural behavior of the title compound.

This document provides researchers, scientists, and drug development professionals with an in-depth comparison of these foundational isomers, supported by experimental data. We will explore how the subtle repositioning of the nitro (NO₂) group dramatically influences intermolecular interactions, leading to distinct crystal lattices and thermal behaviors. This comparative framework will serve as a robust tool for predicting the properties of this compound and other substituted aromatic systems.

Methodologies for Comprehensive Structural Characterization

A multi-technique approach is essential for a thorough understanding of a crystalline material. Each method provides a unique piece of the structural puzzle, from atomic arrangement to bulk thermal properties.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. It allows for the determination of unit cell dimensions, space group symmetry, bond lengths, bond angles, and the nature of intermolecular interactions, such as hydrogen bonds.

  • Vibrational Spectroscopy (FTIR & FT-Raman): These techniques probe the vibrational modes of a molecule. The frequencies of absorption (FTIR) or scattering (FT-Raman) are characteristic of specific functional groups (e.g., C=O, O-H, N-O) and their chemical environment. Shifts in these frequencies can provide evidence of intermolecular interactions, particularly hydrogen bonding.

  • Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, and decomposition.[1][2][3] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, quantifying thermal stability and decomposition patterns.[1]

  • Computational Analysis (Hirshfeld Surface Analysis): This powerful computational tool complements experimental X-ray data by providing a visual and quantitative assessment of all intermolecular interactions within a crystal.[4][5] It partitions the crystal space into regions belonging to each molecule and maps the nature and proximity of intermolecular contacts, allowing for a detailed comparison of interaction hierarchies.[6]

Comparative Structural Analysis of Nitrobenzoic Acid Isomers

The positioning of the electron-withdrawing nitro group relative to the carboxylic acid group dictates the electronic distribution, steric environment, and ultimately, the supramolecular assembly of the isomers.

Crystallographic Parameters and Hydrogen Bonding

The primary intermolecular interaction governing the crystal structure of benzoic acids is the classic carboxylic acid dimer, where two molecules form a robust, centrosymmetric pair of O-H···O hydrogen bonds, creating an R²₂(8) graph set motif.[7] However, the overall crystal packing is modulated by weaker interactions involving the nitro group and aromatic C-H donors.

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)
Crystal System Triclinic[7]MonoclinicMonoclinic[7]
Space Group P-1[7]P2₁/cP2₁/c[7]
Z (Molecules/Unit Cell) 2[7]48[7]
Key H-Bond Motif Centrosymmetric O-H···O dimer[7][8]Centrosymmetric O-H···O dimerCentrosymmetric O-H···O dimer[7]
O-H···O Distance ~2.64 Å~2.65 Å~2.65 Å
Secondary Interactions C-H···O interactions, O···O contacts[7][8]C-H···O interactionsC-H···O interactions, N-H···O (in co-crystals)[7][9]

Expert Insights: All three isomers form the expected carboxylic acid dimer. The ortho-isomer crystallizes in a different system (triclinic) compared to the meta and para isomers (monoclinic). This is a direct consequence of steric hindrance: the bulky nitro group adjacent to the carboxylic acid in 2-nitrobenzoic acid forces the carboxyl and nitro groups to twist significantly out of the plane of the benzene ring, which in turn influences the efficiency of crystal packing.[7] In contrast, the meta and para isomers are more planar, allowing for more conventional packing arrangements.

Analysis of Intermolecular Interactions via Hirshfeld Surface

While specific Hirshfeld analysis for all simple isomers is not detailed in a single source, data from closely related substituted nitrobenzoic acids provide a clear picture of the hierarchy of interactions.[4][5][6] The analysis quantifies the percentage contribution of different close contacts to the total surface area.

Intermolecular ContactTypical Contribution RangeSignificance in Nitrobenzoic Acids
O···H / H···O 35 - 42%Dominant interactions, representing the strong O-H···O carboxylic acid dimer and weaker C-H···O hydrogen bonds involving the nitro and carbonyl oxygen atoms.[4][5][6]
H···H 20 - 30%Represents a significant portion of the surface, indicative of van der Waals forces.[4][5][6]
C···H / H···C 7 - 15%Relates to C-H···π interactions and general van der Waals contacts.
C···C ~10%Indicates the presence of π-π stacking interactions between aromatic rings.[5]
O···C / C···O ~5%Weaker contacts between oxygen and carbon atoms.[5]

Expert Insights: The Hirshfeld analysis consistently shows that O···H contacts are the most significant contributors to the crystal packing across nitroaromatic acids. This confirms the directing role of hydrogen bonding. The relative contribution of C···C contacts can be used as a proxy for the importance of π-π stacking. In the ortho-isomer, the twist of the nitro group may disrupt efficient π-π stacking, whereas the more planar para-isomer is expected to exhibit more significant stacking, contributing to its higher melting point and greater crystal lattice stability.

Vibrational Spectroscopy

The key vibrational modes for these molecules are the stretches associated with the carboxylic acid and nitro functional groups. Their positions are sensitive to the electronic effects of the substituent and its involvement in hydrogen bonding.

Vibrational Mode (cm⁻¹)2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
O-H Stretch (Carboxylic Acid) ~3100-2500 (broad)~3100-2500 (broad)~3100-2500 (broad)
C=O Stretch (Carboxylic Acid) ~1700~1700~1700
NO₂ Asymmetric Stretch ~1530~1530~1525
NO₂ Symmetric Stretch ~1350~1350~1345

(Data compiled from references[10][11][12][13][14])

Expert Insights: The broad O-H stretching band observed around 3000 cm⁻¹ is classic evidence of the strong hydrogen bonding in the carboxylic acid dimer for all isomers. The C=O stretching frequency is found consistently around 1700 cm⁻¹. The positions of the NO₂ stretches are particularly informative. The slightly lower frequencies for the para-isomer may suggest a greater degree of electronic delocalization and participation of the nitro group in intermolecular interactions, which aligns with its planar structure and stable crystal lattice.

Thermal Properties

The thermal stability and melting points of the isomers are a direct reflection of their crystal packing efficiency and the strength of their intermolecular forces.

Property2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
Melting Point (°C) 146 - 148139 - 141[14]237 - 242
Decomposition Onset (T₀ at 5°C/min) ~287.5 °C[1]~294.6 °C[1]~333.9 °C[1]
Decomposition Heat (ΔHₔ at 5°C/min) 335.61 J/g[1]458.62 J/g[1]542.27 J/g[1]

Expert Insights: The data clearly shows that 4-nitrobenzoic acid is significantly more thermally stable than its isomers.[1] Its melting point is nearly 100°C higher, and its decomposition begins at a much higher temperature. This superior stability is attributed to its highly symmetric and planar molecular structure, which allows for very efficient crystal packing through strong hydrogen bonding and optimal π-π stacking interactions. The meta-isomer has the lowest melting point, suggesting less efficient packing. The ortho-isomer, despite its potential for intramolecular interactions, has intermediate stability, likely limited by the steric clash that prevents optimal crystal packing.

Predictive Analysis for this compound

Based on the established structure-property relationships of the isomers, we can formulate a hypothesis about the crystalline properties of this compound:

  • Hydrogen Bonding: The molecule will almost certainly form the classic centrosymmetric carboxylic acid dimer via O-H···O hydrogen bonds. This will be the primary supramolecular synthon.

  • Steric Effects: The presence of two methyl groups, particularly the one at the ortho-position (C2), will introduce significant steric hindrance. This will likely force the carboxylic acid group to twist out of the plane of the benzene ring, similar to, but perhaps more pronounced than, the effect seen in 2-nitrobenzoic acid.

  • Crystal Packing and Stability: The steric hindrance from the methyl groups will likely disrupt efficient π-π stacking between the aromatic rings. This disruption, combined with the twisted conformation, suggests that the crystal packing may be less dense and the overall lattice energy lower than that of the highly stable 4-nitrobenzoic acid. Consequently, its melting point and thermal decomposition temperature are predicted to be substantially lower than that of 4-nitrobenzoic acid and likely closer to the range observed for the ortho- and meta-isomers.

  • Secondary Interactions: Weak C-H···O hydrogen bonds involving the methyl C-H donors and the oxygen atoms of the nitro and carboxyl groups will play a crucial role in stabilizing the three-dimensional crystal lattice.

Experimental Protocols and Workflows

Protocol 1: Single Crystal Growth by Slow Evaporation

Causality: Slow evaporation is the preferred method for obtaining high-quality single crystals of organic compounds as it allows molecules to deposit onto the growing crystal lattice in a slow, ordered fashion, minimizing defects.

  • Dissolution: Dissolve approximately 20-30 mg of the purified compound (e.g., this compound) in a suitable solvent (e.g., ethanol, acetone, or an ethanol/water mixture) in a small beaker or vial. Use the minimum amount of solvent required for complete dissolution at room temperature or with gentle warming.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and pierce it with a few small holes using a needle. The number and size of the holes control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using tweezers and mount them for X-ray diffraction analysis.

Protocol 2: Hirshfeld Surface Analysis Workflow

Causality: This workflow quantifies the intermolecular interactions from a solved crystal structure (CIF file), providing a fingerprint of the crystal packing forces.

  • Input: Import the Crystallographic Information File (CIF) of a known structure (e.g., 4-nitrobenzoic acid) into CrystalExplorer software.

  • Surface Generation: Calculate the Hirshfeld surface for the molecule of interest. Select the d_norm property to be mapped onto the surface. Red spots on the d_norm surface indicate close intermolecular contacts shorter than the van der Waals radii sum, highlighting hydrogen bonds.

  • Fingerprint Plotting: Generate the 2D fingerprint plot. This plot summarizes all intermolecular contacts, with the axes representing the distance from the surface to the nearest atom inside (d_i) and outside (d_e) the surface.

  • Deconvolution: Deconvolute the full fingerprint plot into plots representing specific atom-pair contacts (e.g., O···H, C···H, C···C).

  • Quantification: Analyze the relative area contributions of each contact type to the total Hirshfeld surface. This provides a quantitative measure of the importance of each interaction in the crystal packing.

Visualizations

General Workflow for Crystal Structure Analysis

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Data Synthesis & Comparison Synthesis Material Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Spectroscopy Spectroscopic Analysis (FTIR, Raman) Synthesis->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Synthesis->Thermal SCXRD SC-XRD Data Collection Crystal_Growth->SCXRD CIF Crystallographic Info File (CIF) SCXRD->CIF DFT DFT Calculations (Predicted Spectra) Spectroscopy->DFT Comparison Properties Physicochemical Properties Spectroscopy->Properties Thermal->Properties Hirshfeld Hirshfeld Surface Analysis CIF->Hirshfeld CIF->DFT Input for Validation Structure 3D Structure & Packing CIF->Structure Interactions Intermolecular Interactions Structure->Interactions Comparison Comparative Analysis & Prediction Interactions->Comparison Properties->Comparison

Caption: Workflow for the comprehensive structural analysis of a crystalline compound.

Hierarchy of Intermolecular Interactions in Nitrobenzoic Acids

G Interactions Intermolecular Interactions in Crystal Packing HBond Strong H-Bonding (O-H···O) Interactions->HBond Primary & Directional WeakHBond Weak H-Bonding (C-H···O) Interactions->WeakHBond Secondary & Directional PiStack π-π Stacking Interactions->PiStack Modulatory VDW Van der Waals Forces (H···H, etc.) Interactions->VDW Isotropic & Stabilizing

Sources

Safety Operating Guide

A-Z Guide to the Proper Disposal of 2,5-Dimethyl-4-nitrobenzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a niche aromatic carboxylic acid, 2,5-Dimethyl-4-nitrobenzoic acid (CAS No. 6954-70-7) requires meticulous handling and disposal to ensure personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for its management, grounded in the established principles for handling nitroaromatic compounds. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the procedures outlined here are synthesized from safety data for structurally similar chemicals, such as 2-Methyl-4-nitrobenzoic acid and 4-Nitrobenzoic acid, and general hazardous waste regulations.[1]

Part 1: Hazard Assessment and Immediate Safety

1.1. Understanding the Risks this compound belongs to the nitroaromatic compound family. Compounds in this class are often categorized as hazardous due to toxicological properties.[2][3] Based on data from analogous compounds, it should be treated as harmful if swallowed, a skin and eye irritant, and potentially hazardous upon inhalation of its dust form.[1][4] The nitro group significantly influences its chemical reactivity and biological effects.

1.2. Mandatory Personal Protective Equipment (PPE) Before handling the compound in any capacity, from experimental use to disposal, the following PPE is non-negotiable:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield if handling large quantities.Protects against splashes and airborne dust particles that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can lead to irritation.[2]
Body Protection Flame-resistant lab coat.Protects against spills and contamination of personal clothing.[2]
Respiratory Use within a certified chemical fume hood. A NIOSH-approved respirator is necessary if handling powders outside a fume hood.Minimizes the inhalation of dust, which may cause respiratory tract irritation.[5]
Part 2: Waste Segregation and Collection Protocol

Proper disposal begins at the point of generation. The cardinal rule is to never mix hazardous and non-hazardous waste, as this cross-contamination renders the entire volume hazardous, increasing disposal costs and environmental burden.[6]

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA within the laboratory, close to where the waste is generated and under the direct supervision of lab personnel.[7][8] This area must be clearly marked with hazardous waste signage.

Step 2: Select the Correct Waste Container Use a designated, leak-proof, and robust hazardous waste container compatible with organic acids. The container must have a secure, tightly-fitting screw cap.[8][9] Open funnels are not permissible.[10]

Step 3: Waste Characterization and Labeling This is a critical step for regulatory compliance.

  • Waste Stream: This compound must be segregated as "Non-halogenated Organic Solid Waste" or "Nitroaromatic Compound Waste," depending on your institution's specific waste stream categories.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste." [11]

  • Contents: List the full chemical name, "this compound," and its approximate concentration or quantity. Do not use abbreviations or chemical formulas.[10]

Step 4: Accumulation and Storage

  • Keep the waste container sealed at all times, except when adding waste.[9]

  • Store the container in the designated SAA, which should have secondary containment to mitigate spills.[3]

  • Do not mix this waste with other streams, especially incompatible materials like strong oxidizing agents or bases.[1][4]

Part 3: Spill Management and Decontamination

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

Methodology for Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[3]

  • Don PPE: Wear the full PPE ensemble as described in section 1.2.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[12] For solutions, cover the spill with an inert absorbent material like vermiculite, sand, or silica gel.[3][13] Do not use combustible materials like paper towels for absorption.[3]

  • Collection: Carefully transfer the contained material and any contaminated absorbents into a labeled hazardous waste container.[3][12]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[3] All cleaning materials (wipes, gloves) are now considered hazardous waste and must be placed in the same container.

  • Disposal: The sealed container must be disposed of as hazardous waste.

Part 4: Final Disposal Logistics

Laboratory-generated hazardous waste must be managed in compliance with federal and local regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

Step 1: Adhere to Accumulation Time Limits Once a waste container is full (not exceeding 90% capacity) or the regulatory time limit is reached, it must be moved from the SAA to the institution's central accumulation area (CAA) for pickup.[7][11] These time limits vary based on the institution's generator status (e.g., 90 days for Large Quantity Generators).[11]

Step 2: Arrange for Professional Disposal The disposal of this compound is not a "do-it-yourself" task. The waste must be handled by a licensed hazardous waste disposal contractor.[7][14] This vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Step 3: Manifesting and Record-Keeping All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from generation to its final destination.[15] Maintain meticulous records of all waste generated and disposed of, as this documentation is essential for regulatory compliance and inspections.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start_node Generation of 2,5-Dimethyl-4-nitrobenzoic Acid Waste ppe_node Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) start_node->ppe_node segregate_node Step 2: Segregate as Non-Halogenated Organic Solid Waste ppe_node->segregate_node container_node Step 3: Use Labeled, Compatible Hazardous Waste Container segregate_node->container_node saa_node Step 4: Store in Designated Satellite Accumulation Area (SAA) container_node->saa_node spill_node Spill Occurs? saa_node->spill_node spill_protocol_node Execute Spill Protocol (Contain, Collect, Decontaminate) spill_node->spill_protocol_node Yes full_node Container Full or Time Limit Reached? spill_node->full_node No spill_protocol_node->saa_node full_node->saa_node No transfer_node Step 5: Transfer to Central Accumulation Area (CAA) full_node->transfer_node Yes vendor_node Step 6: Arrange Pickup by Licensed Waste Vendor transfer_node->vendor_node end_node Final Disposal at TSDF & Record Keeping vendor_node->end_node

Caption: Disposal Workflow for this compound.

References

  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ChemScene. (n.d.). This compound.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
  • European Chemicals Agency. (n.d.). Nitrobenzene - Registration Dossier.
  • Fisher Scientific. (2010, October 25). Benzoic acid, 2-nitro- Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). 4-Nitrobenzoic acid Safety Data Sheet.
  • Fisher Scientific. (2014, November 13). 2-Methyl-4-nitrobenzoic acid, 98% Safety Data Sheet.
  • Fisher Scientific. (n.d.). 3-Methyl-4-nitrobenzoic acid Safety Data Sheet.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Routledge. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives, 1st Edition.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.
  • Apollo Scientific. (2023, June 9). 2-Methyl-4-nitrobenzoic acid Safety Data Sheet.

Sources

Mastering the Safe Handling of 2,5-Dimethyl-4-nitrobenzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Laboratory Professionals

For researchers engaged in the nuanced work of drug discovery and development, the ability to handle specialized chemical compounds with precision and safety is paramount. This guide provides essential, actionable information on the personal protective equipment (PPE) required for handling 2,5-Dimethyl-4-nitrobenzoic acid (CAS No. 6954-70-7), along with detailed operational and disposal plans. Our aim is to empower you with the knowledge to maintain a safe laboratory environment while working with this aromatic nitro compound.

Understanding the Risks: Hazard Profile of this compound

A thorough risk assessment is the foundation of safe laboratory practice. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding the hazards associated with a substance. For this compound, the following hazard statements are key to informing our PPE selection:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

These classifications indicate that exposure via ingestion, skin contact, or inhalation can lead to adverse health effects. Aromatic nitro compounds, as a class, are known to be readily absorbed through the skin and can pose systemic health risks.[1][2] Therefore, a comprehensive PPE strategy that addresses all potential routes of exposure is non-negotiable.

Core Directive: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid) - Safety Goggles- Nitrile Gloves (double-gloving recommended)- Laboratory Coat- N95 Respirator or work in a chemical fume hoodTo prevent eye contact with airborne particles, skin contact, and inhalation of fine dust.
Solution Preparation and Transfers - Chemical Splash Goggles- Nitrile Gloves- Laboratory Coat- Face Shield (when handling larger volumes)To protect against splashes to the eyes and face, and to prevent skin contact with the solution.
Running Reactions and Work-up - Chemical Splash Goggles- Nitrile Gloves- Laboratory Coat- Work in a certified chemical fume hoodTo provide a contained environment, protecting against inhalation of vapors and potential splashes.
A Deeper Dive into PPE Components:
  • Eye and Face Protection: At a minimum, chemical safety goggles are required. In situations with a higher risk of splashing, such as when handling larger volumes of solutions, a face shield worn over safety goggles is essential for full facial protection.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are mandatory. Given that this compound is harmful in contact with skin, double-gloving can provide an additional layer of protection, especially during prolonged handling. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A standard laboratory coat should be worn at all times to protect against incidental contact and small splashes. Ensure the lab coat is fully buttoned.

  • Respiratory Protection: Due to the risk of inhalation, handling the solid form of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation of airborne dust. If a fume hood is not available for a specific task, a NIOSH-approved N95 respirator should be used.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risks.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Gather All Necessary PPE A->B C Inspect PPE for Integrity B->C D Don PPE Correctly C->D E Handle Chemical in a Fume Hood D->E F Follow Standard Operating Procedures E->F G Segregate and Label Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

A logical workflow for the safe handling of this compound.

1. Preparation:

  • Risk Assessment: Before beginning any work, review the Safety Data Sheet (SDS) and understand the specific hazards.

  • Gather PPE: Collect all necessary PPE as outlined in the table above.

  • Inspect PPE: Check all PPE for damage, such as cracks in goggles or tears in gloves.

2. Handling:

  • Donning PPE: Put on your laboratory coat, followed by safety goggles, and then gloves. If a respirator is needed, ensure it is properly fitted.

  • Engineering Controls: All work with this compound, especially when handling the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Standard Operating Procedures (SOPs): Adhere strictly to your laboratory's established SOPs for this compound.

3. Post-Handling:

  • Waste Segregation: All contaminated materials, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on (gloves first, then goggles, then lab coat) to prevent cross-contamination.

  • Hygiene: Wash your hands thoroughly with soap and water after removing your PPE.

Disposal Plan: Managing Contaminated Waste

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including excess reagent, contaminated weigh paper, and disposable PPE, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.

Always follow your institution's specific hazardous waste disposal procedures. If you are unsure, consult your Environmental Health and Safety (EHS) department.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.

References

  • OSHA. Eye and Face Protection. [Link]
  • Key Organics. (2017, December 1). Safety Data Sheet: this compound.
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic.

Sources

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